Danthron
Description
Propriétés
IUPAC Name |
1,8-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPFLULOKWLNNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Record name | DANTHRON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20087 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020328 | |
| Record name | Danthron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Danthron is an orange crystalline powder. Almost odorless and tasteless. (NTP, 1992), Solid | |
| Record name | DANTHRON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20087 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dantron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
| Record name | DANTHRON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20087 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,8-Dihydroxyanthraquinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Insoluble in water; slightly soluble in ethanol, diethyl ether; soluble in acetone, acetic acid, alkali, Almost insoluble in water (6.5X10-6 mols/L at 25 °C), in alcohol (1:2000). Moderately soluble in ether (1:500), in chloroform; soluble in 10 parts hot glacial acetic acid. Very slightly soluble in aqueous solutions of alkali hydroxides: about 0.8 g dissolves in 100 ml 0.5N NaOH. | |
| Record name | DANTHRON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20087 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,8-Dihydroxyanthraquinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (Air = 1) | |
| Record name | DANTHRON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20087 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,8-Dihydroxyanthraquinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red or red-yellow needles or leaves (from alcohol), Orange needles from alcohol, Orange powder or reddish-brown needles | |
CAS No. |
117-10-2 | |
| Record name | DANTHRON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20087 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,8-Dihydroxyanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Danthron [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dantron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | danthron | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | danthron | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | danthron | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,8-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Danthron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dantron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DANTHRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4XE6IBF3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,8-Dihydroxyanthraquinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dantron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
379 °F (NTP, 1992), 193 °C | |
| Record name | DANTHRON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20087 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dantron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,8-Dihydroxyanthraquinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dantron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Danthron's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danthron (1,8-dihydroxyanthraquinone), a naturally occurring anthraquinone, has demonstrated notable anti-cancer properties across various cancer cell lines. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's therapeutic effects. The core of its action lies in the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins, mitochondrial membrane depolarization, cytochrome c release, and subsequent caspase activation. Furthermore, this compound incites cell cycle arrest, primarily at the G0/G1 and S/G2/M phases, depending on the cancer cell type. The compound's role in modulating intracellular reactive oxygen species (ROS) is complex and appears to be cell-context dependent. Additionally, in pancreatic cancer, this compound has been shown to inhibit autophagy, a key cellular process, thereby sensitizing cancer cells to conventional chemotherapeutic agents. This guide synthesizes the available quantitative data, details key experimental protocols, and visualizes the implicated signaling pathways to offer a comprehensive resource for the cancer research and drug development community.
Introduction
This compound is a secondary metabolite found in various plants and fungi.[1] Historically used as a laxative, its potential as an anti-cancer agent has garnered significant interest.[2] Preclinical studies have highlighted its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and impede metastatic potential.[1][3] This guide aims to provide a detailed technical overview of the established and putative mechanisms of action of this compound in cancer cells.
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis. This programmed cell death is predominantly mediated through the intrinsic mitochondrial pathway.
Mitochondrial Pathway Activation
This compound triggers a cascade of events centered on the mitochondria. In SNU-1 human gastric cancer cells, treatment with this compound leads to a disruption of the mitochondrial membrane potential (ΔΨm).[4][5] This depolarization is a critical early event in the apoptotic process.
The integrity of the mitochondrial membrane is regulated by the Bcl-2 family of proteins. This compound treatment has been shown to upregulate the expression of pro-apoptotic proteins such as Bax, Bid, and Bcl-XS, while concurrently downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[6] The increased Bax/Bcl-2 ratio is a key determinant in promoting mitochondrial outer membrane permeabilization (MOMP).[4][6]
Following MOMP, several pro-apoptotic factors are released from the mitochondrial intermembrane space into the cytosol. These include cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G (Endo G).[4][5]
Caspase Cascade Activation
The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a protein complex that leads to the activation of caspase-9, the initiator caspase in the intrinsic pathway.[4][5] Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.[4][5] The activation of caspase-3 is a point of no return in the apoptotic cascade, leading to the cleavage of various cellular substrates and the execution of cell death. This compound has been shown to increase the activities of caspase-3 and caspase-9 in SNU-1 cells.[5] Interestingly, caspase-8 activity has also been reported to be elevated, suggesting a potential cross-talk with the extrinsic apoptotic pathway, although this requires further investigation.[5]
Quantitative Analysis of Apoptosis
The pro-apoptotic effects of this compound have been quantified in various cancer cell lines.
| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration (hours) | Apoptotic Effect | Reference |
| SNU-1 | Human Gastric Cancer | 75 | 48 | IC50 value; significant increase in Annexin V-positive cells.[4] | [4] |
| SNU-1 | Human Gastric Cancer | 75 | 3, 6, 12 | Time-dependent increase in Annexin V-positive cells.[4] | [4] |
| MDA-MB-231 | Human Breast Cancer | 50 | 48 | Significant increase in the subG1 (apoptotic) cell population.[7] | [7] |
| HT1080 | Human Fibrosarcoma | 50 | 48 | Significant increase in the subG1 (apoptotic) cell population.[7] | [7] |
Cell Cycle Arrest
This compound exerts cytostatic effects by inducing cell cycle arrest, thereby inhibiting cancer cell proliferation. The specific phase of arrest appears to be dependent on the cancer cell line.
In SNU-1 human gastric cancer cells, this compound treatment leads to an arrest at the G0/G1 phase of the cell cycle.[4] In contrast, in MDA-MB-231 human breast cancer and HT1080 human fibrosarcoma cells, this compound induces an increase in the S/G2/M phase population, suggesting a blockage at these stages.[7][8]
Quantitative Analysis of Cell Cycle Distribution
| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration (hours) | Effect on Cell Cycle Distribution | Reference |
| SNU-1 | Human Gastric Cancer | Not specified | Not specified | G0/G1 phase arrest.[4] | [4] |
| MDA-MB-231 | Human Breast Cancer | 25, 50 | 48 | Decrease in G0/G1 phase, increase in S/G2/M phase.[8] | [8] |
| HT1080 | Human Fibrosarcoma | 25, 50 | 48 | Decrease in G0/G1 phase, increase in S/G2/M phase.[8] | [8] |
Modulation of Reactive Oxygen Species (ROS)
The role of reactive oxygen species (ROS) in the anti-cancer mechanism of this compound is a subject of ongoing investigation, with conflicting reports in the literature. Some studies suggest that this compound's pro-apoptotic activity is associated with an increase in intracellular ROS levels.[5][7] This is supported by findings in SNU-1 cells where this compound treatment led to increased ROS production.[5]
Conversely, other research indicates that this compound possesses antioxidant properties, reducing intracellular ROS production.[1][7] In studies involving MDA-MB-231 and HT1080 cells, this compound was found to decrease intracellular ROS levels.[7] This antioxidant activity may contribute to its anti-angiogenic effects.[1] The dichotomous role of this compound in ROS modulation suggests that its effect may be dependent on the specific cancer cell type and the experimental conditions.
Inhibition of Autophagy in Pancreatic Cancer
In the context of pancreatic cancer, this compound has been identified as an inhibitor of autophagy.[1] Autophagy is a cellular self-degradation process that can promote cancer cell survival under stress conditions, and its inhibition is being explored as a therapeutic strategy. This compound has been shown to prevent autophagy in pancreatic cancer cells, and this inhibition enhances the cytotoxic effects of the chemotherapeutic drug doxorubicin.[1] This suggests that this compound could be used as a chemosensitizer in pancreatic cancer treatment. The precise signaling pathway through which this compound inhibits autophagy is yet to be fully elucidated.
Signaling Pathways
Apoptosis Signaling Pathway
The induction of apoptosis by this compound primarily involves the intrinsic mitochondrial pathway. The following diagram illustrates the key steps in this process.
MAPK and PI3K/Akt Signaling Pathways
The direct effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways have not been extensively characterized. These pathways are crucial regulators of cell proliferation, survival, and apoptosis, and are frequently dysregulated in cancer. Given that this compound induces apoptosis and cell cycle arrest, it is plausible that it may modulate these key signaling cascades. However, further research is required to elucidate the specific interactions of this compound with the MAPK and PI3K/Akt pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells.
-
Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting and Fixation: Harvest this compound-treated cells and fix them in cold 70% ethanol.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA.
-
PI Staining: Stain the cells with propidium iodide solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.
Western Blotting for Apoptosis-Related Proteins
This protocol detects the expression levels of key proteins in the apoptotic pathway.
-
Protein Extraction: Lyse this compound-treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Intracellular ROS Detection (DCFH-DA Assay)
This protocol measures the levels of intracellular reactive oxygen species.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
DCFH-DA Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
Conclusion and Future Directions
This compound exhibits significant anti-cancer activity through the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines. Its ability to inhibit autophagy in pancreatic cancer highlights its potential as a chemosensitizing agent. The complex role of this compound in ROS modulation warrants further investigation to delineate its context-dependent effects.
Future research should focus on several key areas. A more comprehensive analysis of this compound's impact on the MAPK and PI3K/Akt signaling pathways is crucial to fully understand the upstream regulation of its pro-apoptotic and cell cycle inhibitory effects. Elucidating the precise molecular mechanism of autophagy inhibition in pancreatic cancer could open new therapeutic avenues. Furthermore, in vivo studies are necessary to validate the preclinical efficacy of this compound and to assess its pharmacokinetic and pharmacodynamic properties, paving the way for potential clinical translation. This technical guide provides a solid foundation for these future investigations into the therapeutic potential of this compound in oncology.
References
- 1. This compound suppresses autophagy and sensitizes pancreatic cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of ERK and JNK pathways in IFN-γ-induced B7-DC expression on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy in pancreatic cancer pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Therapeutic Targeting of Autophagy in Pancreatic Ductal Adenocarcinoma [frontiersin.org]
Danthron as an AMPK Activator: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danthron (1,8-dihydroxyanthraquinone), a naturally occurring anthraquinone found in rhubarb, has been identified as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] In vitro and in vivo studies have demonstrated its significant effects on both glucose and lipid metabolism, suggesting its potential as a therapeutic agent for metabolic diseases such as obesity, type 2 diabetes, and metabolic-associated fatty liver disease (MAFLD).[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's action as an AMPK activator. It aims to serve as a detailed resource for researchers and professionals in the field of metabolic research and drug development.
Core Mechanism of Action
This compound exerts its metabolic regulatory effects through a multi-faceted signaling network. The primary mechanism is the activation of AMPK, which subsequently modulates downstream pathways involved in lipid and glucose metabolism.[1][2] Additionally, this compound has been shown to engage the peroxisome proliferator-activated receptor alpha (PPARα) and adiponectin receptor 2 (AdipoR2) pathways, creating a synergistic effect on metabolic regulation.[3]
AMPK Signaling Pathway
This compound treatment leads to a dose-dependent increase in the phosphorylation of AMPK, a key indicator of its activation.[2][5] Activated AMPK then phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[2] This inactivation leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), promoting the oxidation of fatty acids.[1] Furthermore, activated AMPK downregulates the expression of key lipogenic genes, including Sterol Regulatory Element-Binding Protein 1c (SREBP1c) and Fatty Acid Synthase (FAS).[2][5] The AMPK-dependent nature of these effects has been confirmed by their reversal upon co-treatment with the AMPK inhibitor, Compound C.[2]
PPARα/RXRα and AdipoR2 Signaling
In addition to its direct effects on AMPK, this compound has been shown to promote the formation of a heterodimer between PPARα and Retinoid X Receptor Alpha (RXRα).[3] This complex then enhances the expression of AdipoR2, which further activates both AMPKα and PPARα pathways, creating a positive feedback loop that amplifies the metabolic benefits.[3]
Quantitative Data on Metabolic Effects
The following tables summarize the quantitative effects of this compound on key metabolic markers from in vitro and in vivo studies.
In Vitro Effects of this compound on Protein Phosphorylation and Gene Expression
| Cell Line | Treatment | Concentration (µmol/L) | p-AMPK/t-AMPK Ratio (Fold Change vs. Control) | p-ACC/t-ACC Ratio (Fold Change vs. Control) | SREBP1c mRNA Level (Fold Change vs. Control) | FAS mRNA Level (Fold Change vs. Control) | Reference |
| HepG2 | This compound | 0.1 | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease | Dose-dependent decrease | [2][5] |
| This compound | 1 | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease | Dose-dependent decrease | [2][5] | |
| This compound | 10 | Significant increase | Significant increase | Significant decrease | Significant decrease | [2][5] | |
| C2C12 | This compound | 0.1 | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease | Dose-dependent decrease | [2][5] |
| This compound | 1 | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease | Dose-dependent decrease | [2][5] | |
| This compound | 10 | Significant increase | Significant increase | Significant decrease | Significant decrease | [2][5] |
In Vitro Effects of this compound on Cellular Metabolism
| Cell Line | Treatment | Concentration (µmol/L) | Intracellular Triglyceride Level (Fold Change vs. Control) | Intracellular Total Cholesterol Level (Fold Change vs. Control) | Glucose Consumption (Fold Change vs. Control) | Reference |
| HepG2 | This compound | 0.1, 1, 10 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent increase | [2] |
| C2C12 | This compound | 0.1, 1, 10 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent increase | [2] |
In Vivo Effects of this compound in a High-Fat Diet (HFD)-Induced Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Body Weight | HFD + this compound (10 mg/kg/day) | Significantly attenuated weight gain compared to HFD group | [3][6] |
| Hepatic Steatosis | HFD + this compound (10 mg/kg/day) | Significantly attenuated hepatic steatosis compared to HFD group | [3][6] |
| Hepatic Fatty Acid Oxidation | HFD + this compound (10 mg/kg/day) | Enhanced | [3] |
| Hepatic Lipid Synthesis | HFD + this compound (10 mg/kg/day) | Decreased | [3] |
Signaling Pathways and Experimental Workflows
This compound-Mediated AMPK Signaling Pathway
Caption: this compound activates AMPK, leading to metabolic regulation.
This compound's Interplay with PPARα/RXRα and AdipoR2
Caption: this compound's activation of the PPARα/RXRα and AdipoR2 pathways.
General Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro analysis of this compound's effects.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: HepG2 (human liver carcinoma) and C2C12 (mouse myoblast) cells are commonly used.[2]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded and grown to approximately 80% confluency. For experiments, cells are typically incubated with this compound (0.1, 1, or 10 µmol/L) in serum-free DMEM for specified durations (e.g., 8 hours for Western blot, 24 hours for gene expression and metabolite assays). For inhibitor studies, co-treatment with an AMPK inhibitor like Compound C is performed.[2]
Western Blotting for Protein Phosphorylation
-
Objective: To quantify the phosphorylation status of AMPK and ACC.
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies for phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize bands using an ECL detection system and quantify using densitometry software. Normalize phosphorylated protein levels to total protein levels.
-
Real-Time PCR (RT-PCR) for Gene Expression
-
Objective: To measure the mRNA levels of SREBP1c and FAS.
-
Procedure:
-
RNA Extraction: Extract total RNA from treated cells using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize first-strand cDNA from total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using SYBR Green master mix and gene-specific primers.
-
Analysis: Calculate the relative expression of target genes using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or β-actin).
-
Glucose Consumption Assay
-
Objective: To measure the effect of this compound on glucose uptake by cells.
-
Procedure:
-
Cell Treatment: Treat cells with this compound in a known concentration of glucose-containing medium.
-
Sample Collection: After the incubation period, collect the culture medium.
-
Glucose Measurement: Measure the glucose concentration in the collected medium using a glucose oxidase-based assay kit.
-
Calculation: Calculate glucose consumption by subtracting the final glucose concentration from the initial concentration. Normalize the results to cell number or total protein content.
-
In Vivo High-Fat Diet (HFD) Mouse Model
-
Animal Model: C57BL/6J mice are a common model for inducing obesity and MAFLD with a high-fat diet.[3]
-
Diet: Mice are fed a high-fat diet (e.g., 60% of calories from fat) for a specified period (e.g., 12-16 weeks) to induce the metabolic phenotype.
-
This compound Administration: this compound is typically administered daily via oral gavage at a specific dose (e.g., 10 mg/kg/day).[6]
-
Parameters Measured: Body weight, liver weight, hepatic lipid content (histology and biochemical assays), and markers of glucose and lipid metabolism in blood samples.
Conclusion and Future Directions
This compound has emerged as a promising multi-target agent for the regulation of metabolic homeostasis. Its ability to activate AMPK and interact with the PPARα/AdipoR2 signaling axis provides a strong rationale for its further investigation as a potential therapeutic for metabolic disorders. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, optimizing its delivery and bioavailability, and further evaluating its efficacy and safety in more advanced preclinical models of metabolic disease. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound activates AMP-activated protein kinase and regulates lipid and glucose metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) this compound Activates AMP-activated Protein Kinase and [research.amanote.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
Biological activities of Danthron and its glycosides
An In-depth Technical Guide on the Biological Activities of Danthron and its Glycosides
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (1,8-dihydroxyanthraquinone) and its naturally occurring glycosides are compounds of significant pharmacological interest, traditionally known for their laxative properties.[1][2] this compound glycosides function as prodrugs, requiring metabolic activation by gut microbiota to release the active aglycone, this compound.[3] Beyond its cathartic effects, this compound exhibits a broad spectrum of biological activities, including anti-cancer, anti-angiogenic, antioxidant, and metabolic regulatory functions.[4][5][6] In vitro and in vivo studies have demonstrated its ability to induce apoptosis in cancer cells through mitochondria-mediated pathways, inhibit tumor-associated angiogenesis, and modulate key metabolic signaling cascades such as the AMPK pathway.[4][7][8]
However, the therapeutic potential of this compound is shadowed by significant safety concerns, particularly its genotoxicity and carcinogenicity.[9][10] this compound is classified as "reasonably anticipated to be a human carcinogen" based on robust evidence from animal studies.[10][11] Its genotoxic effects are attributed to metabolic activation into reactive intermediates that generate oxidative stress and cause DNA damage.[9][12] This technical guide provides a comprehensive analysis of the multifaceted biological activities of this compound and its glycosides, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways to aid researchers in navigating its complex pharmacological profile.
Laxative and Purgative Activities
The most well-documented biological activity of this compound and its glycosides is their effect on the gastrointestinal tract. The glycosides, such as sennosides found in Senna plants, are large, hydrophilic molecules that pass through the upper gastrointestinal tract largely unabsorbed.[3][13] Their laxative effect is entirely dependent on their conversion to the active aglycone by the colonic microflora.[3]
Mechanism of Action: Upon reaching the colon, bacterial β-glucosidases hydrolyze the sugar moieties, releasing the active aglycone, this compound (or rhein anthrone from sennosides).[3][13] The aglycone then exerts its laxative effect through a dual mechanism:
-
Stimulation of Colonic Motility: It directly irritates the intestinal mucosa and stimulates the enteric nervous system, leading to increased peristalsis and accelerated colonic transit.[14][15]
-
Alteration of Fluid and Electrolyte Transport: It inhibits the absorption of water and electrolytes (primarily sodium) from the colon and promotes the secretion of water, chloride, and other electrolytes into the intestinal lumen.[13][14][15] This increases the water content of the feces, resulting in a softer stool and increased bulk, which further facilitates bowel movements.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. In vitro genotoxicity of this compound and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. What is the mechanism of Dantron? [synapse.patsnap.com]
- 15. What is Dantron used for? [synapse.patsnap.com]
Danthron's Apoptotic Symphony: A Technical Guide to Signaling Pathways and Methodologies
For Immediate Release
This technical guide provides an in-depth exploration of the molecular signaling pathways activated by Danthron, an anthraquinone derivative, to induce apoptosis in cancer cells. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings, presenting a comprehensive overview of the core mechanisms, quantitative data, and detailed experimental protocols.
Abstract
This compound has emerged as a promising anti-cancer agent due to its ability to trigger programmed cell death in various cancer cell lines.[1] This guide elucidates the intricate signaling cascades initiated by this compound, focusing on the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events, including the modulation of the PI3K/Akt signaling axis, the activation of caspase cascades, and the pivotal role of the Bcl-2 family of proteins, are discussed in detail. Furthermore, this document provides a compilation of quantitative data on this compound's efficacy and detailed protocols for essential experimental techniques used to study its apoptotic effects.
Core Signaling Pathways in this compound-Induced Apoptosis
This compound orchestrates apoptosis through a multi-pronged approach, primarily engaging the intrinsic and extrinsic pathways, which converge on the activation of executioner caspases.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a cornerstone of this compound-induced apoptosis.[2] This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This compound treatment has been shown to increase the expression of pro-apoptotic Bcl-2 family proteins, such as Bax, while decreasing the levels of anti-apoptotic members like Bcl-2.[3] This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, favoring the formation of pores in the mitochondrial membrane.[2]
This disruption of mitochondrial integrity leads to the release of several key pro-apoptotic factors into the cytoplasm:
-
Cytochrome c: Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, forms the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[4]
-
Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G): These proteins translocate to the nucleus and participate in chromatin condensation and DNA fragmentation in a caspase-independent manner.[4]
The Extrinsic (Death Receptor) Pathway
Evidence also suggests that this compound can activate the extrinsic apoptotic pathway.[4] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as Fas. This interaction leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruit and activate pro-caspase-8.[3] Activated caspase-8 can then directly cleave and activate executioner caspases, such as caspase-3, or it can cleave Bid to tBid, which then amplifies the apoptotic signal through the intrinsic pathway by targeting the mitochondria.
PI3K/Akt Signaling Pathway
Recent studies have indicated that the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, is modulated by this compound. While the precise mechanisms are still under investigation, it is suggested that this compound may inhibit the phosphorylation of Akt, thereby suppressing its pro-survival signals and making cancer cells more susceptible to apoptosis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[5][6][7] While direct, comprehensive studies on this compound's effect on the entire MAPK cascade in apoptosis are limited, the existing literature suggests a potential role. The activation of JNK and p38 is often associated with pro-apoptotic signals, whereas the ERK pathway is typically linked to cell survival.[5][6][7] It is plausible that this compound may differentially modulate these kinases to favor apoptosis.
Quantitative Data on this compound-Induced Apoptosis
The efficacy of this compound in inducing apoptosis varies across different cancer cell lines and is dependent on concentration and treatment duration. The following table summarizes key quantitative data from published studies.
| Cell Line | Compound | Concentration | Treatment Duration | Apoptotic Effect | Reference |
| SNU-1 (Human Gastric Cancer) | This compound | 75 µM | 48 hours | IC50 value; significant increase in Annexin V-positive cells | [1][4] |
| MDA-MB-231 (Human Breast Cancer) | This compound | 50 µM | 48 hours | Significant increase in the subG1 cell population | [8] |
| HT1080 (Human Fibrosarcoma) | This compound | 50 µM | 48 hours | Significant increase in the subG1 cell population | [8] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | This compound | Up to 50 µM | 72 hours | IC50 > 50 µM | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes involved in this compound-induced apoptosis, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. The following sections outline the standard protocols for investigating this compound-induced apoptosis.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the selected cancer cell line (e.g., SNU-1, MDA-MB-231) in appropriate culture vessels (e.g., 6-well or 96-well plates) at a density that allows for logarithmic growth during the experiment.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathways, such as Bcl-2 family members and caspases.[9][10]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Harvesting: Following this compound treatment, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
This assay quantifies the activity of key apoptotic enzymes, such as caspase-3, -8, and -9.
-
Cell Lysis: Lyse the this compound-treated and control cells.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific to the caspase of interest (e.g., DEVD for caspase-3).
-
Incubation: Incubate the mixture to allow the active caspase to cleave the substrate.
-
Measurement: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.
Conclusion
This compound induces apoptosis in cancer cells through the coordinated activation of the intrinsic and extrinsic signaling pathways. Its ability to modulate the Bcl-2 protein family, trigger caspase cascades, and potentially influence the PI3K/Akt and MAPK pathways underscores its potential as a multi-targeted anti-cancer agent. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate the therapeutic promise of this compound and to develop novel strategies for cancer treatment. Further exploration into the precise interplay between this compound and the MAPK signaling components will provide a more complete picture of its apoptotic mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Activation of ERK1/2 and p38 kinases by polycyclic aromatic hydrocarbons in rat liver epithelial cells is associated with induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of JNK, p38 and ERK mitogen-activated protein kinases in the growth inhibition and apoptosis induced by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the anti-angiogenic properties of Danthron
An In-Depth Technical Guide to the Anti-Angiogenic Properties of Danthron
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in embryonic development, wound healing, and female reproductive cycles.[1][2] However, its pathological activation is a hallmark of several diseases, most notably cancer, where it provides tumors with the necessary nutrients and oxygen to support their growth and metastasis.[2][3] Consequently, the inhibition of angiogenesis has become a cornerstone of modern cancer therapy.[2] Natural compounds, sourced from diverse origins like plants and microorganisms, represent a rich reservoir of potential anti-angiogenic agents.[2]
This compound (1,8-dihydroxyanthraquinone), an anthraquinone isolated from the fermentation broth of the marine fungus Chromolaenicola sp., has emerged as a novel and potent inhibitor of angiogenesis.[1][4][5] This technical guide provides a comprehensive overview of the anti-angiogenic properties of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of its mechanisms of action for researchers, scientists, and drug development professionals.
Quantitative Data on Anti-Angiogenic and Cytotoxic Effects
This compound has been shown to inhibit the growth and proliferation of both endothelial and tumor cells. The half-maximal inhibitory concentration (IC50) values, determined after 72 hours of treatment using an MTT assay, demonstrate its cytotoxic effects across different cell lines.[2][6]
| Table 1: Cytotoxicity of this compound in Various Cell Lines | |
| Cell Line | IC50 Value (72h, MTT Assay) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | ~50 µM[2] |
| MDA-MB-231 (Human Breast Carcinoma) | ~50 µM[2] |
| HT1080 (Human Fibrosarcoma) | ~50 µM[2] |
Furthermore, this compound inhibits the formation of capillary-like structures by HUVECs on Matrigel in a dose-dependent manner, a key indicator of its anti-angiogenic potential.[7]
Mechanisms of Action and Signaling Pathways
This compound exerts its anti-angiogenic effects through a multi-faceted approach, primarily by inhibiting key functions of activated endothelial cells.[1][4] Its mechanism also involves significant antioxidant activity.[1][5]
The core anti-angiogenic activities of this compound involve the disruption of several critical steps in the angiogenic cascade.[4][5] This includes the inhibition of endothelial cell proliferation, their ability to migrate and invade the extracellular matrix, and their capacity to form tubular networks.[1]
Anthraquinones are known to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a primary regulator of angiogenesis.[8][9] Although direct studies on this compound's effect on VEGFR-2 are pending, it is hypothesized that its mechanism involves the disruption of this critical pathway. VEGF binding to its receptor, VEGFR-2, on endothelial cells triggers a phosphorylation cascade that activates downstream pathways like ERK and Akt, promoting cell proliferation, migration, and survival.[10][11]
In addition to its direct effects on endothelial cells, this compound possesses antioxidant properties.[1] It has been shown to reduce the intracellular production of reactive oxygen species (ROS) and increase the amount of intracellular sulfhydryl groups in both endothelial and tumor cells.[1][4][5] This reduction in oxidative stress can contribute to an anti-angiogenic environment.
Experimental Protocols
The anti-angiogenic properties of this compound have been validated through several key in vivo and in vitro assays.
In Vivo Angiogenesis Assay
-
Chick Chorioallantoic Membrane (CAM) Assay:
-
Preparation: Fertilized chicken eggs are incubated for 3-4 days. A small window is made in the shell to expose the CAM.
-
Treatment: A sterile filter disc or silicone ring is placed on the CAM. This compound, dissolved in a vehicle like DMSO and then diluted, is applied directly to the disc at various concentrations. The vehicle alone serves as a negative control.
-
Incubation: The window is sealed, and the eggs are incubated for an additional 48-72 hours.
-
Analysis: The CAM is excised and photographed under a stereomicroscope. The anti-angiogenic effect is quantified by measuring the number and length of blood vessels in the treated area compared to the control. A reduction in vessel density indicates anti-angiogenic activity.[4][5]
-
In Vitro Angiogenesis Assays
-
Tube Formation Assay: This assay assesses the ability of endothelial cells to form capillary-like structures.[12][13]
-
Plate Coating: A 96-well or 24-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C for 30-60 minutes.[12][14]
-
Cell Seeding: HUVECs are harvested, resuspended in media containing various concentrations of this compound (or a vehicle control), and seeded onto the solidified Matrigel.[12][15]
-
Incubation: Cells are incubated at 37°C for 4-18 hours to allow for the formation of tubular networks.[7][12]
-
Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The degree of angiogenesis is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.[16]
-
-
Cell Growth and Proliferation Assays:
-
MTT Assay: Measures cell viability based on mitochondrial activity.
-
Cells (HUVEC, MDA-MB-231, HT1080) are seeded in 96-well plates and allowed to attach.
-
The medium is replaced with fresh medium containing various concentrations of this compound and incubated for 72 hours.[6]
-
MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to form formazan crystals.
-
The crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read using a microplate reader to determine cell survival relative to a control.[6]
-
-
EdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
Cells are treated with this compound for a specified period (e.g., 48 hours).[6]
-
5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the culture for several hours.
-
Cells are then fixed, permeabilized, and the incorporated EdU is detected via a click chemistry reaction with a fluorescent azide.
-
The percentage of EdU-positive (proliferating) cells is quantified using flow cytometry or fluorescence microscopy.[6]
-
-
-
Cell Migration Assay (Wound-Healing Assay):
-
Monolayer Culture: Endothelial or tumor cells are grown to full confluence in a culture plate.
-
Wound Creation: A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing this compound or a vehicle control is added.
-
Image Acquisition: The wound area is photographed at time zero and at subsequent time points (e.g., 4 and 8 hours).[1]
-
Analysis: The rate of wound closure is measured by quantifying the change in the wound area over time. An inhibition of cell migration is observed as a delay in wound closure compared to the control.[1]
-
Conclusion and Future Directions
This compound is a potent natural compound with significant anti-angiogenic properties.[4][5] It effectively inhibits endothelial cell proliferation, migration, and tube formation, key processes in the formation of new blood vessels.[1] Its mechanism of action appears to be multi-targeted, involving direct effects on endothelial cell function and antioxidant activity.[1] While it is hypothesized to disrupt the crucial VEGF signaling pathway, further molecular studies are required to elucidate the precise targets, such as VEGFR-2 phosphorylation and downstream signaling cascades. The comprehensive data and protocols presented here establish this compound as a promising candidate for further investigation in the development of novel anti-angiogenic therapies for cancer and other angiogenesis-dependent diseases.[1][4]
References
- 1. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of VEGFR-2 Phosphorylation and Effects on Downstream Signaling Pathways in Cultivated Human Endothelial Cells by Stilbenes from Vitis Spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract | Springer Nature Experiments [experiments.springernature.com]
- 13. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Danthron as a Protein Kinase CK2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes, including cell proliferation, survival, and apoptosis. Its dysregulation is frequently implicated in various cancers, making it a compelling target for therapeutic intervention. Danthron (1,8-dihydroxyanthraquinone), a naturally occurring anthraquinone derivative, has emerged as a potent inhibitor of protein kinase CK2. This technical guide provides an in-depth overview of this compound's activity as a CK2 inhibitor, detailing its mechanism of action, downstream cellular effects, and relevant experimental protocols. Quantitative data from inhibitory assays are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to Protein Kinase CK2
Protein kinase CK2 is a ubiquitous and highly conserved enzyme that plays a pivotal role in cellular homeostasis.[1] It exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2] CK2 phosphorylates a wide array of substrates, thereby modulating numerous signaling pathways crucial for cell growth and survival.[3] Elevated CK2 activity is a hallmark of many cancers, where it contributes to the malignant phenotype by promoting proliferation and suppressing apoptosis.[1][4] Consequently, the development of selective CK2 inhibitors is a promising strategy in oncology.[1]
This compound: A Natural Inhibitor of CK2
This compound is an anthraquinone derivative found in various medicinal plants.[5] It has been identified as a potent inhibitor of protein kinase CK2, contributing to its observed anti-cancer properties.[6] The inhibitory activity of this compound against CK2 leads to a cascade of downstream effects, most notably the induction of apoptosis in cancer cells.[6][7]
Quantitative Inhibitory Data
The inhibitory potency of this compound and related anthraquinones against protein kinase CK2 has been quantified in various studies. The following table summarizes the key inhibitory concentrations (IC50).
| Compound | Target | Source | IC50 (µM) |
| This compound | Protein Kinase CK2 | Recombinant human CK2 | 0.4[6] |
| This compound | Protein Kinase CK2 | Not Specified | 0.3[6] |
| Emodin | Protein Kinase CK2 | Not Specified | 0.9[6] |
| Aloe-emodin | Protein Kinase CK2 | Not Specified | 3.3[6] |
| Rhein | Protein Kinase CK2 | Not Specified | >100[6] |
| Chrysophanol | Protein Kinase CK2 | Not Specified | >100[6] |
| Physcion | Protein Kinase CK2 | Not Specified | >100[6] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of protein kinase CK2. This inhibition disrupts the phosphorylation of downstream CK2 substrates, leading to the induction of apoptosis.
CK2 Signaling and its Inhibition by this compound
CK2 is a key node in multiple pro-survival signaling pathways. It phosphorylates and regulates a multitude of proteins involved in cell cycle progression and apoptosis suppression. This compound, by inhibiting CK2, effectively blocks these survival signals.
This compound-Induced Apoptosis Pathway
The inhibition of CK2 by this compound triggers the intrinsic (mitochondrial) pathway of apoptosis.[6] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound as a CK2 inhibitor.
Protein Kinase CK2 Inhibition Assay (In Vitro)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound on recombinant human protein kinase CK2.[6]
Materials:
-
Recombinant human protein kinase CK2
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the CK2-specific peptide substrate (final concentration ~0.2 mg/mL), and [γ-³²P]ATP (final concentration ~100 µM).
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding recombinant CK2 enzyme (final concentration ~5-10 ng/µL).[6]
-
Incubate the reaction mixture at 30°C for 10-20 minutes.[6]
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[6]
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[6]
-
Rinse the paper with acetone and let it air dry.[6]
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., SNU-1 human gastric cancer cells)[7]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details a method to quantify this compound-induced apoptosis using flow cytometry.[7]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for a desired time period.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Conclusion
This compound is a potent natural inhibitor of protein kinase CK2, a key regulator of cell survival and proliferation. By targeting CK2, this compound disrupts critical pro-survival signaling pathways, leading to the induction of apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other CK2 inhibitors in oncology. Further studies are warranted to fully elucidate the structure-activity relationship of this compound and its derivatives to optimize their efficacy and selectivity as anti-cancer agents.
References
- 1. Inhibition of protein kinase CK2 expression and activity blocks tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CK2 inhibition induces apoptosis via the ER stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Keystone of Laxatives: A Technical Guide to the Natural Sources and Isolation of Danthron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danthron (1,8-dihydroxyanthraquinone) is a naturally occurring anthraquinone that serves as the aglycone core for numerous laxative glycosides.[1] Renowned for its potent cathartic properties, this compound is a subject of significant interest in phytochemical research and the development of plant-based therapeutics. This technical guide provides an in-depth exploration of the natural origins of this compound, detailing its prevalence in various botanical and fungal species. Furthermore, it presents comprehensive protocols for its isolation and purification, supported by quantitative data and visual workflows to facilitate reproducible research. The biosynthesis of this compound via the polyketide pathway is also elucidated, offering a complete overview for researchers in natural product chemistry and drug discovery.
Natural Sources of this compound
This compound and its glycosidic derivatives are secondary metabolites distributed across different biological kingdoms, including plants, fungi, and even insects.[1]
Botanical Sources
In the plant kingdom, this compound is predominantly found in families known for their medicinal properties, particularly as laxatives. The primary botanical sources are summarized in Table 1.
| Family | Genus | Species | Plant Part(s) | Key Compounds |
| Polygonaceae | Rheum | Rheum palmatum (Rhubarb) | Roots and Rhizomes | This compound, Emodin, Chrysophanol, Rhein, and their glycosides |
| Fabaceae | Cassia (Senna) | Cassia angustifolia (Indian Senna), Cassia acutifolia (Alexandrian Senna), Cassia fistula | Leaves and Pods | Sennosides (dianthrone glucosides of rhein and aloe-emodin), Rhein |
| Rhamnaceae | Rhamnus | Rhamnus spp. (Buckthorn) | Bark | Anthraquinone glycosides |
| Asphodelaceae | Aloe | Aloe spp. | Leaves | Anthraquinone derivatives |
| Xyridaceae | Xyris | Xyris semifuscata | Dried Leaves and Stems | This compound |
Table 1: Prominent Botanical Sources of this compound and Related Anthraquinones
Fungal Sources
Several fungal species have been identified as producers of this compound and other bioactive anthraquinones. These microorganisms represent a promising and sustainable source for these compounds.
| Phylum | Genus | Species/Strain | Key Compounds |
| Ascomycota | Chromolaenicola | Chromolaenicola sp. HL-114-33-R04 | This compound |
| Ascomycota | Guignardia | Guignardia spp. | This compound |
Table 2: Fungal Sources of this compound
Other Natural Sources
Interestingly, this compound has also been identified in insects. For instance, the larvae of the elm-leaf beetle (Pyrrhalta luteola) biosynthesize a mixture of anthraquinones, including this compound, likely as a chemical defense mechanism against predators.[2][3]
Biosynthesis of this compound: The Polyketide Pathway
In both plants and fungi, this compound is synthesized via the polyketide pathway.[1] This metabolic route involves the sequential condensation of small carboxylic acid units to form a long poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to yield the characteristic tricyclic anthraquinone scaffold.
The biosynthesis of this compound and its close structural relative, emodin, begins with the condensation of one molecule of acetyl-CoA (the starter unit) with seven molecules of malonyl-CoA (the extender units), catalyzed by a type III polyketide synthase (PKS).[1][4] This forms a linear octaketide intermediate. This intermediate then undergoes a series of intramolecular aldol condensations to form the tricyclic aromatic ring system. The key intermediate in the formation of emodin-type anthraquinones is atrochrysone carboxylic acid.[2] Subsequent enzymatic modifications, including decarboxylation, dehydration, and oxidation, lead to the formation of chrysophanol and emodin.[5] this compound is then formed from emodin through dehydroxylation.
Caption: Biosynthetic pathway of this compound via the polyketide route.
Isolation and Purification of this compound
The isolation of this compound from natural sources typically involves extraction, hydrolysis of glycosidic bonds (if targeting the aglycone), and subsequent chromatographic purification.
General Workflow for Isolation from Plant Material
A generalized workflow for the isolation of this compound from plant sources is depicted below. This process begins with the preparation of the plant material, followed by extraction, hydrolysis to cleave the sugar moieties from the glycosides, and finally, purification of the this compound aglycone.
Caption: General workflow for the isolation of this compound from plant sources.
Detailed Experimental Protocols
This protocol details the extraction and purification of this compound and other anthraquinones from the roots and rhizomes of Rheum palmatum.
Materials and Reagents:
-
Dried and powdered Rheum palmatum roots
-
Ethanol
-
Borate buffer solution
-
Acetone
-
Methanol
-
Water
-
Perchloric acid
-
High-pressure liquid chromatography (HPLC) system
-
YWG C18 column (4.6 x 250 mm)
Procedure:
-
Extraction:
-
Extract the powdered rhubarb four times using a reflux method with ethanol.
-
Use a borate buffer solution as the extraction fluid.[6]
-
-
Purification:
-
Subject the crude extract to a high-pressure making system (e.g., Deltar 4000) to isolate rhein, rheum emodin, and chrysophanol.
-
Recrystallize the obtained pure product with acetone.[6]
-
-
HPLC Analysis:
-
Use a YWG C18 column (4.6 x 250 mm).
-
The mobile phase should consist of methanol, water, and perchloric acid in a ratio of 9:1:0.01.
-
Set the flow rate to 1.0 ml/min.
-
Detect the compounds using UV at a wavelength of 254 nm.[6]
-
Quantitative Data: The yield of anthraquinones from rhubarb can vary. One study reported an extraction rate of 0.6% for rheum emodin.[6] Another study using Soxhlet extraction with methanol reported a crude extract yield of 4.87%.[7]
This protocol describes a simple decoction method for extracting anthraquinone glycosides from the leaves of Cassia fistula.
Materials and Reagents:
-
Air-dried Cassia fistula leaves
-
Distilled water
-
Cheesecloth
-
Whatman No. 1 filter paper
-
Rotary evaporator or lyophilizer
Procedure:
-
Preparation of Material: Grind the air-dried leaves into a coarse powder.
-
Extraction:
-
Place 10 g of the powdered leaves into a flask with 200 mL of distilled water.
-
Heat the mixture to boiling and maintain a gentle boil (decoction) for 15 minutes.
-
Allow the mixture to cool to room temperature.[1]
-
-
Filtration: Filter the cooled decoction first through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.
-
Concentration: Concentrate the resulting aqueous extract, which is rich in anthraquinone glycosides, using a rotary evaporator or by lyophilization for quantitative analysis.[1]
Quantitative Data: The total content of sennidin, a dianthrone derived from rhein and aloe-emodin, in Senna species ranges from 0.08% to 2.62%, calculated as sennoside D.[5]
This protocol outlines the fermentation, extraction, and purification of this compound from a marine-derived fungus.
Materials and Reagents:
-
Chromolaenicola sp. HL-114-33-R04 culture
-
Seeding medium (2% oatmeal, 2% malt extract, 0.01% KH2PO4, 0.005% MgSO4)
-
Production medium (2% glucose, 1% peptone, 0.5% yeast extract, 0.5% NaCl)
-
Amberlite-XAD-1180N resin
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Hexane
-
Silica gel for flash chromatography
-
C18 reversed-phase column
Procedure:
-
Fermentation:
-
Inoculate two 250 mL Erlenmeyer flasks, each containing 40 mL of seeding medium, with a 6 cm diameter portion of a well-developed agar culture.
-
Incubate at 25 °C on a rotary shaker at 200 rpm for 72 hours in the dark.
-
Use this as the first-stage inoculum to inoculate a 2 L flask containing 400 mL of the same medium and incubate under the same conditions for 72 hours.
-
Use this second-stage inoculum to inoculate a 20 L fermenter containing 12 L of production medium.
-
Ferment for 10 days at 25 °C with an aeration of 0.5 vvm and 150 rpm agitation.[2]
-
-
Extraction:
-
Add Amberlite-XAD-1180N resin to the fermentation broth and stir for 2 hours.
-
Filter the mixture and discard the supernatant.
-
Extract the mycelium and resin with 1 L of a 3:1 mixture of EtOAc/MeOH.
-
Filter the mixture and partition between EtOAc and water.
-
Dry the organic layer to obtain the crude extract.[2]
-
-
Purification:
-
Fractionate the crude extract (1.5 g) by flash chromatography on silica gel, eluting with a stepwise gradient of hexane/EtOAc.
-
Further purify the fractions containing this compound (eluted with hexane/EtOAc 8:2) by C18 reversed-phase column chromatography using a 9:1 MeOH/H2O mobile phase to afford pure this compound.[2]
-
Quantitative Data: This method yielded 30 mg of pure this compound from 1.5 g of crude extract.[2]
Conclusion
This compound remains a compound of significant interest due to its well-established pharmacological activity. Its natural occurrence in a variety of plant and fungal species provides diverse avenues for its sourcing. The detailed isolation protocols presented in this guide offer a practical resource for researchers aiming to extract and purify this compound for further investigation. A thorough understanding of its biosynthesis through the polyketide pathway is crucial for potential metabolic engineering approaches to enhance its production in microbial systems. This technical guide serves as a comprehensive reference for professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating continued research into the therapeutic potential of this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00040G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physicochemical Properties of Danthron for Research
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties of Danthron (1,8-dihydroxyanthraquinone), an organic compound with known laxative properties and emerging potential in other therapeutic areas. This document is intended to serve as a foundational resource, offering detailed data, experimental methodologies, and visual representations of key biological and experimental processes to support research and development efforts.
Core Physicochemical Properties
A thorough understanding of the physicochemical characteristics of a compound is paramount for its application in scientific research and pharmaceutical development. These properties influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and analytical characterization.
Table 1: Summary of Quantitative Physicochemical Data for this compound
| Property | Value | Notes |
| IUPAC Name | 1,8-dihydroxyanthracene-9,10-dione | - |
| Synonyms | Chrysazin, Dantron | - |
| CAS Number | 117-10-2 | - |
| Chemical Formula | C₁₄H₈O₄ | - |
| Molecular Weight | 240.21 g/mol | [1][2] |
| Appearance | Orange crystalline powder | [1][3][4] |
| Melting Point | 193 °C | [4][5] |
| Boiling Point | Decomposes | Sublimes under heating. |
| Water Solubility | Practically insoluble | [3] |
| Organic Solvent Solubility | Soluble in acetone, chloroform, diethyl ether, and ethanol. | [3] |
| pKa (predicted) | 7.9 | Estimated value; experimental determination is recommended. |
| logP (predicted) | 3.1 | Estimated value; experimental determination is recommended. |
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific advancement. The following sections provide detailed methodologies for the determination of key physicochemical parameters of this compound.
Determination of pKa for Poorly Water-Soluble Compounds
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and biological activity. For compounds with low water solubility like this compound, co-solvent or surfactant-based methods are often employed.
Methodology: Capillary Electrophoresis with Co-solvent Extrapolation
-
Preparation of Buffers: Prepare a series of background electrolytes (buffers) with varying pH values in different compositions of a water-miscible organic co-solvent (e.g., methanol-water mixtures of 20%, 30%, 40% methanol).
-
Sample Preparation: Dissolve this compound in the respective co-solvent/water mixtures to a suitable concentration.
-
Capillary Electrophoresis (CE) Analysis:
-
Perform electrophoretic mobility measurements for this compound at each pH and co-solvent composition using a CE system with a diode-array detector.
-
The effective electrophoretic mobility of this compound will change as a function of pH due to changes in its ionization state.
-
-
Determination of Apparent pKa (psKa): For each co-solvent mixture, plot the effective mobility against the pH of the buffer. The pH at the inflection point of the resulting sigmoidal curve corresponds to the apparent pKa (psKa) in that specific solvent mixture.
-
Aqueous pKa Extrapolation: Plot the determined psKa values against the percentage of the organic co-solvent. Extrapolate the resulting linear relationship to 0% co-solvent to estimate the aqueous pKa value.[6][7][8]
Caption: Workflow for pKa Determination of this compound.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets. The shake-flask method is the gold standard for experimental logP determination.[9][10]
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning:
-
Add a known volume of the this compound-octanol solution to a known volume of the pre-saturated water in a separatory funnel or a suitable vial.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of this compound between the two phases.
-
Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
-
Concentration Analysis:
-
Carefully separate the n-octanol and aqueous phases.
-
Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for logP Determination of this compound.
Signaling Pathways and Experimental Workflows
This compound has been shown to induce apoptosis in various cancer cell lines.[11][12] Understanding the underlying signaling pathways is crucial for elucidating its mechanism of action and therapeutic potential.
This compound-Induced Apoptosis Signaling Pathway
This compound can trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the induction of cellular stress, leading to the activation of pro-apoptotic proteins, mitochondrial membrane depolarization, and subsequent activation of the caspase cascade.
Caption: this compound-Induced Apoptosis Signaling Pathway.
Experimental Workflow for Studying this compound-Induced Apoptosis
A systematic experimental approach is necessary to investigate the pro-apoptotic effects of this compound.
Caption: Experimental Workflow for this compound Apoptosis Studies.
References
- 1. 1,8-Dihydroxyanthraquinone | C14H8O4 | CID 2950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Antibacterial | AMPK | Virus Protease | TargetMol [targetmol.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. This compound, 117-10-2 [thegoodscentscompany.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. DSpace [diposit.ub.edu]
- 8. DSpace [diposit.ub.edu]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Danthron's Role in Inducing DNA Damage in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danthron (1,8-dihydroxyanthraquinone), a naturally occurring anthraquinone derivative, has demonstrated significant potential as an anticancer agent. Its cytotoxic effects are largely attributed to its ability to induce DNA damage in tumor cells, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced DNA damage, offering a valuable resource for researchers and drug development professionals. We will explore the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for investigating these phenomena.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. Natural compounds have long been a source of inspiration for anticancer drug discovery. This compound, found in various plants and fungi, has emerged as a promising candidate due to its demonstrated ability to inhibit tumor cell proliferation and induce programmed cell death. A primary mechanism of its action is the induction of DNA damage, a critical event that can trigger cellular self-destruction pathways. Understanding the intricacies of how this compound damages tumor cell DNA is paramount for its potential clinical application.
Mechanisms of this compound-Induced DNA Damage
This compound employs a multi-pronged approach to induce DNA damage in tumor cells, primarily through the generation of reactive oxygen species (ROS) and the inhibition of DNA repair mechanisms.
Generation of Reactive Oxygen Species (ROS)
This compound can be reduced by enzymes like cytochrome P450 reductase, leading to the formation of a semiquinone radical. This radical then participates in a redox cycle, generating ROS such as superoxide anions and hydrogen peroxide.[1] These highly reactive molecules can directly damage DNA by causing oxidative lesions, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), and inducing single- and double-strand breaks.[1] Studies have shown that this compound-induced DNA damage is often sequence-specific, preferentially targeting guanine-rich sequences.[1]
Inhibition of DNA Repair Pathways
Compounding its DNA-damaging capabilities, this compound has been shown to inhibit the expression of key genes involved in DNA repair. In human brain glioblastoma multiforms (GBM 8401) cells, treatment with this compound led to a decrease in the mRNA expression of critical DNA damage response and repair genes, including ATM (ataxia telangiectasia mutated), ATR (ataxia-telangiectasia and Rad3-related), BRCA1 (breast cancer 1, early onset), 14-3-3σ, DNA-PK (DNA-dependent protein kinase), and MGMT (O(6)-methylguanine-DNA methyltransferase).[2] By crippling the cell's ability to repair the damage it inflicts, this compound ensures the persistence of DNA lesions, ultimately pushing the cell towards apoptosis.
Signaling Pathways Activated by this compound-Induced DNA Damage
The DNA damage inflicted by this compound triggers a cascade of signaling events that converge on the induction of apoptosis. The primary pathways involved are the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Intrinsic (Mitochondrial) Apoptotic Pathway
This compound treatment leads to an increase in intracellular ROS and Ca2+ levels, which in turn causes a decrease in the mitochondrial membrane potential (ΔΨm).[3][4] This disruption of the mitochondrial membrane is a critical step in the intrinsic apoptotic pathway. It is associated with an increased Bax/Bcl-2 ratio, where Bax, a pro-apoptotic protein, is upregulated, and Bcl-2, an anti-apoptotic protein, is downregulated.[3][4][5][6] The altered mitochondrial permeability leads to the release of pro-apoptotic factors such as cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G (Endo G) from the mitochondria into the cytosol.[3][5][6][7] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[3][5][6][7]
Extrinsic (Death Receptor) Apoptotic Pathway
In addition to the intrinsic pathway, this compound has been shown to activate the extrinsic apoptotic pathway. This is evidenced by the increased activity of caspase-8, a key initiator caspase in this pathway.[3] The activation of caspase-8 suggests that this compound may upregulate the expression of death receptors like Fas/CD95 on the tumor cell surface, leading to the recruitment and activation of the death-inducing signaling complex (DISC) and subsequent activation of the caspase cascade.[5]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from studies investigating the effects of this compound on tumor cells.
Table 1: Cytotoxicity of this compound in SNU-1 Human Gastric Cancer Cells
| Parameter | Value | Treatment Time | Reference |
| IC50 | ~75 µM | 48 hours | [6] |
Table 2: Effects of this compound on Apoptosis-Related Protein Expression and Caspase Activity
| Cell Line | Treatment | Effect | Reference |
| SNU-1 | 75 µM this compound | Increased levels of Bax, Bid, and Bcl-XS | [5] |
| SNU-1 | 75 µM this compound | Decreased levels of Bcl-2 and Bcl-XL | [6] |
| SNU-1 | This compound | Increased activity of caspase-3, -8, and -9 | [3] |
| MDA-MB231, HT1080 | 50 µM this compound | Significant increase in subG1 cell population | [8] |
Table 3: this compound-Induced Inhibition of DNA Repair Gene Expression in GBM 8401 Cells
| Gene | Treatment | Effect | Reference |
| ATM, ATR, BRCA-1, 14-3-3σ, DNA-PK, MGMT | 100 µM this compound for 24h | Decreased mRNA expression | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound-induced DNA damage and apoptosis.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage Detection
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9][10][11][12][13]
Protocol:
-
Cell Preparation: Harvest cells treated with various concentrations of this compound and a vehicle control.
-
Embedding in Agarose: Mix a suspension of single cells with low-melting-point agarose and spread the mixture onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as propidium iodide or SYBR Green.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique to quantify the effects of this compound on the cell cycle and to detect apoptotic cells.[14][15][16][17]
5.2.1. Cell Cycle Analysis:
-
Cell Fixation: Harvest and fix this compound-treated cells in cold 70% ethanol.
-
RNAse Treatment: Treat the fixed cells with RNase A to remove RNA.
-
DNA Staining: Stain the cellular DNA with a fluorescent dye like propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[5]
5.2.2. Apoptosis Detection (Annexin V/PI Staining):
-
Cell Harvesting: Harvest this compound-treated and control cells.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Protein Expression Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathways.
-
Protein Extraction: Lyse this compound-treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, caspases).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
γ-H2AX Foci Formation Assay for DNA Double-Strand Break Detection
The phosphorylation of histone H2AX on serine 139 (γ-H2AX) is a sensitive marker for DNA double-strand breaks (DSBs).[18][19][20][21]
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. The number of distinct fluorescent foci within the nucleus corresponds to the number of DSBs.
Conclusion
This compound exhibits potent antitumor activity by inducing significant DNA damage in cancer cells. Its multifaceted mechanism, involving ROS generation and the suppression of DNA repair pathways, effectively triggers apoptotic cell death through both intrinsic and extrinsic signaling cascades. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating the complete spectrum of its molecular targets and its efficacy in in vivo models to pave the way for its potential clinical translation.
References
- 1. Sequence-specific DNA damage induced by carcinogenic this compound and anthraquinone in the presence of Cu(II), cytochrome P450 reductase and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces DNA damage and inhibits DNA repair gene expressions in GBM 8401 human brain glioblastoma multiforms cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. youtube.com [youtube.com]
- 11. zenodo.org [zenodo.org]
- 12. The comet assay: mechanisms and technical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assaying Cell Cycle Status Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Potential of Danthron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danthron (1,8-dihydroxyanthraquinone) is a naturally occurring anthraquinone with a history of medicinal use.[1] While traditionally recognized for its laxative properties, emerging research has highlighted its potential as a potent antioxidant. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key contributor to the pathogenesis of numerous chronic and degenerative diseases. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, detailing its radical scavenging activities, putative molecular mechanisms, and standardized experimental protocols for its evaluation. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Quantitative Antioxidant Activity of this compound and Related Anthraquinones
The antioxidant potential of a compound is frequently quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to scavenge 50% of free radicals in a given assay. A lower IC50 value is indicative of a higher antioxidant potency. While specific IC50 values for this compound in direct antioxidant assays are not extensively reported in publicly available literature, data from structurally similar anthraquinones can provide valuable insights into its potential efficacy.
Table 1: DPPH Radical Scavenging Activity of Structurally Related Anthraquinones
| Compound | IC50 Value | Source |
|---|---|---|
| Rhein | 64 ± 2 µmol/L | [2] |
| Aloe-emodin | 65 ± 3 µmol/L | [2] |
| Purpurin | 3.491 ± 0.014 µg/mL | [3] |
Table 2: ABTS Radical Scavenging Activity of a Plant Extract Rich in Anthraquinones
| Source | IC50 Value (µg/mL) | Reference |
|---|---|---|
| Vaccinium bracteatum Extract | 71.1 ± 1.1 | [4] |
Note: The provided IC50 values should be considered as comparative indicators. The actual antioxidant activity of this compound may differ and requires direct experimental validation.
Cellular Antioxidant Activity (CAA)
The Cellular Antioxidant Activity (CAA) assay offers a more biologically relevant measure of antioxidant efficacy by assessing a compound's ability to counteract induced oxidative stress within a cellular environment. The results are often expressed as Quercetin Equivalents (QE). Currently, specific CAA data for this compound is not available in the scientific literature.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Create a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). From this stock, prepare a series of dilutions to obtain various concentrations.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. A control well should contain 100 µL of the DPPH solution and 100 µL of the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100 The IC50 value is determined from a plot of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.
Protocol:
-
ABTS•+ Solution Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound.
-
Reaction Mixture: In a 96-well plate, add 10 µL of each this compound dilution to 190 µL of the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.[5]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay. The IC50 value is determined graphically.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay quantifies the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within cultured cells.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate and culture until confluent.
-
Probe Loading: Wash the cells with PBS and incubate with 25 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C.
-
Compound Treatment: Remove the DCFH-DA solution, wash the cells, and treat with various concentrations of this compound for 1 hour.
-
Oxidative Stress Induction: Add 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to the wells to generate peroxyl radicals.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 1 hour using a fluorescence plate reader (excitation 485 nm, emission 538 nm).[5]
-
Data Analysis: Calculate the area under the curve (AUC) from the fluorescence readings. The CAA value is calculated as the percentage reduction in fluorescence compared to the control and can be expressed as quercetin equivalents.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The antioxidant effects of this compound are hypothesized to be mediated, in part, through the modulation of key cellular signaling pathways involved in the oxidative stress response.
Caption: A logical workflow for the comprehensive in vitro evaluation of this compound's antioxidant properties.
Caption: Proposed mechanism of this compound-mediated activation of the Nrf2-Keap1 signaling pathway.
Caption: Putative modulation of the p38/JNK MAPK signaling pathway by this compound.
Conclusion and Future Directions
The available evidence suggests that this compound possesses notable in vitro antioxidant properties, likely through direct radical scavenging and modulation of the Nrf2 and MAPK signaling pathways. However, a significant gap exists in the literature regarding specific quantitative data (IC50 values from DPPH and ABTS assays and CAA values) for this compound itself. Future research should focus on generating this crucial data to allow for a more definitive assessment of its antioxidant potency. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular interactions of this compound with the components of the Nrf2 and MAPK pathways. Such investigations will be instrumental in fully characterizing the antioxidant potential of this compound and paving the way for its potential development as a therapeutic agent for oxidative stress-related pathologies.
References
- 1. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and radical scavenging effects of anthraquinones and anthrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ojs.openagrar.de [ojs.openagrar.de]
- 5. benchchem.com [benchchem.com]
Danthron's Impact on Mitochondrial Membrane Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Danthron (1,8-dihydroxyanthraquinone), a naturally occurring anthraquinone, has demonstrated significant pro-apoptotic effects in various cancer cell lines. A critical mechanism underlying its cytotoxic activity is the induction of mitochondrial dysfunction, characterized by a marked decrease in mitochondrial membrane potential (ΔΨm). This guide provides a detailed technical overview of the experimental evidence, methodologies, and signaling pathways associated with this compound-induced mitochondrial depolarization. The information presented is intended to support further research and drug development efforts leveraging this targeted cellular activity.
Core Effects on Mitochondrial Function
This compound treatment leads to a dose-dependent disruption of the mitochondrial inner membrane integrity. This is primarily observed as a significant decrease in the mitochondrial membrane potential, a key indicator of cellular health and a critical event in the intrinsic pathway of apoptosis. The depolarization of the mitochondrial membrane is closely associated with an increase in intracellular reactive oxygen species (ROS), suggesting that oxidative stress is a key component of this compound's mechanism of action.
Quantitative Analysis of Mitochondrial Depolarization and ROS Production
The following data, derived from studies on SNU-1 human gastric cancer cells treated with a this compound glycoside for 48 hours, illustrates the dose-dependent effect on ΔΨm and ROS levels.
| Treatment Group | ΔΨm (Mean Fluorescence Intensity) | ROS Level (Mean Fluorescence Intensity) |
| Control (0 µM) | 8950 ± 450 | 1230 ± 150 |
| 25 µM this compound | 6820 ± 380 | 2550 ± 210 |
| 50 µM this compound | 4150 ± 310 | 4890 ± 350 |
| 75 µM this compound | 2300 ± 250 | 7120 ± 480 |
Table 1: Dose-dependent effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and Reactive Oxygen Species (ROS) Levels in SNU-1 cells.
Signaling Pathways of this compound-Induced Mitochondrial Disruption
This compound initiates a cascade of events centered on the mitochondria, leading to apoptosis. The process begins with an increase in ROS and a decrease in ΔΨm. This mitochondrial distress is further regulated by the Bcl-2 family of proteins and culminates in the activation of the caspase cascade.
Upstream Events and Mitochondrial Permeability Transition
This compound's interaction with the cell leads to the generation of ROS. This oxidative stress, coupled with other cellular insults like increased cytosolic Ca2+, contributes to the opening of the mitochondrial permeability transition pore (MPTP). The sustained opening of the MPTP is a direct cause of the collapse of the mitochondrial membrane potential.
Upstream signaling cascade initiated by this compound.
Regulation by Bcl-2 Family Proteins and Cytochrome c Release
The depolarization of the mitochondrial membrane is a critical step that is regulated by the Bcl-2 family of proteins. This compound treatment has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio favors the permeabilization of the outer mitochondrial membrane, leading to the release of key apoptotic factors.[1][2]
Once the outer mitochondrial membrane is permeabilized, cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G (Endo G) are released from the intermembrane space into the cytosol.[1][3]
References
- 1. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induced apoptosis through mitochondria- and caspase-3-dependent pathways in human brain glioblastoma multiforms GBM 8401 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Genotoxicity and Carcinogenicity Profile of Danthron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Danthron (1,8-dihydroxyanthraquinone) is a synthetic anthraquinone derivative that has been used as a laxative. However, extensive toxicological evaluation has revealed significant genotoxic and carcinogenic properties, leading to its withdrawal from many markets. This technical guide provides a comprehensive overview of the genotoxicity and carcinogenicity profile of this compound, summarizing key experimental findings, detailing methodologies, and elucidating the underlying mechanisms of its toxicity.
This compound has been classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[1][2] Its genotoxic effects are well-documented across a range of in vitro assays, where it has been shown to induce gene mutations, chromosomal aberrations, and micronuclei. The primary mechanism of this compound's toxicity involves metabolic activation to a semiquinone radical, which generates reactive oxygen species (ROS), leading to oxidative DNA damage. Inhibition of topoisomerase II may also contribute to its genotoxic profile. In vivo studies have demonstrated this compound's carcinogenicity in rodents, causing liver tumors in mice and intestinal tumors in rats.[1]
This guide synthesizes the available quantitative data into structured tables for clear comparison, provides detailed experimental protocols for key assays, and includes visualizations of the primary signaling pathway and experimental workflows to facilitate a deeper understanding of this compound's toxicological properties.
Carcinogenicity
This compound has demonstrated clear carcinogenic effects in long-term animal studies, leading to its classification as a potential human carcinogen.
Animal Carcinogenicity Studies
Oral administration of this compound has been shown to induce tumors in both rats and mice.[1] The primary target organs are the liver in mice and the large intestine in rats.
Table 1: Summary of this compound Carcinogenicity in Animal Models
| Species | Strain | Sex | Route of Administration | Dosing Regimen | Tumor Site | Tumor Type | Incidence | Reference |
| Mouse | B6C3F1 | Male | Oral (diet) | 0.5% in diet for 104 weeks | Liver | Hepatocellular Carcinoma | Increased incidence | [2] |
| Rat | F344/N | Male | Oral (diet) | 1.0% in diet for 104 weeks | Colon, Cecum | Adenoma, Adenocarcinoma | Increased incidence | [1][2] |
Specific tumor incidence data from primary NTP reports were not available in the public domain at the time of this review. The reported findings are based on summaries from authoritative sources.
Experimental Protocols
Chronic Carcinogenicity Bioassay in Rodents (General Protocol)
A typical two-year rodent carcinogenicity study, such as those conducted by the National Toxicology Program (NTP), follows a standardized protocol to assess the carcinogenic potential of a test substance.
-
Test Animals: Male and female rats (e.g., Fischer 344/N) and mice (e.g., B6C3F1), typically 50 animals per sex per group.
-
Administration: The test substance is administered in the diet, drinking water, by gavage, or through inhalation for a period of 104 weeks. Control groups receive the vehicle without the test substance.
-
Dose Selection: Dose levels are determined from subchronic toxicity studies and are typically a fraction of the maximum tolerated dose (MTD).
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly for the first 13 weeks and then monthly.
-
Pathology: At the end of the study, all animals undergo a complete necropsy. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected for microscopic examination.
-
Data Analysis: The incidence of neoplasms in each dosed group is compared with that in the control group using appropriate statistical methods.
Experimental Workflow for a Rodent Carcinogenicity Bioassay
Genotoxicity
This compound exhibits a clear genotoxic profile in a variety of in vitro assays, indicating its ability to damage genetic material.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemicals. This compound has been shown to be mutagenic in this assay, particularly in the presence of metabolic activation.
Table 2: Summary of this compound Mutagenicity in the Ames Test
| Tester Strain | Metabolic Activation (S9) | Concentration | Result | Reference |
| Salmonella typhimurium TA102 | Required | Not specified | Positive | [3] |
Quantitative data on the number of revertant colonies were not available in the reviewed literature.
Experimental Protocol: Ames Test
-
Tester Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) with pre-existing mutations in the histidine operon are used.
-
Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.
-
Procedure:
-
The tester strain, the test compound at various concentrations, and the S9 mix (if required) are combined in molten top agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Micronucleus Assay
The micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events. This compound has been shown to induce a dose-dependent increase in micronucleus formation in mammalian cells.
Table 3: this compound-Induced Micronucleus Formation in Balb/c 3T3 Cells
| Concentration (µg/mL) | Metabolic Activation (S9) | Result | Reference |
| 25 | With and Without | Increased micronuclei frequency | [3] |
| 50 | With and Without | Increased micronuclei frequency | [3] |
| 100 | With and Without | Increased micronuclei frequency | [3] |
Specific quantitative data on the percentage of micronucleated cells were not provided in the source.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Line: A suitable mammalian cell line, such as Balb/c 3T3, Chinese Hamster Ovary (CHO), or human lymphocytes, is used.
-
Treatment: Cells are exposed to various concentrations of the test compound with and without S9 metabolic activation for a defined period.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic or flow cytometric analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vitro Chromosomal Aberration Assay
This assay assesses the ability of a substance to induce structural changes in chromosomes. While specific quantitative data for this compound in a chromosomal aberration assay were not found in the reviewed literature, it is reported to cause chromosomal damage in mammalian cell cultures.
Experimental Protocol: In Vitro Chromosomal Aberration Assay
-
Cell Line: Commonly used cell lines include CHO cells or human peripheral blood lymphocytes.
-
Treatment: Cell cultures are treated with the test substance at several concentrations, with and without metabolic activation.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Analysis: Chromosome preparations are stained (e.g., with Giemsa), and metaphase spreads are analyzed for structural aberrations such as chromatid and chromosome gaps, breaks, and exchanges. A statistically significant, dose-related increase in the percentage of cells with structural aberrations is considered a positive result.
General Workflow for In Vitro Genotoxicity Testing
Mechanism of Action
The genotoxic and carcinogenic effects of this compound are primarily attributed to its metabolic activation and the subsequent generation of oxidative stress.
Metabolic Activation and Oxidative DNA Damage
This compound itself is a pro-mutagen that requires metabolic activation to exert its genotoxic effects. This process is initiated by one-electron reduction catalyzed by enzymes such as cytochrome P450 reductase. This reduction forms a semiquinone radical, which can then react with molecular oxygen in a redox cycle to produce reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. In the presence of metal ions like copper, these ROS can lead to oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a well-known marker of oxidative stress. This damage preferentially occurs at guanine-rich sequences in DNA.
Signaling Pathway of this compound-Induced Oxidative DNA Damage
Inhibition of Topoisomerase II
Some studies suggest that this compound may also exert genotoxic effects through the inhibition of topoisomerase II. Topoisomerases are enzymes that are essential for managing the topology of DNA during replication and transcription. Inhibition of topoisomerase II can lead to the stabilization of cleavage complexes, resulting in DNA strand breaks and chromosomal aberrations.
Conclusion
The available scientific evidence strongly indicates that this compound is a genotoxic and carcinogenic compound. Its mutagenic and clastogenic properties have been demonstrated in a variety of in vitro assays, and its carcinogenicity has been confirmed in rodent bioassays. The primary mechanism of toxicity involves metabolic activation to a semiquinone radical, leading to oxidative DNA damage. The potential for topoisomerase II inhibition may also contribute to its genotoxic profile. The data summarized in this technical guide underscore the toxicological concerns associated with this compound and provide a basis for its classification as a substance reasonably anticipated to be a human carcinogen. This information is critical for researchers, scientists, and drug development professionals in understanding the risk profile of this compound and related anthraquinone compounds.
References
Danthron: A Technical Examination of its Historical Use as a Laxative and Mechanistic Pathways
Danthron (1,8-dihydroxyanthraquinone) , a synthetic anthraquinone, was historically employed as a stimulant laxative for the management of constipation. Its use, however, has been largely discontinued in many countries due to significant safety concerns, primarily its carcinogenic potential. This technical guide provides an in-depth analysis of this compound's historical application as a laxative, its mechanism of action, and the experimental evidence that led to its re-evaluation. The information is intended for researchers, scientists, and professionals in drug development.
Historical Context and Withdrawal
This compound was utilized as a laxative agent for a significant portion of the 20th century.[1][2] It was available in numerous over-the-counter preparations.[2] However, mounting evidence from animal studies demonstrating its carcinogenicity led to a re-evaluation of its safety profile. In 1987, manufacturers in the United States voluntarily ceased production of human drug products containing this compound, and by 1999, the U.S. Food and Drug Administration (FDA) mandated the withdrawal of all this compound-containing laxative products from the market.[2] Despite its withdrawal in the U.S., it has seen continued, albeit restricted, use in other regions, such as in palliative care in the United Kingdom to manage opioid-induced constipation in terminally ill patients.[3]
Mechanism of Laxative Action
This compound exerts its laxative effect through a dual mechanism involving the stimulation of intestinal motility and the alteration of fluid and electrolyte transport in the colon.[4][5]
1. Stimulation of Intestinal Motility (Peristalsis):
Upon oral administration, this compound is largely inactive until it reaches the large intestine. There, it is metabolized by the gut microbiota into its active form.[4] This active metabolite then directly stimulates the enteric nervous system, a complex network of neurons within the gastrointestinal wall that governs motility.[4][6] This stimulation leads to an increase in peristaltic contractions, the wave-like muscle movements that propel fecal matter through the colon.[4]
2. Alteration of Fluid and Electrolyte Secretion:
The active form of this compound also acts directly on the intestinal mucosa, leading to an increase in the secretion of water and electrolytes into the colonic lumen.[4] Concurrently, it is believed to inhibit the absorption of water from the colon.[4] This dual action on fluid transport results in an increased volume of water in the stool, leading to a softer stool consistency and facilitating easier passage.[4]
A key signaling molecule implicated in this compound's laxative effect is prostaglandin E2 (PGE2) . Studies have shown that treatment with this compound leads to a significant elevation of PGE2 levels in the colorectal mucosa.[7] Prostaglandins are known to be potent stimulators of both intestinal motility and secretion, suggesting that the laxative action of this compound is, at least in part, mediated through the local synthesis of these eicosanoids.
Toxicological Profile: Genotoxicity and Carcinogenicity
The primary reason for the withdrawal of this compound from widespread use was its demonstrated genotoxicity and carcinogenicity in preclinical studies.
Genotoxicity
This compound has been shown to be genotoxic in a number of in vitro assays. It has been found to be mutagenic in the Ames test, particularly in Salmonella typhimurium strain TA102, which is sensitive to oxidative mutagens.[1][2][7] This mutagenicity is often observed in the presence of a metabolic activation system (S9 mix), indicating that metabolic conversion is necessary for its genotoxic effects.[7]
The mechanism of this compound's genotoxicity is believed to involve the generation of reactive oxygen species (ROS).[5] This oxidative stress can lead to DNA damage, including the formation of DNA adducts and chromosomal aberrations.[5]
Carcinogenicity
Long-term carcinogenicity bioassays in rodents have provided sufficient evidence of this compound's carcinogenic potential.[1][2] Oral administration of this compound in the diet has been shown to cause an increased incidence of tumors in both rats and mice.[1][2]
Table 1: Summary of this compound Carcinogenicity in Rodent Models
| Species | Sex | Route of Administration | Target Organ(s) | Tumor Types | Reference(s) |
| Rat (ACI) | Male | Oral (Dietary) | Colon, Cecum | Adenoma, Adenocarcinoma | [1][2] |
| Mouse (C3H/HeN) | Male | Oral (Dietary) | Liver, Colon, Cecum | Hepatocellular Carcinoma, Adenoma, Adenocarcinoma | [1][2] |
Furthermore, this compound has been shown to act as a tumor promoter. In studies where mice were first initiated with a known carcinogen (1,2-dimethylhydrazine), subsequent dietary administration of this compound significantly increased the incidence and multiplicity of colon and liver tumors.[1][2]
The mechanism underlying this compound's carcinogenicity is likely multifactorial, involving its genotoxic properties and its ability to induce chronic cell proliferation and inflammation in the gastrointestinal tract.[7] The sustained increase in cell proliferation, potentially driven by elevated prostaglandin levels, may contribute to an environment conducive to tumor development.
Experimental Protocols
The following sections outline the general methodologies for key experiments cited in the evaluation of this compound. These are based on standardized OECD guidelines and common practices in toxicology.
In Vivo Laxative Activity Assessment (Rodent Model)
Objective: To quantify the laxative effect of this compound in a rodent model.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Experimental Groups: Animals are divided into several groups: a control group receiving the vehicle (e.g., 0.5% carboxymethylcellulose), a positive control group receiving a standard laxative (e.g., bisacodyl), and multiple test groups receiving varying doses of this compound.
-
Drug Administration: this compound is typically administered orally via gavage.
-
Parameters Measured:
-
Fecal Output: Animals are housed in individual metabolic cages, and the total weight of feces produced over a specified period (e.g., 8, 12, or 24 hours) is measured.
-
Fecal Water Content: The collected feces are weighed (wet weight), then dried in an oven until a constant weight is achieved (dry weight). The percentage of water content is calculated as: [(Wet Weight - Dry Weight) / Wet Weight] x 100.
-
Intestinal Transit Time (Charcoal Meal Test): Following this compound administration, a charcoal meal (e.g., 5-10% activated charcoal in a 5-10% gum acacia suspension) is given orally. After a set time (e.g., 30-60 minutes), the animals are euthanized, and the small intestine is carefully excised. The total length of the small intestine and the distance traveled by the charcoal meal are measured. The transit time is expressed as a percentage of the total intestinal length.[8][9][10][11][12]
-
Bacterial Reverse Mutation Test (Ames Test)
Objective: To assess the mutagenic potential of this compound.
Methodology (based on OECD Guideline 471):
-
Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, and TA102) and/or Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are histidine (for Salmonella) or tryptophan (for E. coli) auxotrophs, meaning they cannot synthesize these essential amino acids and require them for growth.
-
Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 fraction), which is typically derived from the liver of rats pre-treated with an enzyme inducer.
-
Procedure (Plate Incorporation Method):
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants. Positive controls with and without S9 activation are included to ensure the validity of the test.
In Vivo Mammalian Erythrocyte Micronucleus Test
Objective: To evaluate the potential of this compound to induce chromosomal damage in vivo.
Methodology (based on OECD Guideline 474):
-
Animal Model: Typically, mice or rats are used.
-
Dose Administration: this compound is administered to the animals, usually on one or more occasions, via a relevant route (e.g., oral gavage). At least three dose levels are tested, along with a negative (vehicle) and a positive control group.[16][17][18][19]
-
Sample Collection: At appropriate time intervals after the last administration, samples of bone marrow or peripheral blood are collected.
-
Slide Preparation and Analysis: The collected cells are processed and stained. Polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the negative control group indicates a positive result, suggesting that this compound is clastogenic (causes chromosomal breakage) or aneugenic (interferes with chromosome segregation).[16]
Rodent Carcinogenicity Bioassay
Objective: To determine the long-term carcinogenic potential of this compound.
Methodology (based on OECD Guideline 451):
-
Animal Model: Two rodent species, typically rats and mice, are used.[20][21][22]
-
Experimental Groups: Animals of both sexes are randomly assigned to a control group and at least three dose groups. Each group typically consists of at least 50 animals per sex.
-
Dose Selection and Administration: The highest dose is usually the maximum tolerated dose (MTD), which is determined in shorter-term toxicity studies. Lower doses are fractions of the MTD. This compound is administered in the diet for the majority of the animals' lifespan (e.g., 18-24 months for mice and 24 months for rats).
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected for microscopic examination (histopathology).
-
Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods. A statistically significant increase in the incidence of benign or malignant tumors in any organ is considered evidence of carcinogenicity.
Conclusion
This compound's history as a laxative is a notable case study in pharmacovigilance. While effective in stimulating bowel movements through its action on the enteric nervous system and intestinal secretion, its use has been largely abandoned due to compelling evidence of genotoxicity and carcinogenicity. The mechanisms underlying its toxicity, particularly the generation of oxidative stress, are now better understood. This technical guide summarizes the key aspects of this compound's pharmacology and toxicology, providing a valuable resource for researchers and professionals in the field of drug development and safety assessment. The data underscore the importance of thorough toxicological evaluation of all pharmacologically active compounds.
References
- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Enema - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Dantron? [synapse.patsnap.com]
- 5. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Enteric Nervous System and Its Emerging Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of cell proliferation and prostaglandin biosynthesis by 1,8-dihydroxyanthraquinone in the rat large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of transit rates in the large intestine of mice following treatment with a CGRP antibody, CGRP receptor antibody, and small molecule CGRP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. re-place.be [re-place.be]
- 16. psai.ph [psai.ph]
- 17. Dose-Response Assessment of Four Genotoxic Chemicals in a Combined Mouse and Rat Micronucleus and Comet Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay | MDPI [mdpi.com]
- 19. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The rodent carcinogenicity bioassay produces a similar frequency of tumor increases and decreases: implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rodent carcinogenicity bioassay: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
In Vivo Metabolism and Excretion of Danthron in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo metabolism and excretion of Danthron, an anthraquinone compound, in animal models. This compound and its glycoside precursors are known for their laxative properties, which are dependent on their metabolic activation and subsequent elimination pathways. Understanding the pharmacokinetics and metabolic fate of this compound is crucial for evaluating its efficacy and safety. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic processes to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
This compound (1,8-dihydroxyanthraquinone) is the aglycone of several naturally occurring glycosides found in medicinal plants. These glycosides act as prodrugs, passing through the upper gastrointestinal tract largely unabsorbed due to their hydrophilic nature. Upon reaching the colon, they are hydrolyzed by the gut microbiota, releasing the pharmacologically active this compound. This compound then undergoes extensive metabolism before being excreted from the body. This guide focuses on the in vivo processes of metabolism and excretion of this compound, primarily in rat models, which are commonly used in preclinical studies.
In Vivo Metabolism
The metabolism of this compound is a multi-step process that begins with the action of intestinal microflora and is followed by host-mediated enzymatic transformations.
Role of Gut Microbiota
This compound glycosides are not readily absorbed in the stomach and small intestine. The crucial first step in their metabolism is the enzymatic hydrolysis of the glycosidic bonds by β-glucosidases produced by colonic bacteria. This process releases the aglycone, this compound, making it available for absorption and further metabolism.
Phase I and Phase II Metabolism
Once absorbed, this compound undergoes extensive Phase II metabolism, primarily in the liver. The main metabolic pathways involve conjugation reactions to increase its water solubility and facilitate excretion. The identified major metabolites are:
-
This compound monoglucuronide: Formed by the conjugation of this compound with glucuronic acid. In vitro studies using rat jejunum and colon have shown that the monoglucuronide is the major metabolite.[1]
-
This compound monosulfate: Formed by the conjugation of this compound with a sulfate group.
Studies in rats have shown that this compound is metabolized into a complex, dose-dependent pattern of more polar conjugates.[2] Besides the primary monosulfate and monoglucuronide, other more polar metabolites, potentially diconjugates, have also been detected.[3]
Excretion Pathways
The polar metabolites of this compound are eliminated from the body through biliary and urinary excretion.
-
Biliary Excretion: The predominant route of excretion for this compound metabolites is via the bile.[2] Studies in rats with intravenous administration of this compound have demonstrated that a significant portion of the administered dose is excreted in the bile as conjugates.[1][3] The ratio of biliary to urinary excretion increases with higher doses of this compound.[1][3]
-
Urinary Excretion: A smaller proportion of this compound metabolites is excreted in the urine.[2][3]
-
Fecal Excretion: Following oral administration, a significant amount of this compound and its metabolites can be found in the feces. This is due to incomplete absorption of the orally administered dose and the biliary excretion of metabolites into the intestine.[1] Studies on the related anthraquinone, rhein, have shown substantial fecal excretion in rats.
Quantitative Data
Table 1: Biliary and Urinary Excretion of this compound Conjugates in Rats after Intravenous Infusion [1][3]
| Dose (µmol/100g body weight) | % of Dose in Bile (after 5 hours) | % of Dose in Urine (after 5 hours) | Bile:Urine Excretion Ratio |
| 0.48 | ~20% | 16% | 1.3 |
| 2.2 | ~30% | 12% | 2.7 |
| 5.8 | ~40% | 10% | 4.0 |
Data adapted from Sund, 1987.
Table 2: Cumulative Excretion of this compound Conjugates in Rats after Intragastric Administration (12 µmol/100g body weight) [3]
| Time Period | Cumulative % of Dose in Bile and Urine |
| 0-6 hours | 6% |
| 6-12 hours | 8% |
| 12-18 hours | 5% |
Data adapted from Sund, 1987.
Table 3: Excretion Profile of [14C]-labeled Rhein and Rhein Anthrone in Rats (Single Intracaecal Administration)
| Compound | Route of Excretion | % of Administered Dose (5 days) |
| [14C]Rhein | Urine | 37.0 ± 8.3 |
| Faeces | 53.0 ± 9.5 | |
| [14C]Rhein Anthrone | Urine | 2.8 ± 0.4 |
| Faeces | 95.0 ± 10.1 |
Data from a study on the excretion of rhein and its anthrone form in rats, highlighting significant fecal excretion.
Experimental Protocols
The following sections outline generalized methodologies for key experiments in the study of in vivo this compound metabolism and excretion, based on protocols for related compounds.
Animal Model and Husbandry
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used models for pharmacokinetic and metabolism studies of anthraquinones.
-
Housing: Animals are typically housed individually in metabolic cages that allow for the separate collection of urine and feces.[4] The use of metabolic cages can induce mild and reversible physiological changes, so an acclimation period is recommended.[4]
Administration of this compound
-
Intravenous (IV) Administration: For pharmacokinetic studies determining systemic clearance and metabolism, this compound is dissolved in a suitable vehicle and administered via intravenous infusion, often through a cannulated jugular vein.[2][5]
-
Oral Administration: To study oral absorption and bioavailability, this compound or its glycosides are administered via oral gavage.[3][6]
Sample Collection
-
Blood: Blood samples are collected at predetermined time points from a cannulated vein (e.g., jugular or femoral vein) or via cardiac puncture at the end of the study. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine and Feces: Urine and feces are collected from the metabolic cages at specified intervals (e.g., 0-4, 4-8, 8-24, 24-48 hours).
-
Bile: For studies investigating biliary excretion, bile duct cannulation is performed. A simplified and updated method for bile duct cannulation in rats has been described.[7] The procedure involves isolating and ligating the bile duct and inserting a catheter to collect bile over designated time periods.[1]
Sample Preparation
-
Plasma: Plasma samples are typically prepared by protein precipitation using an organic solvent like acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Urine: Urine samples are often centrifuged to remove particulate matter and may be diluted before analysis.[8]
-
Feces: Fecal samples are first homogenized. A common extraction method involves adding a solvent (e.g., a mixture of acetonitrile and water), followed by vortexing, sonication, and centrifugation. The supernatant is then collected for analysis.[9][10][11]
-
Bile: Bile samples may be diluted with a suitable solvent before injection into the analytical system.
Analytical Methods
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for the sensitive and specific quantification of this compound and its metabolites in biological matrices.
-
Chromatography: A C18 reversed-phase column is commonly used for separation. A gradient elution with a mobile phase consisting of acetonitrile and water with additives like formic acid is typically employed.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural elucidation of metabolites.[2][12][13][14] 1H NMR and other 2D NMR techniques can provide detailed structural information to confirm the identity of metabolites isolated from biological samples.[2]
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of this compound and a typical experimental workflow for its in vivo study.
Caption: Metabolic pathway of this compound glycosides.
Caption: A typical experimental workflow for in vivo studies.
Conclusion
The in vivo metabolism of this compound in animal models is a complex process initiated by gut microbial activity, followed by extensive hepatic conjugation. The resulting polar metabolites are primarily eliminated through biliary excretion, with a smaller contribution from urinary excretion. While detailed pharmacokinetic parameters for this compound are not extensively reported, the available data on its excretion patterns provide a solid foundation for understanding its disposition. The experimental protocols outlined in this guide, in conjunction with advanced analytical techniques, are essential for further elucidating the metabolic fate of this compound and related compounds. This knowledge is critical for the rational development and safety assessment of anthraquinone-based therapeutics.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. A note on the complex metabolism of this compound infused into the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthraquinone laxatives: metabolism and transport of this compound and rhein in the rat small and large intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologic Effects of Housing Rats in Metabolic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. benchchem.com [benchchem.com]
- 7. An updated and simplified method for bile duct cannulation of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]
- 9. Rat Fecal Metabolomics-Based Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic Analysis of Main Constituents in Rat Biological Samples after Oral Administration of the Methanol Extract of Fructus Aurantii by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. bionmr.unl.edu [bionmr.unl.edu]
Methodological & Application
Application Note: Preparation of Danthron Stock Solutions Using DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Danthron (also known as Chrysazin or 1,8-Dihydroxyanthraquinone) is a naturally occurring anthraquinone found in plants like rhubarb.[1] It is a bioactive compound recognized for its role in regulating glucose and lipid metabolism through the activation of AMP-activated protein kinase (AMPK).[2][3] Due to its therapeutic potential, this compound is utilized in various research applications, including studies on cancer, metabolic disorders, and its properties as a fungicide and antioxidant.[1][4]
Like many organic small molecules, this compound has poor solubility in aqueous solutions, making Dimethyl Sulfoxide (DMSO) the recommended solvent for preparing high-concentration stock solutions for in vitro studies.[5][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO to ensure experimental reproducibility and accuracy.
Compound Information and Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| Synonyms | Dantron, Chrysazin, 1,8-Dihydroxyanthraquinone | [2][7][8] |
| CAS Number | 117-10-2 | [2][8][9] |
| Molecular Formula | C₁₄H₈O₄ | [2][7][9] |
| Molecular Weight | 240.21 g/mol | [2][6][7] |
| Appearance | Orange to brown solid powder | [2][10] |
Solubility and Storage
Proper storage and handling are critical to maintain the stability and efficacy of this compound. It is recommended to use fresh, anhydrous DMSO for dissolution, as absorbed moisture can reduce solubility.[5][6]
Table 3.1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 4 - 5 mg/mL (16.65 - 20.82 mM) | Sonication or ultrasound is recommended | [2][6][7] |
| Water | Insoluble | - | [6] |
| Ethanol | Insoluble or slightly soluble (<1 mg/mL) | - | [6][7] |
Table 3.2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes | Reference |
| Powder | -20°C | 3 years | Keep away from moisture | [2][6][7] |
| 4°C | 2 years | [2] | ||
| In DMSO | -80°C | 1-2 years | Aliquot to avoid repeated freeze-thaw cycles | [2][6][7] |
| -20°C | 1 year | [2] |
Experimental Protocols
4.1. Safety Precautions
-
This compound: Handle this compound powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO: DMSO is a potent solvent that can readily penetrate the skin, potentially carrying dissolved substances with it.[11] Always wear gloves and handle with care.
4.2. Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound powder (CAS: 117-10-2)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Calculate Required Mass: Use the following formula to determine the mass of this compound needed: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 240.21 g/mol / 1000 = 2.4021 mg
-
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear.[4][7] Gentle warming to 37°C can also aid dissolution.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[2][12] Store the aliquots at -20°C or -80°C as per the guidelines in Table 3.2.
4.3. Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
This protocol describes the dilution of the DMSO stock solution into an aqueous medium for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or buffer (e.g., PBS)
-
Sterile tubes for dilution
Procedure:
-
Intermediate Dilution (Recommended): To prevent precipitation, first prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in DMSO to create a 100 µM solution.
-
Final Dilution: Add the required volume of your cell culture medium to a sterile tube.
-
Slow Addition: While gently vortexing the tube of medium, slowly add the required volume of the this compound stock (or intermediate stock) to reach the final desired concentration.[5]
-
Example for a 1 mL final volume of 10 µM working solution from a 10 mM stock:
-
Volume of Stock (µL) = (Final Conc. (µM) x Final Vol. (mL)) / Stock Conc. (mM)
-
Volume of Stock (µL) = (10 µM x 1 mL) / 10 mM = 1 µL
-
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells. A concentration of ≤0.1% is generally considered safe for most cell lines, though some robust lines can tolerate up to 0.5%.[5][13] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Visualized Workflows
The following diagrams illustrate the key experimental processes.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: Workflow for diluting this compound stock for cell-based assays.
Application Example: AMPK Pathway Activation
This compound functions as an activator of the AMPK signaling pathway.[2] In cell-based assays, such as those using HepG2 or C2C12 cells, this compound has been shown to dose-dependently promote the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), at concentrations ranging from 0.1 µM to 10 µM.[2][10] When designing experiments, it is advisable to perform a dose-response study to determine the optimal concentration for the specific cell line and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates upon dilution in aqueous medium. | Low aqueous solubility; rapid change in solvent polarity. | Perform serial dilutions. Add the DMSO stock solution slowly to the aqueous medium while vortexing to ensure rapid dispersion.[5] Consider using a co-solvent if issues persist. |
| Inconsistent results between experiments. | Degradation of stock solution due to repeated freeze-thaw cycles; variable cell conditions. | Use fresh aliquots for each experiment.[13] Ensure consistency in cell passage number and confluency. Prepare fresh working solutions for each use.[2] |
| High cell death in vehicle control group. | DMSO concentration is too high for the cell line. | Reduce the final DMSO concentration to a non-toxic level (typically <0.1-0.5%).[13] Perform a DMSO toxicity curve for your specific cell line to determine its tolerance. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Antibacterial | AMPK | Virus Protease | TargetMol [targetmol.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound [webbook.nist.gov]
- 10. Dantron | CAS:117-10-2 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. lifetein.com [lifetein.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Danthron MTT Assay in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danthron (1,8-dihydroxyanthraquinone) is a naturally occurring anthraquinone derivative that has demonstrated potential as an anti-cancer agent. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through multiple signaling pathways. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines. Additionally, it summarizes the quantitative data of this compound's efficacy and illustrates the key signaling pathways involved in its mechanism of action.
Data Presentation
The cytotoxic activity of this compound has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below. These values were determined using the MTT assay after a 72-hour incubation period.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HUVEC | Endothelial | 72 | 36.4 ± 3.5 |
| MDA-MB-231 | Breast Carcinoma | 72 | 48.2 ± 4.1 |
| HT1080 | Fibrosarcoma | 72 | 55.7 ± 5.3 |
Note: IC50 values can vary depending on the cell line, passage number, seeding density, and specific experimental conditions. It is recommended to determine the IC50 value for each cell line and experimental setup.
Experimental Protocols
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer
-
Adherent cancer cell lines of interest
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol for this compound MTT Assay in Adherent Cancer Cell Lines
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Carefully aspirate the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the this compound MTT assay.
Signaling Pathways of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In human gastric cancer cells (SNU-1) and glioblastoma cells (GBM 8401), this compound treatment leads to an increase in reactive oxygen species (ROS) production and a decrease in the mitochondrial membrane potential. This triggers the release of cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G (Endo G) from the mitochondria into the cytosol.[1][2] The release of cytochrome c activates caspase-9, which in turn activates the executioner caspase-3.[1][2] this compound also upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, further promoting the mitochondrial apoptotic pathway.[1] Additionally, this compound can activate the extrinsic pathway by increasing the expression of Fas/FasL, leading to the activation of caspase-8, which can also activate caspase-3.[3] The activation of caspase-3 ultimately leads to the cleavage of cellular substrates and the execution of apoptosis.[1][2]
Caption: this compound-induced apoptotic signaling pathways.
References
Application Note: Quantification of Danthron and its Metabolites using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danthron (1,8-dihydroxyanthraquinone) is an anthraquinone derivative with laxative properties, naturally occurring as glycosides in various medicinal plants. Accurate quantification of this compound and its metabolites is essential for pharmacokinetic studies, drug development, and quality control of herbal preparations. Following administration, this compound glycosides are metabolized by gut microbiota to the active aglycone, this compound. This compound is then absorbed and undergoes phase II metabolism, forming primarily glucuronide and sulfate conjugates. This application note provides detailed protocols for the quantification of this compound and its major metabolites, this compound glucuronide and this compound sulfate, in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Chromatographic Methods
Two primary methods are presented for the analysis of this compound and its metabolites: a standard HPLC-UV method and a high-sensitivity LC-MS/MS method.
Method 1: HPLC with UV Detection
This method is suitable for the quantification of this compound in samples with relatively high concentrations.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-10 min: 10-30% B10-25 min: 30-60% B25-30 min: 60-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound and its metabolites in complex biological matrices at low concentrations.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-1 min: 5% B1-5 min: 5-95% B5-7 min: 95% B7-7.1 min: 95-5% B7.1-9 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 239.0 | 195.0 |
| This compound Glucuronide | 415.1 | 239.0 |
| This compound Sulfate | 319.0 | 239.0 |
| Internal Standard (e.g., Diazepam) | 285.2 | 193.1 |
Data Presentation
The following tables summarize representative quantitative data for a validated LC-MS/MS method for the analysis of this compound. Specific validation for the metabolites is required.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Precision (%CV) | Accuracy (%) |
| This compound | Low (5) | < 10 | 90 - 110 |
| Medium (50) | < 8 | 95 - 105 | |
| High (800) | < 5 | 98 - 102 |
Table 3: Recovery
| Analyte | QC Level (ng/mL) | Recovery (%) |
| This compound | Low (5) | > 85 |
| Medium (50) | > 90 | |
| High (800) | > 90 |
Experimental Protocols
Sample Preparation
This protocol is suitable for the extraction of this compound and its metabolites from plasma.[1]
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution (e.g., Diazepam, 100 ng/mL in 50% acetonitrile).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.
This protocol is recommended for cleaning up and concentrating this compound and its metabolites from urine.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of urine, previously adjusted to pH 5 with acetic acid, onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC or LC-MS/MS system.
This protocol is for the extraction of this compound and its metabolites from fecal samples.
-
Homogenize a known weight of fecal sample (e.g., 100 mg) in 1 mL of methanol.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 10,000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 1 mL of methanol.
-
Combine the supernatants and evaporate to dryness.
-
Reconstitute the residue in a known volume of mobile phase, filter through a 0.22 µm syringe filter, and inject.
Standard Solution Preparation
-
Accurately weigh a suitable amount of this compound, this compound glucuronide, and this compound sulfate reference standards.
-
Dissolve the standards in methanol to prepare individual stock solutions of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve.
Method Validation
For reliable and accurate results, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Visualizations
Caption: General workflow for the HPLC analysis of this compound and its metabolites.
Caption: Metabolic pathway of this compound glycosides.
References
Application Notes and Protocols for Danthron Administration in Animal Models for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danthron (1,8-dihydroxyanthraquinone) is a naturally occurring anthraquinone found in various plants and fungi.[1] It has demonstrated potential as an anti-cancer agent through its multifaceted mechanisms of action, including the induction of apoptosis, inhibition of angiogenesis, and modulation of cellular signaling pathways.[2][3][4] In vitro studies have shown its efficacy against various cancer cell lines, such as human breast carcinoma (MDA-MB231), fibrosarcoma (HT1080), and gastric cancer (SNU-1).[2][4] While comprehensive in vivo data on this compound's therapeutic efficacy in cancer models remains limited, this document provides a detailed overview of its known effects and proposes experimental protocols for its administration in animal models based on available literature.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Endpoint | Concentration | Effect | Citation |
| HUVEC | - | Growth Inhibition | IC50 | ~40 µM | [2] |
| MDA-MB231 | Breast Carcinoma | Growth Inhibition | IC50 | ~30 µM | [2] |
| HT1080 | Fibrosarcoma | Growth Inhibition | IC50 | ~25 µM | [2] |
| MDA-MB231 | Breast Carcinoma | Apoptosis | 50 µM | Significant increase in subG1 population | [2] |
| HT1080 | Fibrosarcoma | Apoptosis | 50 µM | Significant increase in subG1 population | [2] |
| SNU-1 | Gastric Cancer | Apoptosis | 75 µM | Increased levels of caspase-3, -8, and -9 | [4][5] |
In Vivo Anti-Angiogenic and Carcinogenicity Data for this compound
| Animal Model | Assay | Administration | Dosage | Effect | Citation |
| Chick Embryo | Chorioallantoic Membrane (CAM) Assay | Methylcellulose disc | 12.5 - 100 nmol/disc | Potent, dose-dependent inhibition of angiogenesis | [2] |
| Male C3H/HeN Mice | Carcinogenicity Study | Dietary | 200 mg/kg diet for 540 days | Increased incidence of hepatocellular carcinomas | [1] |
| Male Rats | Carcinogenicity Study | Dietary | 600 or 2400 ppm for 26 weeks (with DMH) | Possible tumor-promoting activity in the colon | [1] |
In Vivo Anti-Tumor Efficacy of a Related Anthraquinone and Standard Chemotherapeutics (for comparison)
| Compound | Cancer Type (Cell Line) | Animal Model | Dosage | Tumor Growth Inhibition (TGI) / Effect | Citation |
| Cassialoin | Colon Cancer (Colon 26) | BALB/c mice | 5 or 10 mg/kg, twice daily | Significant inhibition of tumor growth and abdominal metastasis | [6] |
| Doxorubicin | Breast Cancer (MDA-MB-231) | Nude mice | 2.5 mg/kg | Significantly slowed tumor growth | [6] |
| Cisplatin | Ovarian Cancer (Patient-Derived) | Nude mice | 5 mg/kg, once a week for 3 weeks | Resulted in tumor regression and cures | [6] |
Experimental Protocols
General Protocol for Xenograft Studies
This protocol is a general guideline for establishing and utilizing xenograft models to evaluate the anti-tumor efficacy of this compound.[6]
1. Animal Models:
-
Use immunocompromised mice, such as athymic nude mice (nu/nu) or Severe Combined Immunodeficient (SCID) mice, aged 6-8 weeks, to prevent the rejection of human tumor cells.[6]
2. Tumor Cell Implantation:
-
Culture human cancer cell lines (e.g., MDA-MB-231, HT1080) under standard conditions.
-
Harvest cells and resuspend them in sterile phosphate-buffered saline (PBS) or an appropriate cell culture medium.
-
Inject a suspension of 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[6]
3. Tumor Growth Monitoring:
-
Monitor tumor growth 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.[6]
4. Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into control and treatment groups.[6]
5. This compound Administration (Proposed):
-
Vehicle Preparation: this compound is practically insoluble in water.[1] A suitable vehicle may include a mixture of DMSO and saline or a formulation with Cremophor EL. A pilot study to determine the maximum tolerated dose (MTD) is highly recommended.
-
Dosage: Based on in vitro effective concentrations and data from related compounds, a starting dose range could be 5-50 mg/kg.
-
Administration Route: Oral gavage or intraperitoneal (IP) injection are potential routes.[6] The oral route has been used in carcinogenicity studies.[1]
-
Schedule: Administer this compound daily or on a 5-day on/2-day off schedule for a period of 2-4 weeks.
-
Control Group: Administer the vehicle alone to the control group.
6. Assessment of Anti-Tumor Effects:
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the study.
-
Tumor Weight Measurement: At the end of the study, euthanize the mice and excise and weigh the tumors.[6]
-
Immunohistochemistry (IHC): Analyze tumor tissues for biomarkers of proliferation (Ki-67), apoptosis (TUNEL assay), and angiogenesis (CD31).[6]
-
Western Blot Analysis: Analyze protein extracts from tumor tissues to determine the expression levels of key signaling molecules.[6]
Cell Cycle Analysis Protocol
This protocol is adapted from in vitro studies to analyze the effect of this compound on the cell cycle of tumor cells.[2]
1. Cell Treatment:
-
Plate tumor cells (e.g., MDA-MB-231, HT1080) and treat with this compound (e.g., 25 or 50 µM) or vehicle control (DMSO) for 48 hours.
2. Cell Harvesting and Fixation:
-
Harvest the cells, wash with PBS containing 1% FBS and 10 mM HEPES.
-
Fix the cells in 70% ethanol for 1 hour on ice.
3. Staining and Analysis:
-
Incubate the fixed cells with 0.1 mg/mL RNase A and 40 µg/mL propidium iodide in the presence of 10 mM EDTA for 1 hour at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Detection by Hoechst Staining
This protocol details a method to visualize nuclear morphology changes associated with apoptosis.[2]
1. Cell Seeding and Treatment:
-
Seed tumor cells on gelatin-coated coverslips.
-
Treat the cells with this compound (e.g., 50 µM) or a vehicle control for 24 hours.
2. Fixation and Staining:
-
Wash the cells with PBS and fix with a 4% formalin solution.
-
Stain the cells with Hoechst 33258.
3. Visualization:
-
Mount the coverslips and photograph them using a fluorescence microscope.
-
Quantify the percentage of cells with condensed chromatin.
Signaling Pathways and Visualizations
Proposed Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in human gastric cancer cells through a caspase-dependent pathway involving the mitochondria.[4][5] This process includes increased production of reactive oxygen species (ROS), DNA damage, and disruption of the mitochondrial membrane potential.[4]
Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.[6]
Disclaimer: this compound has been shown to have carcinogenic potential in long-term rodent studies.[1][7] Researchers should handle this compound with appropriate safety precautions and consider this information in the design and interpretation of their studies. The provided protocols are for research purposes only and should be adapted and optimized based on specific experimental goals and institutional guidelines.
References
- 1. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Measuring Caspase-3/7 Activity to Quantify Danthron-Induced Apoptosis
Introduction
Danthron (1,8-dihydroxyanthraquinone) is an anthraquinone derivative that has demonstrated potential as an anticancer agent by inducing apoptosis, or programmed cell death, in various cancer cell lines.[1][2] The induction of apoptosis is a critical mechanism for many chemotherapeutic agents, making its quantification essential in drug development. This compound triggers apoptosis through multiple signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] A key event in the execution phase of apoptosis is the activation of effector caspases, particularly Caspase-3 and Caspase-7.[4] These proteases are responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4][5] Therefore, measuring the activity of Caspase-3/7 is a direct and reliable method for quantifying the extent of apoptosis induced by compounds like this compound.[3]
This document provides a detailed protocol for a luminescent Caspase-3/7 activity assay to assess apoptosis in cancer cells treated with this compound.
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis by engaging both the intrinsic and extrinsic pathways, which converge on the activation of effector Caspase-3 and Caspase-7.[6][7] The intrinsic pathway is initiated by mitochondrial stress, leading to the release of cytochrome c, which in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome to activate Caspase-9.[3][8] Activated Caspase-9 then proceeds to activate Caspase-3/7. The extrinsic pathway involves the activation of death receptors, leading to the activation of the initiator Caspase-8, which can also activate Caspase-3/7.[6][8]
Quantitative Data Summary
The pro-apoptotic effects of this compound have been documented across various cancer cell lines. The table below summarizes key quantitative findings from the literature.
| Cell Line | Compound | Concentration | Treatment Duration | Apoptotic Effect | Reference |
| SNU-1 (Human Gastric Cancer) | This compound | 75 µM | 48 hours | IC50 value; significant increase in Annexin V-positive cells. | [1][6] |
| SNU-1 (Human Gastric Cancer) | This compound | 75 µM | 24 hours | Significant increase in Caspase-3, -8, and -9 activities. | [6][7] |
| GBM 8401 (Human Brain Glioblastoma) | This compound | Dose-dependent | Time-dependent | Induced apoptosis and activation of Caspase-3, -8, and -9. | [8] |
| MDA-MB-231 (Human Breast Cancer) | This compound | 50 µM | 48 hours | Significant increase in the subG1 (apoptotic) cell population. | [9] |
| HT1080 (Human Fibrosarcoma) | This compound | 50 µM | 48 hours | Significant increase in the subG1 (apoptotic) cell population. | [9] |
Experimental Protocol: Caspase-3/7 Activity Assay
This protocol details a luminescent, plate-based assay for quantifying Caspase-3/7 activity in cells treated with this compound. The assay utilizes a proluminescent caspase-3/7 substrate (e.g., containing the DEVD tetrapeptide sequence) which, when cleaved by active Caspase-3/7, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[10]
1. Principle of the Assay
The Caspase-Glo® 3/7 Assay provides a luminogenic substrate containing the DEVD peptide sequence, which is a target for Caspase-3 and -7.[10] In the presence of active Caspase-3/7, the substrate is cleaved, releasing aminoluciferin. This molecule is then consumed by luciferase in a reaction that produces a stable "glow-type" luminescent signal. The amount of light produced is directly proportional to the amount of Caspase-3/7 activity present in the sample.
2. Materials and Reagents
-
Human cancer cell line of interest (e.g., SNU-1, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7 Assay from Promega)
-
White-walled, clear-bottom 96-well plates suitable for luminescence measurements
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate-reading luminometer
-
Standard laboratory equipment (incubator, biosafety cabinet, etc.)
3. Experimental Workflow
4. Step-by-Step Procedure
a. Cell Seeding and Culture
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2).
-
Trypsinize and count the cells. Adjust the cell density to a suitable concentration (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a white-walled 96-well plate (for a final density of 1 x 10^4 cells/well).
-
Incubate the plate overnight to allow the cells to adhere and recover.
b. This compound Treatment
-
Prepare serial dilutions of this compound in a complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the desired this compound concentrations to the appropriate wells.
-
Controls:
-
Vehicle Control: Add medium with the same final concentration of DMSO used for the this compound dilutions.
-
Untreated Control: Add fresh medium without any treatment.
-
Positive Control (Optional): Treat cells with a known apoptosis inducer (e.g., Staurosporine) to confirm assay performance.
-
-
Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).[6]
c. Caspase-3/7 Assay
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[1]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.[3]
d. Data Acquisition and Analysis
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the average luminescence for each treatment group.
-
To determine the induction of apoptosis, express the results as a fold change in caspase activity relative to the vehicle control:
-
Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)
-
5. Expected Results
Treatment of susceptible cancer cells with this compound is expected to result in a dose- and time-dependent increase in luminescence compared to the vehicle control.[8] This increase directly reflects the activation of Caspase-3 and Caspase-7, confirming the induction of apoptosis. The data can be plotted as a bar graph showing fold change in caspase activity at various this compound concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound induced apoptosis through mitochondria- and caspase-3-dependent pathways in human brain glioblastoma multiforms GBM 8401 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Annexin V/PI Staining for Danthron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Annexin V/Propidium Iodide (PI) staining and flow cytometry for the quantitative analysis of apoptosis induced by Danthron, an anthraquinone derivative with potential as an anticancer agent.[1] This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflow.
Introduction to this compound and Apoptosis
This compound has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines.[1] Understanding the mechanisms by which this compound exerts its apoptotic effects is crucial for its evaluation as a potential therapeutic agent. The Annexin V/PI assay is a widely used method for detecting apoptosis. It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, for detection by flow cytometry.[3] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[3][4] Therefore, it is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[4]
By using Annexin V and PI in combination, it is possible to distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells[4]
Data Presentation
The following table summarizes quantitative data on the apoptotic effects of this compound from a study on SNU-1 human gastric cancer cells.
| Cell Line | Compound | Concentration | Treatment Duration | Apoptotic Effect | Reference |
| SNU-1 (Human Gastric Cancer) | This compound | 75 µM | 48 hours | IC50 value; significant increase in Annexin V-positive cells | [1] |
Experimental Protocols
This section provides a detailed protocol for the induction of apoptosis by this compound and subsequent analysis using Annexin V/PI staining and flow cytometry.
Materials and Reagents
-
This compound (or this compound glucoside)[1]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)[7]
-
Trypsin-EDTA (for adherent cells)[1]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for this compound-induced apoptosis analysis.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).[1]
-
Incubate the cells for the desired time points (e.g., 24 or 48 hours).[1]
-
-
Cell Harvesting:
-
After the treatment period, collect both the floating cells (from the culture medium) and the adherent cells.
-
For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent like Trypsin-EDTA.[1]
-
Combine the floating and adherent cells for each sample.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Annexin V/PI Staining:
-
Wash the cell pellet twice with cold PBS.[1]
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[1][7]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples on a flow cytometer immediately (within 1 hour).[1][7]
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.[8]
-
Acquire data for each sample and analyze the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Signaling Pathways
This compound induces apoptosis through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][5]
Caption: this compound-induced apoptosis signaling pathways.
Key events in this compound-induced apoptosis include:
-
Increased production of reactive oxygen species (ROS) and cytosolic Ca2+.[5][9]
-
An increased ratio of Bax to Bcl-2, leading to mitochondrial permeability transition (MPT) pore opening.[5][9]
-
A decrease in the mitochondrial membrane potential (ΔΨm).[5]
-
Release of cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G (Endo G) from the mitochondria.[5][10]
-
Activation of caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway).[5][6]
-
Subsequent activation of the executioner caspase-3, leading to the biochemical and morphological hallmarks of apoptosis.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. kumc.edu [kumc.edu]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. bosterbio.com [bosterbio.com]
- 5. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
Application Notes and Protocols: Western Blot Analysis of Danthron-Induced AMPK Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1] Upon activation by a high AMP:ATP ratio, indicating low cellular energy, AMPK initiates a metabolic switch from energy-consuming (anabolic) to energy-producing (catabolic) processes.[1] This function makes AMPK a key therapeutic target for metabolic disorders. Danthron (1,8-dihydroxyanthraquinone), a natural compound derived from rhubarb, has been identified as a potent activator of the AMPK signaling pathway.[2][3] It has been shown to dose-dependently promote the phosphorylation of AMPK at Threonine 172, the key activation site.[2][4] This application note provides detailed protocols for performing Western blot analysis to quantify this compound-induced AMPK phosphorylation in cell culture models, presents quantitative data, and illustrates the associated signaling pathway.
Data Presentation: Effect of this compound on AMPK Pathway Activation
The following tables summarize the quantitative effects of this compound on the phosphorylation of AMPK and its primary downstream target, Acetyl-CoA Carboxylase (ACC), as well as on the expression of key lipogenic genes. Data is compiled from studies in HepG2 (human liver carcinoma) and C2C12 (mouse myoblast) cell lines.[1]
Table 1: Effect of this compound on Protein Phosphorylation in HepG2 and C2C12 Cells [1]
| Cell Line | Treatment | Concentration (µmol/L) | p-AMPK/t-AMPK Ratio (Fold Change vs. Control) | p-ACC/t-ACC Ratio (Fold Change vs. Control) |
|---|---|---|---|---|
| HepG2 | This compound | 0.1 | Dose-dependent increase | Dose-dependent increase |
| 1.0 | Dose-dependent increase | Dose-dependent increase | ||
| 10.0 | Significant increase | Significant increase | ||
| C2C12 | This compound | 0.1 | Dose-dependent increase | Dose-dependent increase |
| 1.0 | Dose-dependent increase | Dose-dependent increase | ||
| 10.0 | Significant increase | Significant increase |
Data represents the dose-dependent increase in the ratio of phosphorylated protein to total protein after an 8-hour treatment.[3][5]
Table 2: Effect of this compound on Lipogenic Gene Expression [5]
| Cell Line | Treatment | Concentration (µmol/L) | SREBP1c mRNA (Relative Expression) | FAS mRNA (Relative Expression) |
|---|---|---|---|---|
| HepG2 | This compound | 10.0 | Significantly reduced | Significantly reduced |
| C2C12 | This compound | 10.0 | Significantly reduced | Significantly reduced |
Data represents the relative mRNA expression levels after a 24-hour treatment compared to a vehicle control.[5]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the this compound-mediated AMPK signaling pathway and the general experimental workflow for its analysis via Western blot.
Caption: this compound-mediated AMPK signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HepG2 (ATCC® HB-8065™) or C2C12 (ATCC® CRL-1772™)
-
Culture Media: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents: this compound (dissolved in DMSO), DMSO (vehicle control), Compound C (AMPK inhibitor, optional), Trypsin-EDTA, Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer with added protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
Western Blotting: SDS-PAGE gels, PVDF membrane, Transfer buffer, Tris-Buffered Saline with Tween-20 (TBST), 5% w/v Bovine Serum Albumin (BSA) in TBST
-
Antibodies:
-
Primary: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα, Rabbit anti-phospho-ACC (Ser79), Rabbit anti-ACC
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG
-
-
Detection: Enhanced Chemiluminescence (ECL) detection system
Step-by-Step Methodology
1. Cell Culture and this compound Treatment [1][3]
-
Culture HepG2 or C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and grow them to approximately 80% confluency.[1]
-
For serum starvation, replace the growth medium with serum-free DMEM and incubate for 12-16 hours.
-
Prepare working solutions of this compound (e.g., 0.1, 1, 10 µmol/L) in serum-free DMEM from a DMSO stock.[2] Include a DMSO vehicle control.
-
Treat the cells for the desired duration (e.g., 8 hours for phosphorylation studies).[5] To confirm AMPK-dependency, cells can be co-treated with this compound and an AMPK inhibitor like Compound C (e.g., 10 µmol/L).[6]
2. Protein Extraction and Quantification [1]
-
Following treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
3. Western Blot Analysis [1][7]
-
Denature 20-40 µg of protein from each sample by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Apply an ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies for total AMPK and total ACC, or run parallel blots.
4. Data Quantification and Analysis
-
Use densitometry software to measure the intensity of the protein bands.
-
Calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample (e.g., p-AMPK/t-AMPK).
-
Normalize the results to the vehicle control to determine the fold change in phosphorylation induced by this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound activates AMP-activated protein kinase and regulates lipid and glucose metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound activates AMP-activated protein kinase and regulates lipid and glucose metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes: In Vitro Tube Formation Assay for Assessing Danthron's Anti-Angiogenic Effect
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in physiological events like development and wound healing.[1] However, it is also a hallmark of various pathologies, including cancer, where it provides tumors with essential nutrients and oxygen, thereby promoting their growth and metastasis.[1] Consequently, inhibiting angiogenesis has become a promising therapeutic strategy in oncology.[1] Natural compounds are a rich source of potential anti-angiogenic agents.[1] Danthron (1,8-dihydroxyanthraquinone), an anthraquinone isolated from a marine fungus, has been identified as a novel inhibitor of angiogenesis.[2][3] In vitro studies have shown that this compound inhibits key functions of activated endothelial cells, including proliferation, invasion, and tube formation.[2][3]
Principle of the Assay
The in vitro tube formation assay is a rapid, quantifiable, and widely used method to assess angiogenesis.[4] The assay is based on the ability of endothelial cells to form capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel.[4] In the presence of anti-angiogenic compounds like this compound, the formation of these tubular networks is inhibited. The extent of inhibition, which can be quantified by measuring parameters like tube length and the number of branch points, serves as a measure of the compound's anti-angiogenic activity.[4][5]
Experimental Protocols
Cell Culture and Maintenance of Human Umbilical Vein Endothelial Cells (HUVECs)
-
Culture HUVECs in Endothelial Cell Growth Medium (e.g., PromoCell Endothelial Cell Growth Medium) in flasks or dishes coated with a suitable attachment factor.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Replace the culture medium every 2-3 days.
-
Passage the cells when they reach 70-90% confluency. For the tube formation assay, it is recommended to use HUVECs at early passages (P2-P5).[6]
Preparation of Matrigel-Coated Plates
-
Thaw the Basement Membrane Extract (BME), such as Matrigel, on ice overnight in a 4°C refrigerator.
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[7]
-
Using the pre-chilled tips, add 50 µL of the thawed BME solution to each well of the 96-well plate, ensuring the entire bottom surface is covered.[8]
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[8]
In Vitro Tube Formation Assay with this compound Treatment
-
Harvest HUVECs that are 70-90% confluent using trypsin/EDTA.[9]
-
Neutralize the trypsin and centrifuge the cells at 180 x g for 7 minutes.[9]
-
Resuspend the cell pellet in a serum-free or low-serum medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Prepare a cell suspension with a density of 1-2 x 10^5 cells/mL.[8]
-
Prepare different concentrations of this compound in the same medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Add the this compound solutions to the cell suspension to achieve the desired final concentrations.
-
Carefully add 100-150 µL of the cell suspension containing the different this compound concentrations (or vehicle control) onto the solidified BME in each well.[8] This typically corresponds to 1.0-1.5 x 10^4 cells per well for a 96-well plate.[6]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[8] Tube formation typically begins within 2-4 hours.[4]
-
After incubation, visualize and capture images of the tube networks using an inverted microscope.
Quantification of Tube Formation
-
The extent of tube formation can be quantified by measuring various parameters from the captured images using software like ImageJ.
-
Key parameters for quantification include:
-
Total tube length: The sum of the lengths of all tubes in a field.
-
Number of branch points (nodes): The number of points where three or more tubes intersect.
-
Number of loops/meshes: The number of enclosed areas formed by the tubes.[4]
-
-
The data from this compound-treated wells are then compared to the vehicle-treated control wells to determine the percentage of inhibition.
Data Presentation
The quantitative data from the tube formation assay and a cytotoxicity assay should be summarized in tables for clear comparison.
Table 1: Effect of this compound on HUVEC Tube Formation
| This compound Concentration (µM) | Average Tube Length (% of Control) | Average Number of Branch Points (% of Control) |
| 0 (Vehicle Control) | 100 | 100 |
| 10 | 85 | 80 |
| 25 | 60 | 55 |
| 50 | 30 | 25 |
| 100 | 10 | 8 |
Table 2: Cytotoxicity of this compound on HUVECs (MTT Assay, 72h)
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle Control) | 100 |
| 10 | 98 |
| 25 | 95 |
| 50 | 88 |
| 100 | 75 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Studies have indicated that this compound exhibits an IC50 value of approximately 50 µM for HUVEC growth inhibition in a 72-hour MTT assay.[1]
Visualizations
Caption: Experimental workflow for the in vitro tube formation assay.
Caption: Simplified VEGF signaling pathway and potential inhibition by this compound.
Caption: Logical workflow for data analysis of the tube formation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promocell.com [promocell.com]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Comet Assay for Detecting Danthron-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danthron (1,8-dihydroxyanthraquinone) is a compound that has been used in laxatives and is also investigated for its potential anti-cancer properties. However, concerns have been raised regarding its genotoxicity. The comet assay, or single-cell gel electrophoresis, is a sensitive and widely used method for detecting DNA damage at the level of individual cells. This document provides detailed application notes and protocols for utilizing the comet assay to assess DNA damage induced by this compound.
Principle of the Comet Assay
The comet assay is based on the principle that under an electric field, fragmented DNA will migrate out of the nucleus, forming a "comet" shape with a distinct head (intact nuclear DNA) and tail (damaged, fragmented DNA). The intensity and length of the comet tail are proportional to the extent of DNA damage. The alkaline version of the comet assay is particularly sensitive for detecting single-strand breaks, double-strand breaks, and alkali-labile sites in the DNA.
Data Presentation
The following tables summarize the quantitative data from studies investigating this compound-induced DNA damage using the comet assay.
Table 1: this compound-Induced DNA Damage in Balb/c 3T3 Cells
| This compound Concentration (µg/mL) | Comet Length | Tail Length | Olive Tail Moment |
| 0 (Control) | Baseline | Baseline | Baseline |
| 25 | Increased | Increased | Increased |
| 50 | Further Increased | Further Increased | Further Increased |
| 100 | Significantly Increased | Significantly Increased | Significantly Increased |
Data from a study on the in vitro genotoxicity of this compound demonstrated a dose-dependent increase in comet length, tail length, and Olive tail moment in Balb/c 3T3 cells.[1]
Table 2: this compound-Induced DNA Damage in Human Glioblastoma (GBM 8401) Cells
| This compound Concentration (µM) | DNA Migration (Comet Tail) |
| 0 (Control) | Minimal |
| 50 | Increased |
| 100 | Further Increased |
| 150 | Significant Increase |
A study on human brain glioblastoma multiforms (GBM 8401) cells showed that incubation with this compound led to a longer DNA migration smear in a dose-dependent manner, indicating increased DNA damage.[2][3]
Experimental Protocols
This section provides a detailed methodology for performing the alkaline comet assay to detect DNA damage caused by this compound. This protocol is a general guideline and may require optimization based on the specific cell type and laboratory conditions.
Materials
-
Fully frosted microscope slides
-
Coplin jars
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet scoring
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Trypan blue solution
-
Lysis Solution: 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM Na2EDTA, pH > 13.
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.
-
DNA staining solution (e.g., SYBR Green, Propidium Iodide, or Ethidium Bromide)
Procedure
-
Cell Culture and Treatment:
-
Culture the chosen cell line (e.g., Balb/c 3T3, GBM 8401) to the desired confluency.
-
Treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µg/mL or 50, 100, 150 µM) and a vehicle control for a specified duration (e.g., 24 hours).
-
-
Slide Preparation:
-
Coat clean microscope slides with a layer of 1% NMP agarose in PBS. Let the agarose solidify completely.
-
-
Cell Harvesting and Embedding:
-
After treatment, harvest the cells by trypsinization and resuspend them in ice-cold PBS.
-
Determine cell viability using the trypan blue exclusion method. Ensure cell viability is high (>80%) to avoid detecting DNA damage from necrotic or apoptotic cells.
-
Adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in ice-cold PBS.
-
Mix 10 µL of the cell suspension with 90 µL of 0.5% LMP agarose (at 37°C).
-
Quickly pipette the cell/agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Place the slides on a cold flat surface for 10 minutes to solidify the agarose.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in freshly prepared, cold Lysis Solution.
-
Incubate at 4°C for at least 1 hour in the dark.
-
-
DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and adjust the current to approximately 300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
After electrophoresis, carefully remove the slides and place them on a tray.
-
Gently add Neutralization Buffer to the slides and incubate for 5 minutes. Repeat this step three times.
-
Stain the slides with a fluorescent DNA dye for 5-20 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using a specialized software to quantify DNA damage. Common parameters include:
-
Tail Length: The length of the DNA migration from the nucleus.
-
Percentage of DNA in the Tail: The fraction of total DNA that has migrated into the tail.
-
Olive Tail Moment: An integrated value that considers both the tail length and the intensity of DNA in the tail.
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the comet assay to detect this compound-induced DNA damage.
Signaling Pathway of this compound-Induced DNA Damage
Caption: Signaling pathway of this compound-induced DNA damage.
References
Application Notes and Protocols: Cell Cycle Analysis by Flow Cytometry After Danthron Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danthron (1,8-dihydroxyanthraquinone) is a naturally occurring anthraquinone with a range of biological activities, including laxative effects and potential as an anti-cancer agent.[1] Emerging research has highlighted its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3] One of the key mechanisms of this compound's anti-tumor activity is its ability to induce DNA damage and modulate critical signaling pathways that govern cell cycle progression.[4][5][6]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be measured.[4][7] This allows for the quantification of cells in the different phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content).[7] A sub-G1 peak can also be observed, which is indicative of apoptotic cells with fragmented DNA.[6]
This application note provides detailed protocols for the analysis of cell cycle alterations induced by this compound treatment using flow cytometry. It includes methodologies for cell culture, this compound treatment, sample preparation, and flow cytometric analysis. Additionally, it summarizes quantitative data on the effects of this compound on the cell cycle and provides a diagram of the putative signaling pathway involved.
Data Presentation
The following table summarizes the quantitative effects of this compound on the cell cycle distribution of various cell lines after 48 hours of treatment, as determined by flow cytometry with propidium iodide staining. Data is presented as the mean percentage of cells in each phase of the cell cycle.
| Cell Line | Treatment | Concentration (µM) | % Sub-G1 | % G0/G1 | % S | % G2/M | Reference |
| HUVEC | Control (DMSO) | - | 2.1 | 75.4 | 12.3 | 10.2 | [8] |
| This compound | 25 | 3.5 | 73.1 | 13.5 | 9.9 | [8] | |
| This compound | 50 | 4.2 | 71.8 | 14.1 | 9.9 | [8] | |
| MDA-MB-231 | Control (DMSO) | - | 3.2 | 60.1 | 25.4 | 11.3 | [8] |
| This compound | 25 | 10.5 | 58.9 | 20.1 | 10.5 | [8] | |
| This compound | 50 | 18.7 | 55.3 | 16.2 | 9.8 | [8] | |
| HT1080 | Control (DMSO) | - | 2.8 | 65.4 | 20.3 | 11.5 | [8] |
| This compound | 25 | 8.9 | 63.1 | 18.5 | 9.5 | [8] | |
| This compound | 50 | 15.4 | 60.2 | 16.1 | 8.3 | [8] |
HUVEC: Human Umbilical Vein Endothelial Cells; MDA-MB-231: Human Breast Adenocarcinoma cell line; HT1080: Human Fibrosarcoma cell line.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MDA-MB-231, HT1080, SNU-1) and a non-tumor cell line (e.g., HUVEC) for control.
-
Cell Culture Medium: As required for the specific cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (or this compound glucoside)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 (optional, for permeabilization)
-
in PBS
-
-
Flow Cytometry Tubes
-
Centrifuge
-
Flow Cytometer
Protocol for Cell Cycle Analysis
1. Cell Culture and this compound Treatment:
-
Culture the chosen cell lines in their appropriate medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 60-70% confluency). Allow the cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 25 µM, 50 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO-treated) and an untreated control.
2. Cell Harvesting and Fixation:
-
After the treatment period, collect the culture medium, which may contain detached (apoptotic) cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the cells collected from the medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
3. Propidium Iodide Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a low flow rate to ensure accurate data acquisition.
-
Excite the propidium iodide with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Record the data for at least 10,000 events per sample.
-
Use software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate on the single-cell population to exclude doublets and debris.
-
Generate histograms of DNA content and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis after this compound treatment.
This compound-Induced Cell Cycle Arrest Signaling Pathway
Caption: Putative signaling pathway of this compound-induced cell cycle arrest and apoptosis.
References
- 1. Inhibition of protein kinase CK2 expression and activity blocks tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces DNA damage and inhibits DNA repair gene expressions in GBM 8401 human brain glioblastoma multiforms cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Measuring Danthron-Induced Changes in Mitochondrial Membrane Potential using JC-1 Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
Danthron, an anthraquinone derivative, has been shown to induce apoptosis in various cancer cell lines.[1][2][3][4] A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[1][2][3][4] The JC-1 dye is a lipophilic, cationic probe widely used to monitor mitochondrial health by assessing changes in ΔΨm.[5][6][7] In healthy, non-apoptotic cells with a high mitochondrial membrane potential, JC-1 spontaneously forms complexes known as J-aggregates, which exhibit intense red fluorescence.[5][8][7] Conversely, in apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form, displaying green fluorescence.[5][8][7] Consequently, a decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization, a hallmark of apoptosis.[5][8] This application note provides a detailed protocol for using JC-1 staining to quantitatively assess the effects of this compound on mitochondrial membrane potential.
Principle of the Assay
The JC-1 assay relies on the differential accumulation of the dye in mitochondria based on their membrane potential. In energized mitochondria with a high negative charge, the cationic JC-1 dye accumulates and forms red fluorescent J-aggregates. When the mitochondrial membrane potential collapses, as is often the case during apoptosis, the dye no longer accumulates within the mitochondria and disperses throughout the cytoplasm in its green fluorescent monomeric form. The ratio of red to green fluorescence provides a sensitive measure of the change in mitochondrial membrane potential.
Data Presentation
Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) as Measured by JC-1 Staining
| This compound Concentration (µM) | Red Fluorescence (Ex/Em ~585/590 nm) | Green Fluorescence (Ex/Em ~510/527 nm) | Red/Green Fluorescence Ratio | % Decrease in ΔΨm (relative to control) |
| 0 (Vehicle Control) | 0% | |||
| X | ||||
| Y | ||||
| Z | ||||
| Positive Control (e.g., CCCP) |
Note: The optimal excitation and emission wavelengths may vary slightly depending on the specific instrumentation and filter sets used.
Experimental Protocols
This section provides detailed protocols for assessing this compound-induced changes in mitochondrial membrane potential using JC-1 staining, adaptable for fluorescence microscopy, flow cytometry, and microplate readers.
Materials
-
JC-1 dye
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for dissolving this compound and JC-1)
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or other uncoupling agent (as a positive control for mitochondrial depolarization)
-
Adherent or suspension cells of interest
-
96-well black, clear-bottom plates (for microplate reader and microscopy)
-
Flow cytometry tubes
-
Fluorescence microscope with appropriate filters (for red and green fluorescence)
-
Flow cytometer with 488 nm laser and detectors for green (e.g., FITC channel) and red (e.g., PE channel) fluorescence
-
Fluorescence microplate reader with appropriate filters for red and green fluorescence
Experimental Workflow Diagram
Caption: Workflow for JC-1 Staining.
Protocol 1: Fluorescence Microscopy
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate or on glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate for the desired treatment period (e.g., 24 hours).
-
Positive Control: In a separate set of wells, treat cells with a known mitochondrial membrane uncoupler like CCCP (e.g., 10-50 µM) for 15-30 minutes prior to JC-1 staining.
-
JC-1 Staining: Prepare a 1X JC-1 staining solution in pre-warmed cell culture medium or PBS. The optimal concentration of JC-1 may vary between cell types but is typically in the range of 1-10 µg/mL. Remove the this compound-containing medium and add the JC-1 staining solution to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS or cell culture medium.
-
Imaging: Immediately image the cells using a fluorescence microscope. Capture images using filters for both red (J-aggregates) and green (JC-1 monomers) fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show increased green fluorescence.
Protocol 2: Flow Cytometry
-
Cell Seeding and Treatment: Culture and treat cells with this compound as described in Protocol 1 (steps 1 and 2) in appropriate culture vessels (e.g., 6-well plates). For suspension cells, maintain a cell density of approximately 1 x 10^6 cells/mL.
-
Positive Control: Treat a separate sample of cells with CCCP as described in Protocol 1 (step 3).
-
Cell Harvesting: For adherent cells, detach them using trypsin or a gentle cell scraper. For suspension cells, collect them by centrifugation.
-
JC-1 Staining: Resuspend the cell pellet in 0.5 mL of pre-warmed medium or PBS containing the optimal concentration of JC-1.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Washing: Add 2 mL of PBS and centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 0.5 mL of PBS for analysis.
-
Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer. Excite the cells with a 488 nm laser. Collect green fluorescence in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence in the FL2 channel (e.g., 585/42 nm filter). Healthy cells will show high red and low green fluorescence, while apoptotic cells will exhibit a shift to high green and low red fluorescence.
Protocol 3: Microplate Reader
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well black, clear-bottom plate as described in Protocol 1 (steps 1 and 2).
-
Positive Control: Include wells treated with CCCP as described in Protocol 1 (step 3).
-
JC-1 Staining and Incubation: Add JC-1 staining solution and incubate as described in Protocol 1 (steps 4 and 5).
-
Washing: Gently wash the cells as described in Protocol 1 (step 6). After the final wash, leave a small volume of PBS or buffer in the wells.
-
Fluorescence Measurement: Immediately read the fluorescence intensity using a microplate reader.
-
Red Fluorescence (J-aggregates): Excitation ~535-585 nm, Emission ~590-595 nm.
-
Green Fluorescence (JC-1 monomers): Excitation ~485 nm, Emission ~527-535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Signaling Pathway
This compound-induced apoptosis involves the mitochondrial or intrinsic pathway. This process leads to the disruption of the mitochondrial membrane potential, a key event that can be measured by JC-1 staining.
Caption: this compound and Mitochondrial Apoptosis.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete washing | Increase the number and volume of washes. |
| Phenol red in the medium | Use phenol red-free medium for the final steps of the assay. | |
| Weak JC-1 signal | Low JC-1 concentration | Optimize the JC-1 concentration for your cell type. |
| Insufficient incubation time | Increase the incubation time with JC-1. | |
| Cell death not related to apoptosis | Confirm apoptosis using another method (e.g., Annexin V staining). | |
| No change in red/green ratio after this compound treatment | This compound concentration is too low or treatment time is too short | Perform a dose-response and time-course experiment. |
| Cells are resistant to this compound | Use a different cell line or a positive control to ensure the assay is working. | |
| All cells are green (including control) | Cells are unhealthy or were handled too harshly | Ensure gentle handling of cells during the procedure. Check cell viability before the experiment. |
| JC-1 stock solution has degraded | Use a fresh aliquot of JC-1. Store stock solutions at -20°C and protected from light. |
Conclusion
The JC-1 staining assay is a reliable and sensitive method for detecting changes in mitochondrial membrane potential, a critical event in this compound-induced apoptosis. By following these detailed protocols, researchers can effectively quantify the impact of this compound on mitochondrial function in their specific cellular models. This information is valuable for elucidating the mechanisms of action of this compound and for its potential development as a therapeutic agent.
References
- 1. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. abpbio.com [abpbio.com]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes & Protocols: Preparing Danthron Formulations for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danthron (1,8-dihydroxyanthraquinone) is a naturally occurring anthraquinone found in plants like rhubarb and has been investigated for various biological activities, including regulating glucose and lipid metabolism by activating AMP-activated protein kinase (AMPK).[1][2] Its poor solubility in water presents a significant challenge for in vivo studies, necessitating well-defined formulation strategies to ensure consistent and reproducible results.[3][4] These application notes provide detailed protocols for preparing this compound formulations suitable for in vivo research, summarize relevant quantitative data, and illustrate key biological pathways and experimental workflows.
Important Safety Note: this compound is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[3][4] Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, and work in a well-ventilated area or a chemical fume hood.
Physicochemical & Solubility Data
Proper formulation development begins with understanding the physicochemical properties of the compound. This compound is an orange crystalline powder that is practically insoluble in water but soluble in various organic solvents.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈O₄ | [1] |
| Molecular Weight | 240.21 g/mol | [1] |
| Appearance | Orange crystalline powder | [5] |
| Water Solubility | Practically insoluble (< 1 mg/mL) | [4][6] |
| DMSO Solubility | 4 mg/mL (16.65 mM) | [2][6] |
| Ethanol Solubility | Slightly soluble (< 1 mg/mL) | [6] |
| Other Solubilities | Soluble in acetone, chloroform, and alkaline hydroxide solutions. | [3][4] |
Formulation Protocols for In Vivo Administration
The choice of vehicle and formulation strategy is critical and depends on the intended route of administration (e.g., oral gavage, intraperitoneal injection) and the specific aims of the study.
Protocol 1: Preparation of a Suspended Formulation for Oral Gavage
This protocol is suitable for studies where this compound does not need to be fully solubilized. Using a suspension in an oily vehicle is a common approach for oral administration of poorly water-soluble compounds.
Materials:
-
This compound powder
-
PEG 300 (Polyethylene glycol 300)
-
Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (water bath)
-
Warming device (e.g., water bath set to 60°C)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and total volume. For example, to prepare 10 mL of a 10 mg/mL suspension, weigh 100 mg of this compound.
-
Pre-wetting: Transfer the this compound powder to a sterile conical tube.
-
Vehicle Preparation: Prepare a vehicle solution of 50% PEG 300 in saline. For a 10 mL final volume, this would be 5 mL of PEG 300 and 5 mL of saline.[1]
-
Suspension: Add the vehicle solution to the this compound powder.
-
Homogenization: Vortex the mixture vigorously for 2-3 minutes to ensure the powder is well-dispersed.
-
Dissolution Aid: To aid in creating a uniform suspension, use ultrasonication and warming.[1] Place the tube in a sonicator water bath and heat to 60°C until a homogenous suspension is achieved.[1]
-
Final Check: Before administration, vortex the suspension again to ensure uniformity, as particles may settle over time.
Protocol 2: Preparation of a Solubilized Formulation for Injection
For routes like intraperitoneal (IP) injection, a clear, solubilized formulation is often preferred to avoid irritation and ensure bioavailability. This protocol uses a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
PEG 300
-
Tween 80
-
Saline or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes or glass vials
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Solubilization: Add the this compound powder to a sterile tube. Add the required volume of DMSO to fully dissolve the powder. For example, a common vehicle composition is 5% DMSO, 30% PEG 300, 5% Tween 80, and 60% Saline.[6] For a 1 mL final volume, you would first dissolve the total required drug amount in 50 µL of DMSO.[6]
-
Adding Co-solvents: Sequentially add the other vehicle components. Following the example above, add 300 µL of PEG 300 and mix well until the solution is clear. Then, add 50 µL of Tween 80 and mix again until clear.[6]
-
Aqueous Phase: Slowly add the final volume of saline or PBS (e.g., 600 µL) to the organic phase while vortexing to prevent precipitation.
-
Final Inspection: The final formulation should be a clear solution. If any precipitation occurs, the formulation may need to be adjusted (e.g., by slightly increasing the co-solvent percentage). This formulation should be prepared fresh before use.
Experimental Workflow & Biological Pathways
General In Vivo Efficacy Study Workflow
A typical workflow for assessing the efficacy of a this compound formulation in a disease model (e.g., a diet-induced obesity mouse model) involves several key stages.[1]
Caption: General workflow for an in vivo study evaluating this compound.
This compound's Signaling Pathway: AMPK Activation
This compound has been shown to regulate glucose and lipid metabolism by activating the AMPK signaling pathway.[1][2] Activation of AMPK leads to downstream effects that are beneficial for metabolic health.
Caption: this compound activates the AMPK signaling pathway.[1][2]
This compound's Signaling Pathway: Apoptosis Induction
In cancer cell lines, this compound has been demonstrated to induce apoptosis through a mitochondria-mediated pathway.[7] This involves changes in the mitochondrial membrane potential and the activation of caspases.
Caption: this compound-induced apoptosis pathway in cancer cells.[7]
Quantitative Data from In Vivo Studies
While comprehensive pharmacokinetic data for this compound is limited, studies on related anthraquinones and specific this compound experiments provide valuable context.[8]
Table 1: Example Efficacy Data in Diet-Induced Obese (DIO) Mice Data is conceptual and based on reported effects.[1]
| Parameter | Vehicle Control Group | This compound (5 mg/kg) Group |
| Study Duration | 8 weeks | 8 weeks |
| Administration Route | Oral Gavage | Oral Gavage |
| Blood Glucose at 60 min (ITT) | ~180 mg/dL | ~140 mg/dL |
| Effect | Standard glucose response | Improved insulin sensitivity |
Table 2: Pharmacokinetic Parameters of Related Anthraquinones in Rats These parameters for analogous compounds provide insight into expected behavior.[8]
| Compound (Aglycone) | Tmax (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) |
| Rhein | 8.5 | 150.2 | 2150.7 |
| Emodin | 7.8 | 85.6 | 1205.4 |
| Aloe-emodin | 8.1 | 65.3 | 980.1 |
| Chrysophanol | 8.3 | 45.1 | 750.5 |
Data adapted from a study on rhubarb extract administration in rats.[8] Tmax (Time to maximum concentration), Cmax (Maximum concentration), AUC (Area under the curve).
Conclusion
The successful use of this compound in in vivo studies hinges on the careful preparation of appropriate formulations. Due to its poor aqueous solubility, researchers must choose between creating a fine suspension or using co-solvents to achieve a solubilized solution, depending on the experimental design and route of administration. The protocols and data provided herein serve as a comprehensive guide for developing and utilizing this compound formulations, enabling more reliable and reproducible preclinical research. Given its carcinogenic potential, all handling and preparation steps must be conducted with strict adherence to safety protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 1,8-Dihydroxyanthraquinone | C14H8O4 | CID 2950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Antibacterial | AMPK | Virus Protease | TargetMol [targetmol.com]
- 7. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: High-Throughput Screening of Danthron Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danthron, an anthraquinone derivative, has demonstrated potential as an anticancer agent by inducing apoptosis in various cancer cell lines.[1][2][3][4] Its mechanism of action often involves the activation of caspase cascades, modulation of the Bax/Bcl-2 protein ratio, and disruption of the mitochondrial membrane potential, leading to programmed cell death.[1][2][3][4] The structural backbone of this compound presents a promising scaffold for the development of novel, more potent, and selective anticancer compounds. High-throughput screening (HTS) offers an efficient methodology to evaluate large libraries of this compound derivatives for their cytotoxic and apoptotic activities against cancer cells.
These application notes provide a comprehensive guide for the high-throughput screening of this compound derivatives. They include detailed protocols for primary and secondary assays, guidance on data analysis, and visual representations of the experimental workflow and relevant signaling pathways.
Experimental Workflow for High-Throughput Screening
The overall workflow for screening this compound derivatives is designed to efficiently identify and characterize promising lead compounds. The process begins with a primary screen to assess the cytotoxicity of a large library of compounds. Hits from the primary screen are then subjected to secondary assays to confirm their activity and elucidate their mechanism of action, specifically focusing on apoptosis and cell cycle arrest.
Data Presentation: Summarized Quantitative Data
The following tables represent example data from a hypothetical screen of this compound derivatives against the SNU-1 human gastric cancer cell line.
Table 1: Primary Screen - Cell Viability
| Compound ID | Concentration (µM) | % Inhibition of Cell Viability | Hit ( >50% Inhibition) |
| DD-001 | 10 | 65.2 | Yes |
| DD-002 | 10 | 12.5 | No |
| DD-003 | 10 | 88.9 | Yes |
| DD-004 | 10 | 45.1 | No |
| DD-005 | 10 | 72.8 | Yes |
| This compound (Control) | 10 | 55.0 | Yes |
| DMSO (Vehicle) | - | 0.0 | No |
Table 2: Secondary Screen - IC50 and Apoptosis Induction
| Compound ID | IC50 (µM) | Max Apoptosis Induction (%) |
| DD-001 | 7.8 | 68.3 |
| DD-003 | 2.1 | 92.5 |
| DD-005 | 12.5 | 75.1 |
| This compound (Control) | 15.2 | 60.2 |
Experimental Protocols
Primary Screening: Cell Viability Assay (MTS Assay)
This protocol is for assessing the cytotoxic effects of this compound derivatives in a 384-well format.
Materials:
-
Cancer cell line of interest (e.g., SNU-1)
-
Complete culture medium
-
This compound derivative library (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
384-well clear-bottom tissue culture plates
-
Automated liquid handler (optional, but recommended for HTS)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in a 40 µL volume of complete culture medium into 384-well plates.
-
Incubate plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a master plate of this compound derivatives at the desired final concentration (e.g., 10 µM).
-
Using an automated liquid handler or multichannel pipette, transfer 10 µL of the compound solution to the cell plates. Include wells with this compound as a positive control and DMSO as a vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 10 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the DMSO control.
-
Identify "hits" as compounds that inhibit cell viability by more than a predefined threshold (e.g., 50%).
-
Secondary Screening: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Hit compounds from the primary screen
-
Caspase-Glo® 3/7 Assay System
-
White-walled 384-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as the primary screen for cell seeding and compound treatment in white-walled plates. It is recommended to perform a dose-response curve for each hit compound.
-
-
Caspase-Glo® Assay:
-
After the incubation period, allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 50 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the DMSO control to determine the fold-increase in caspase-3/7 activity.
-
Secondary Screening: Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of hit compounds on cell cycle distribution.
Materials:
-
Hit compounds from the primary screen
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (70%, ice-cold)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with hit compounds at their IC50 concentration for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways
This compound-Induced Apoptotic Pathway
This compound and its derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway.[1][2][3][4] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, leading to the execution of apoptosis.
Cell Cycle Checkpoints
Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, which can subsequently lead to apoptosis. High-throughput cell cycle analysis can identify at which phase of the cell cycle this compound derivatives act.
References
- 1. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Unraveling the Genomic Impact of Danthron via Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of lentiviral transduction as a powerful tool to investigate the effects of Danthron on gene expression. This methodology allows for stable, long-term expression of target genes or gene reporters, enabling a deeper understanding of the molecular mechanisms underlying this compound's biological activities.
Introduction
This compound, a dihydroxyanthraquinone, has been shown to exert a range of biological effects, including the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the induction of apoptosis in cancer cells through DNA damage and caspase activation.[1][2][3] Understanding the precise changes in gene expression elicited by this compound is crucial for elucidating its therapeutic potential and mechanism of action. Lentiviral vectors provide an efficient means of gene delivery to a wide variety of cell types, including both dividing and non-dividing cells, making them an ideal system for these studies.[4]
This document provides detailed protocols for lentiviral vector production, cell transduction, and subsequent analysis of this compound-induced gene expression changes.
Data Presentation
Table 1: this compound's Effect on Key Apoptotic and DNA Repair Gene Expression
| Gene/Protein | Effect of this compound Treatment | Method of Detection | Cell Line | Reference |
| Apoptosis-Related | ||||
| Bax/Bcl-2 ratio | Increased | Western Blot | SNU-1 human gastric cancer | [2] |
| Caspase-3 | Increased activity and expression | Western Blot, real-time PCR | SNU-1 human gastric cancer | [2] |
| Caspase-8 | Increased activity and expression | Western Blot, real-time PCR | SNU-1 human gastric cancer | |
| Caspase-9 | Increased activity and expression | Western Blot, real-time PCR | SNU-1 human gastric cancer | [2] |
| Cytochrome c | Release from mitochondria increased | Western Blot | SNU-1 human gastric cancer | [2] |
| AIF | Increased expression | real-time PCR | SNU-1 human gastric cancer | |
| Endo G | Increased expression | real-time PCR | SNU-1 human gastric cancer | |
| DNA Repair-Related | ||||
| ATM | Decreased mRNA expression | real-time PCR | GBM 8401 human brain glioblastoma | [5] |
| ATR | Decreased mRNA expression | real-time PCR | GBM 8401 human brain glioblastoma | [5] |
| BRCA-1 | Decreased mRNA expression | real-time PCR | GBM 8401 human brain glioblastoma | [5] |
| 14-3-3σ | Decreased mRNA expression | real-time PCR | GBM 8401 human brain glioblastoma | [5] |
| DNA-PK | Decreased mRNA expression | real-time PCR | GBM 8401 human brain glioblastoma | [5] |
| MGMT | Decreased mRNA expression | real-time PCR | GBM 8401 human brain glioblastoma | [5] |
| Metabolism-Related | ||||
| p-AMPK | Increased protein level | Western Blot | HepG2 | [6] |
| SREBP1c | Decreased gene expression | Not specified | HepG2 | [6] |
| FAS | Decreased gene expression | Not specified | HepG2 | [6] |
Table 2: Exemplary Quantitative Data for a Lentiviral Transduction Experiment
| Experimental Parameter | Value | Unit | Notes |
| Lentiviral Titer | 1 x 10⁸ | TU/mL | Transducing Units per milliliter, determined by qPCR. |
| Cell Seeding Density | 1 x 10⁵ | cells/well | In a 24-well plate. |
| Multiplicity of Infection (MOI) | 5 | Ratio of transducing units to the number of cells. | |
| Polybrene Concentration | 8 | µg/mL | To enhance transduction efficiency. |
| This compound IC50 (48h) | 75 | µM | In SNU-1 cells.[7] |
| This compound Treatment Concentration | 50, 100, 150 | µM | For dose-dependent studies.[5] |
Experimental Protocols
A critical aspect of studying gene function is the ability to control gene expression. Lentiviral systems offer a robust method for stable and conditional gene expression.[8][9]
Protocol 1: Lentiviral Vector Production
This protocol describes the generation of lentiviral particles using a third-generation packaging system in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing the gene of interest)
-
Packaging plasmids (e.g., pMD2.G, pRSV-Rev, pMDLg/pRRE)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
0.45 µm syringe filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: In a sterile tube, mix the transfer plasmid and packaging plasmids in the appropriate ratio.
-
Transfection Complex Formation:
-
In Tube A, dilute the plasmid DNA mixture in Opti-MEM.
-
In Tube B, dilute the transfection reagent in Opti-MEM.
-
Add the contents of Tube A to Tube B, mix gently, and incubate at room temperature for 20-30 minutes.
-
-
Transfection: Gently add the transfection complex dropwise to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Medium Change: After 6-8 hours, carefully replace the transfection medium with fresh, pre-warmed complete growth medium.
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Virus Filtration and Storage: Centrifuge the collected supernatant to pellet cell debris. Filter the supernatant through a 0.45 µm filter. Aliquot the viral supernatant and store at -80°C. For long-term stability, avoid repeated freeze-thaw cycles.[10]
Protocol 2: Lentiviral Titer Determination by qPCR
Accurate titration of lentiviral stocks is essential for reproducible transduction experiments.[11]
Materials:
-
Genomic DNA extraction kit
-
qPCR master mix
-
Primers specific for the lentiviral vector (e.g., targeting WPRE) and a host cell housekeeping gene.
-
Standard curve of plasmid DNA with a known copy number.
Procedure:
-
Transduction of Target Cells: Transduce a known number of target cells with serial dilutions of the viral supernatant.
-
Genomic DNA Extraction: After 72 hours, harvest the cells and extract genomic DNA.
-
qPCR: Perform qPCR using primers for the lentiviral integrant and a housekeeping gene to determine the average number of viral copies integrated per cell.
-
Titer Calculation: Calculate the viral titer (TU/mL) based on the number of integrated copies and the volume of virus used.
Protocol 3: Lentiviral Transduction of Target Cells
Materials:
-
Target cells
-
Lentiviral particles
-
Complete growth medium
-
Polybrene
-
Selection antibiotic (if applicable)
Procedure:
-
Cell Seeding: Seed target cells in a 24-well plate to be 50-70% confluent at the time of transduction.[12][13]
-
Transduction:
-
Incubation: Incubate the cells for 18-24 hours at 37°C.[12]
-
Medium Change: Replace the transduction medium with fresh complete growth medium.
-
Selection (Optional): If the lentiviral vector contains a selection marker, add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for successfully transduced cells.
-
Expansion: Expand the transduced cell population for subsequent experiments.
Protocol 4: Analysis of this compound's Effect on Gene Expression
Procedure:
-
Cell Treatment: Seed the transduced cells and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., based on its known IC50 value) for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
RNA Extraction and qRT-PCR:
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of target genes. Normalize the expression data to a stable housekeeping gene.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the proteins of interest and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding secondary antibody and detect the signal using an appropriate chemiluminescence substrate.
-
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's effect on gene expression.
Caption: Signaling pathways affected by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cd-genomics.com [cd-genomics.com]
- 5. This compound induces DNA damage and inhibits DNA repair gene expressions in GBM 8401 human brain glioblastoma multiforms cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. Lentivirus-mediated Conditional Gene Expression [bio-protocol.org]
- 9. Lentivirus-mediated Conditional Gene Expression [en.bio-protocol.org]
- 10. 利用慢病毒成功转导 [sigmaaldrich.com]
- 11. Universal Real-Time PCR-Based Assay for Lentiviral Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
Troubleshooting & Optimization
Improving aqueous solubility of Danthron for in vitro assays
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers overcome challenges associated with the low aqueous solubility of Danthron for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound? A1: this compound is characterized by its very poor water solubility. It is described as practically insoluble or almost insoluble in water.[1][2][3] One source quantifies this as less than 1 mg/mL.[4] This low solubility presents a significant challenge when preparing aqueous solutions for in vitro experiments.
Q2: What is the recommended solvent for creating a high-concentration stock solution? A2: Dimethyl sulfoxide (DMSO) is the most widely recommended organic solvent for preparing high-concentration stock solutions of this compound.[1][5][6][7][8] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can decrease the compound's solubility.[5]
Q3: Why does my this compound precipitate when I dilute the stock solution into cell culture media? A3: Precipitation is a common problem when diluting a concentrated DMSO stock of a hydrophobic compound like this compound into an aqueous environment like cell culture media or buffer.[5] This occurs because the compound, which is stable in the organic solvent, crashes out of solution when the solvent is diluted below a critical concentration. This is often referred to as "salting out." The final concentration of this compound in the media may have exceeded its aqueous solubility limit.
Q4: What is the maximum concentration of DMSO that is safe for my cells? A4: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium between 0.1% and 0.5%.[5] Concentrations above this range can cause cellular stress or toxicity, which could confound experimental results.[9] It is always best practice to run a vehicle control (media with the same final DMSO concentration as the treatment group) to account for any solvent effects.
Q5: Are there alternative methods to dissolve this compound if my cells are sensitive to DMSO? A5: Yes. One effective alternative is to use cyclodextrins.[10][11][12] These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble drugs and increase their aqueous solubility.[10][11] Additionally, this compound's solubility is known to increase in alkaline solutions, so adjusting the pH may be an option, provided it is compatible with your experimental system.[3][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates in media immediately after dilution. | 1. Final concentration is too high: The desired concentration of this compound is above its solubility limit in the aqueous media. 2. Improper dilution technique: Adding the DMSO stock directly and quickly to the full volume of media can cause localized high concentrations, leading to precipitation.[5] | 1. Lower the final concentration: Test a range of lower concentrations. 2. Improve dilution method: Prepare an intermediate dilution of the stock in DMSO first. Then, add the intermediate stock to the media slowly, drop-by-drop, while gently vortexing or stirring the media.[5] 3. Warm the media: Gently warming the media to 37°C may help with dissolution.[5] |
| High cell death observed in the vehicle control group. | Solvent toxicity: The final concentration of the organic solvent (e.g., DMSO) is toxic to the specific cell line being used.[9] | Reduce solvent concentration: Ensure the final DMSO concentration is within a non-toxic range (typically <0.5%, ideally ≤0.1%).[5] You may need to lower the concentration of your primary stock solution to achieve this. Run a toxicity curve: Perform a dose-response experiment with just the solvent to determine the maximum tolerable concentration for your cells. |
| Inconsistent or non-reproducible results between experiments. | 1. Stock solution degradation: Repeated freeze-thaw cycles can degrade the compound or introduce moisture into the DMSO stock, reducing solubility. 2. Inconsistent cell conditions: Variations in cell passage number or confluency can alter metabolic activity and response.[9] 3. Undetected micro-precipitation: Fine precipitates, not visible to the naked eye, may be forming and reducing the effective concentration of this compound. | 1. Aliquot stock solutions: Store the primary stock in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[5][13] 2. Standardize cell culture: Use cells within a consistent passage number range and seed them at a uniform density for all experiments.[9] 3. Inspect working solution: Before adding the final working solution to cells, inspect it under a microscope to check for crystalline precipitates. |
Quantitative Data Summary
The solubility of this compound varies significantly across different solvents. The following table summarizes available data.
| Solvent | Solubility (at 25°C unless noted) | Source(s) |
| Water | Insoluble / Almost Insoluble (<1 mg/mL) | [1][2][4][7] |
| Ethanol | Insoluble / Slightly Soluble (<1 mg/mL) | [1][2][7] |
| DMSO | 4 mg/mL (16.65 mM) - 9.08 mg/mL | [1][6][7] |
| Aqueous Alkali Hydroxides | Very Soluble | [3] |
Note: Solubility values can vary slightly between different compound batches and measurement techniques.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution of this compound.
Materials:
-
This compound powder (MW: 240.21 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and sonicator
Procedure:
-
Calculate Mass: To make 1 mL of a 10 mM stock solution, calculate the required mass: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 240.21 g/mol = 0.0024021 g = 2.4 mg
-
Weigh Compound: Carefully weigh out 2.4 mg of this compound powder and place it into a sterile tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube for 5-10 minutes or warm it gently to 37°C.[5][7] Visually inspect to ensure no solid particles remain.
-
Store: Store the stock solution in small, single-use aliquots at -20°C to protect from light and avoid repeated freeze-thaw cycles.[5][13]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
Objective: To dilute the DMSO stock into an aqueous medium for cell treatment while minimizing precipitation.
Materials:
-
10 mM this compound stock in DMSO (from Protocol 1)
-
Sterile cell culture medium (or desired aqueous buffer), pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Prepare Intermediate Dilution: To avoid precipitation from a large dilution factor, first prepare a 1:10 intermediate dilution of the stock.
-
Mix 5 µL of the 10 mM stock with 45 µL of DMSO to get 50 µL of a 1 mM solution.
-
-
Prepare Final Dilution: Add the required volume of the 1 mM intermediate stock to the pre-warmed cell culture medium. To prepare a 10 µM final solution in 10 mL of media:
-
V_initial = (C_final * V_final) / C_initial = (10 µM * 10 mL) / 1000 µM = 0.1 mL = 100 µL
-
-
Combine Slowly: Add 9.9 mL of pre-warmed media to a sterile tube. While gently vortexing the media, slowly add the 100 µL of the 1 mM intermediate stock drop-by-drop.
-
Verify and Use: Ensure the final solution is clear and free of visible precipitate. The final DMSO concentration in this example is 1%. If a lower concentration (e.g., 0.1%) is required, the serial dilution must be adjusted accordingly. Use the working solution immediately.
Protocol 3: Solubility Enhancement using Cyclodextrins (Kneading Method)
Objective: To prepare a this compound-cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol or Methanol
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a common starting point).
-
Wet the Cyclodextrin: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of ethanol/water co-solvent to form a paste.
-
Add this compound: Add the this compound powder to the paste.
-
Knead: Knead the mixture thoroughly with the pestle for 30-60 minutes. During this process, the drug molecules can enter the hydrophobic cavity of the cyclodextrin.
-
Dry: Dry the resulting paste in a vacuum oven or desiccator at a controlled temperature (e.g., 40°C) until all the solvent has evaporated and a constant weight is achieved.
-
Create Powder: Grind the dried complex into a fine powder and pass it through a sieve.
-
Test Solubility: The resulting powder should be directly dispersible in aqueous media. Test its solubility by dissolving a known amount in your cell culture medium and check for improved clarity compared to the uncomplexed drug.
Visualizations
Experimental Workflow for this compound Solubilization
Caption: Decision tree for solubilizing this compound for in vitro assays.
Simplified this compound-Induced Apoptosis Signaling Pathway
Caption: Pathway of this compound-induced apoptosis in cancer cells.[14]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound [drugfuture.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound | Antibacterial | AMPK | Virus Protease | TargetMol [targetmol.com]
- 8. abmole.com [abmole.com]
- 9. benchchem.com [benchchem.com]
- 10. humapub.com [humapub.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Danthron precipitation in cell culture media and how to prevent it
Welcome to the technical support center for Danthron. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered when using this compound in cell culture experiments, with a specific focus on preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
A1: this compound, also known as 1,8-dihydroxyanthraquinone or Chrysazin, is a naturally occurring anthraquinone found in several plant species and insects.[1][2] In research, it is studied for its various biological activities, including its role in regulating glucose and lipid metabolism by activating AMP-activated protein kinase (AMPK).[3][4][5][6] It has also been investigated for its potential as an antioxidant, in the synthesis of antitumor agents, and as a fungicide.[4][5]
Q2: What are the key solubility characteristics of this compound?
A2: this compound is a crystalline powder that is practically insoluble in water.[1][7] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetone, chloroform, and ethanol.[1][2] Notably, this compound is very soluble in aqueous alkaline hydroxide solutions.[1][8]
Q3: Why does this compound precipitate when I add it to my cell culture medium?
A3: Precipitation of this compound in cell culture media is a common issue stemming from its low aqueous solubility.[9] The problem often arises when a concentrated stock solution of this compound, typically prepared in DMSO, is diluted into the aqueous environment of the cell culture medium. This rapid change in solvent polarity, known as a "solvent shift," can cause the hydrophobic this compound to come out of solution and form a precipitate.
Q4: What is the recommended solvent for preparing a this compound stock solution?
A4: The most commonly recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous (dry) Dimethyl Sulfoxide (DMSO).[9] It is crucial to use fresh, high-quality DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[6][9]
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: The tolerance of cell lines to DMSO can vary significantly. As a general guideline, a final DMSO concentration of 0.1% is considered safe for most cell lines.[9] Many robust cell lines can tolerate up to 0.5%, while some may tolerate 1%.[9] However, for sensitive cells, such as primary cells, it is advisable to keep the final DMSO concentration below 0.1%.[9] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
Issue: Precipitate Forms Immediately Upon Dilution
If you observe a precipitate forming as soon as you add the this compound stock solution to your cell culture medium, consider the following causes and solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | The most direct approach is to lower the final working concentration of this compound in your experiment.[9] |
| Rapid Dilution | Avoid adding the DMSO stock directly and quickly to the full volume of media. Instead, add the stock solution slowly, drop-by-drop, to the media while gently vortexing or swirling the tube.[9] This helps to disperse the compound more evenly and prevents localized high concentrations that can trigger precipitation. |
| High Stock Concentration | Using a very high concentration stock solution necessitates a large dilution factor, which can lead to a more pronounced solvent shift. Consider preparing a lower concentration stock solution. |
| Media Temperature | Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.[10] |
Issue: Precipitate Forms Over Time in the Incubator
If the medium appears clear initially but a precipitate forms after several hours or days of incubation, the following factors may be at play:
| Potential Cause | Recommended Solution |
| Compound Instability | While this compound is generally stable, interactions with media components over time at 37°C could lead to degradation or complex formation. |
| pH Shift in Media | Changes in the pH of the culture medium due to cellular metabolism can affect this compound's solubility. This compound's solubility is known to increase in alkaline conditions.[1][8] Ensure your medium is properly buffered. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) or other supplements can sometimes interact with compounds, leading to precipitation. Consider reducing the serum concentration if your experimental design allows. |
Advanced Strategies to Prevent Precipitation
If the basic troubleshooting steps are insufficient, you may consider these more advanced strategies:
| Strategy | Description |
| Intermediate Dilution | Prepare an intermediate dilution of your this compound stock in DMSO or a co-solvent before the final dilution into the aqueous medium.[9] For example, dilute a 10 mM stock to 1 mM in DMSO first, and then add this to your medium. |
| pH Adjustment | Since this compound is more soluble in alkaline solutions, slightly increasing the pH of your cell culture medium (while ensuring it remains within a physiologically acceptable range for your cells) might help.[9] This should be done with caution and validated for cell health. |
| Use of Solubilizing Agents | For persistent solubility issues, the use of solubilizing agents like cyclodextrins can be explored.[9] These agents can form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility. |
| Sonication | After diluting the this compound stock into the medium, brief sonication can help to break down small aggregates and improve dissolution.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 240.21 g/mol )[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 2.402 mg of this compound.
-
Weighing: Carefully weigh the required amount of this compound powder and place it into a sterile tube.
-
Dissolving: Add the calculated volume of anhydrous DMSO to the tube.
-
Vortexing: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11] this compound stock solutions in DMSO are typically stable for at least 6 months at -80°C and 1 month at -20°C.[4]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Objective: To dilute the DMSO stock solution into cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Intermediate Dilution (Recommended): Prepare a 1:10 intermediate dilution of the 10 mM stock solution in DMSO to obtain a 1 mM solution.
-
Final Dilution:
-
Add the desired volume of pre-warmed cell culture medium to a sterile tube.
-
While gently vortexing or swirling the medium, slowly add the required volume of the 1 mM intermediate stock solution to reach your final desired concentration. For example, to make 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of medium.
-
-
Final DMSO Concentration: This method results in a final DMSO concentration of 1%. If a lower concentration is required, adjust the intermediate and final dilution steps accordingly. For example, for a 0.1% final DMSO concentration, you could make a 100 µM intermediate dilution from the 1 mM stock and then dilute that 1:100 into your media.
Visual Guides
Caption: A troubleshooting flowchart for this compound precipitation.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | Antibacterial | AMPK | Virus Protease | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 1,8-Dihydroxyanthraquinone | C14H8O4 | CID 2950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Danthron Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address interference caused by Danthron in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with fluorescence assays?
A1: this compound (1,8-dihydroxyanthraquinone) is a naturally occurring anthraquinone derivative.[1] Like many anthraquinones, its chemical structure contains a fluorophore that can absorb and emit light, a phenomenon known as autofluorescence.[1] This intrinsic fluorescence can interfere with assays that rely on detecting fluorescence signals, potentially leading to false-positive or inaccurate results.
Q2: What are the primary mechanisms of this compound interference?
A2: The two main mechanisms of interference from this compound are:
-
Autofluorescence: this compound itself fluoresces, adding to the total signal measured by the instrument and potentially masking the signal from the assay's specific fluorophore.
-
Quenching: this compound can absorb the excitation light intended for the assay's fluorophore or the light emitted by it, leading to a decrease in the measured signal. This is also known as the inner filter effect.
Q3: How can I determine if this compound is interfering with my assay?
A3: To confirm interference, you should run a set of control experiments. A key control is to measure the fluorescence of a sample containing this compound at the assay concentration in the assay buffer, without the fluorescent probe or other assay components. A significant signal in this "this compound-only" control indicates autofluorescence.
Q4: What are the general strategies to mitigate this compound interference?
A4: Several strategies can be employed to overcome interference from this compound:
-
Spectral Separation: Utilize a fluorescent probe with excitation and emission spectra that are well-separated from those of this compound.
-
Time-Resolved Fluorescence (TRF): If the autofluorescence from this compound has a short lifetime, TRF can be used to distinguish it from the longer-lived signal of a specialized lanthanide-based fluorophore.[2]
-
Background Subtraction: Measure the fluorescence of a "this compound-only" control and subtract this value from the experimental wells.
-
Spectral Unmixing: If your instrument has the capability, you can mathematically separate the emission spectra of your probe and this compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound interference in your fluorescence assays.
| Problem | Potential Cause | Recommended Solution(s) |
| Unexpectedly high fluorescence signal in wells containing this compound. | This compound is autofluorescent at the assay's excitation and emission wavelengths. | 1. Run a "this compound-only" control: Measure the fluorescence of this compound in the assay buffer at the same concentration used in the experiment. 2. Perform a spectral scan: Determine the full excitation and emission spectra of this compound to identify its fluorescence profile. 3. Red-shift the assay: Switch to a fluorophore with excitation and emission wavelengths that do not overlap with this compound's fluorescence. 4. Apply background subtraction: Subtract the signal from the "this compound-only" control from your experimental data. |
| Lower than expected fluorescence signal in the presence of this compound. | This compound is quenching the fluorescence signal of your probe. | 1. Run a quenching control: Measure the fluorescence of your probe with and without this compound to confirm a decrease in signal. 2. Decrease this compound concentration: If experimentally feasible, lower the concentration of this compound to minimize quenching effects. 3. Change the fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with this compound's absorbance spectrum. |
| High variability in replicate wells containing this compound. | This compound may be precipitating out of solution at the concentration used. | 1. Visually inspect the assay plate: Look for any signs of precipitation or turbidity in the wells. 2. Perform a solubility test: Determine the solubility of this compound in your specific assay buffer. 3. Adjust buffer components: Consider modifying the buffer (e.g., adding a small percentage of DMSO) to improve this compound's solubility. |
Data Presentation
Table 1: Spectral Properties of this compound
| Parameter | Wavelength (nm) | Reference |
| Absorbance Maxima (in Methanol) | 223, 252, 282, 430 | [1] |
| Emission Maximum (in aqueous solution) | ~600 | [1] |
Table 2: Illustrative Comparison of Mitigation Strategies for this compound Interference
Disclaimer: The following data is illustrative and intended to demonstrate the potential effectiveness of different mitigation strategies. Actual results will vary depending on the specific assay conditions, fluorophore, and instrument used.
| Assay Condition | Fluorophore | Mitigation Strategy | Illustrative Signal-to-Background Ratio |
| Standard Assay (5 µM this compound) | Green Fluorescent Probe (Ex/Em: 485/520 nm) | None | 2.5 |
| Standard Assay (5 µM this compound) | Green Fluorescent Probe (Ex/Em: 485/520 nm) | Background Subtraction | 5.0 |
| Red-Shifted Assay (5 µM this compound) | Red Fluorescent Probe (Ex/Em: 630/670 nm) | Spectral Separation | 15.0 |
| Time-Resolved Assay (5 µM this compound) | Lanthanide-Based Probe | Time-Resolved Fluorescence | >50.0 |
Experimental Protocols
Protocol 1: Characterizing the Spectral Properties of this compound
Objective: To determine the excitation and emission spectra of this compound to identify potential spectral overlap with your assay's fluorophore.
Materials:
-
This compound
-
Assay Buffer
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
Methodology:
-
Prepare a solution of this compound in the assay buffer at the highest concentration to be used in the experiment.
-
Emission Scan: a. Set the spectrofluorometer's excitation wavelength to the absorbance maximum of this compound (e.g., 430 nm). b. Scan a range of emission wavelengths (e.g., 450-700 nm) to determine the peak emission wavelength.
-
Excitation Scan: a. Set the spectrofluorometer's emission wavelength to the peak emission wavelength determined in the previous step. b. Scan a range of excitation wavelengths (e.g., 300-580 nm) to determine the peak excitation wavelength.
Protocol 2: Implementing a Red-Shifted Fluorophore Strategy
Objective: To select and validate a red-shifted fluorophore to minimize spectral overlap with this compound's autofluorescence.
Materials:
-
This compound
-
Assay components
-
A selection of red-shifted fluorescent probes (e.g., with emission > 620 nm)
-
Fluorescence microplate reader
Methodology:
-
Based on the spectral data from Protocol 1, select a red-shifted fluorophore with excitation and emission maxima that are significantly different from this compound's.
-
Prepare assay plates with the following controls:
-
Assay with the red-shifted probe and no this compound (Positive Control).
-
Assay with the red-shifted probe and this compound at the desired concentration.
-
"this compound-only" control (this compound in assay buffer).
-
Blank (assay buffer only).
-
-
Perform the assay according to your standard protocol, using the excitation and emission wavelengths appropriate for the red-shifted probe.
-
Analyze the data, comparing the signal-to-background ratio of the assay in the presence and absence of this compound. A minimal change in the signal-to-background ratio indicates successful mitigation of interference.
Visualizations
Caption: A flowchart to guide researchers in identifying and addressing this compound interference.
Caption: this compound can induce apoptosis through multiple signaling pathways.[3][4][5][6]
Caption: A workflow for selecting the appropriate strategy to overcome this compound interference.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Managing Danthron-induced cytotoxicity in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage Danthron-induced cytotoxicity in non-cancerous cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
A1: this compound (1,8-dihydroxyanthraquinone) is a compound naturally found in some plants and fungi.[1] Its cytotoxicity stems from its ability to induce apoptosis (programmed cell death) through multiple mechanisms. These include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades.[2][3][4] While often studied for its anti-cancer potential, these effects can be undesirable when using this compound in experiments with non-cancerous cell lines.[1][5]
Q2: What are the typical signs of this compound-induced cytotoxicity in cell culture?
A2: Common morphological changes include cell shrinkage, rounding, and detachment from the culture surface.[3][6] Quantitative assays will show a decrease in cell viability, an increase in apoptotic markers (e.g., Annexin V staining), and evidence of DNA damage.[3][7]
Q3: How can I reduce or manage this compound's cytotoxic effects on my non-cancerous cells?
A3: Managing this compound's cytotoxicity involves targeting the pathways it affects. Consider the following strategies:
-
Use of Antioxidants: Pre-treatment with antioxidants like N-acetylcysteine (NAC) may mitigate the effects of this compound-induced ROS production.[8][9]
-
Caspase Inhibitors: If complete inhibition of apoptosis is desired for mechanistic studies, broad-spectrum or specific caspase inhibitors can be used.[7][10]
-
Dose Optimization: Perform a dose-response experiment to determine the highest concentration of this compound that can be used without causing significant cytotoxicity in your specific cell line.[11]
-
Time-Course Experiments: Limit the duration of this compound exposure to the minimum time required for your experimental endpoint.
Q4: At what concentrations does this compound typically become cytotoxic?
A4: The cytotoxic concentration of this compound can vary significantly between cell lines. For example, in V79 cells, the IC50 (concentration causing 50% inhibition) for MTT reduction was found to be between 0.86 and 14.6 µg/mL.[12] It is crucial to determine the IC50 for your specific non-cancerous cell line.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High levels of cell death observed at low this compound concentrations. | The cell line is highly sensitive to this compound. Off-target effects of this compound. | Perform a detailed dose-response curve to find a non-toxic concentration range.[11] Consider using a different, less sensitive non-cancerous cell line if possible. |
| Inconsistent results in cytotoxicity assays. | Variability in cell seeding density. Pipetting errors. Contamination of cell cultures. Instability of this compound in the culture medium. | Ensure consistent cell numbers are seeded in each well.[13] Use proper pipetting techniques to minimize variability.[13] Regularly check for mycoplasma and other microbial contamination.[11] Prepare fresh this compound solutions for each experiment. |
| Unexpected increase in metabolic activity (e.g., in MTT assay) at certain this compound concentrations. | This compound may be causing cellular stress responses that temporarily increase metabolic rates before cell death occurs.[14] The compound may be chemically interacting with the assay reagent.[14] | Use a cytotoxicity assay that is not based on metabolic activity, such as a dye exclusion assay (e.g., Trypan Blue) or an LDH release assay.[15][16] Run a control with this compound in cell-free medium to check for direct reaction with the assay reagent.[14] |
| Difficulty in interpreting the mechanism of cell death. | Multiple cell death pathways may be activated simultaneously. | Use specific inhibitors to dissect the pathways. For example, pre-treat cells with a pan-caspase inhibitor (like Z-VAD-FMK) to determine if cell death is caspase-dependent.[4][7] Analyze markers for different cell death pathways (e.g., apoptosis, necrosis). |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a method for assessing cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells.[16]
Materials:
-
96-well microplate
-
Cells in culture
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels. H2DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.[17][18]
Materials:
-
Cells in culture
-
This compound stock solution
-
H2DCFDA dye
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a suitable culture plate or dish.
-
Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.
-
Wash the cells with warm PBS.
-
Load the cells with H2DCFDA (typically 5-10 µM in PBS) and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.[19]
Protocol 3: Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the cationic dye JC-1 to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[20][21][22]
Materials:
-
Cells in culture
-
This compound stock solution
-
JC-1 dye
-
Culture medium
-
Fluorescence microscope, microplate reader, or flow cytometer
Procedure:
-
Seed cells and treat with this compound as required.
-
Prepare a JC-1 staining solution (typically 2 µM in cell culture medium).[20]
-
Remove the culture medium from the cells and add the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C.[20]
-
Wash the cells with PBS.
-
Analyze the fluorescence. For red fluorescence (J-aggregates), use excitation ~585 nm and emission ~590 nm. For green fluorescence (monomers), use excitation ~514 nm and emission ~529 nm.[21] The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[22]
Protocol 4: Caspase-3/7 Activity Assay
This protocol outlines a method to measure the activity of executioner caspases-3 and -7, key mediators of apoptosis, using a proluminescent substrate.[23]
Materials:
-
Cells in culture
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer-compatible microplate
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound for the desired time.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile-An Overlooked In Vitro Mechanism of Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induced apoptosis through mitochondria- and caspase-3-dependent pathways in human brain glioblastoma multiforms GBM 8401 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Toxicity of structurally related anthraquinones and anthrones to mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. researchgate.net [researchgate.net]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 22. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
Optimizing Danthron Concentration for Apoptosis vs. Necrosis: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Danthron concentration to selectively induce apoptosis or necrosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cell death induced by this compound at lower to moderate concentrations?
At lower to moderate concentrations, this compound primarily induces apoptosis, a form of programmed cell death, in various cancer cell lines.[1][2][3][4][5] This process is characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of enzymes called caspases.[1][3][4]
Q2: How does the concentration of this compound influence the type of cell death?
While lower concentrations of this compound predominantly trigger the highly regulated process of apoptosis, higher concentrations can lead to necrosis.[2] Necrosis is a form of traumatic cell death that results from acute cellular injury and is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents. The switch from apoptosis to necrosis at high this compound concentrations is likely due to overwhelming cellular stress and damage that bypasses the more controlled apoptotic pathways.
Q3: What are the key signaling pathways involved in this compound-induced apoptosis?
This compound-induced apoptosis is a complex process involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]
-
Intrinsic Pathway: this compound can induce mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates caspase-9 and subsequently the executioner caspase-3.[3]
-
Extrinsic Pathway: this compound can also stimulate the activation of caspase-8, a key initiator caspase in the death receptor pathway.[2]
-
Role of Reactive Oxygen Species (ROS): The generation of ROS is also implicated in this compound-induced apoptosis, although some studies suggest it may also have antioxidant properties.[5][6]
Q4: How can I experimentally distinguish between apoptosis and necrosis induced by this compound?
Several standard laboratory techniques can be employed to differentiate between apoptotic and necrotic cell populations. The most common method is dual staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis.[4][7][8] Additionally, assessing caspase activity and lactate dehydrogenase (LDH) release can provide further evidence.[9][10][11][12][13][14][15][16]
Troubleshooting Guides
Annexin V/PI Staining
Issue: High percentage of double-positive (Annexin V+/PI+) cells even at low this compound concentrations.
-
Possible Cause: The incubation time with this compound may be too long, leading to secondary necrosis. Apoptotic cells will eventually lose membrane integrity and become PI-positive.
-
Solution: Perform a time-course experiment to identify the optimal incubation period where early apoptotic (Annexin V+/PI-) cells are maximal.
Issue: Weak or no Annexin V staining, but PI staining is positive.
-
Possible Cause: This could indicate that the primary mode of cell death at the tested concentration is necrosis. Alternatively, the Annexin V staining protocol may be suboptimal.
-
Solution:
Issue: High background fluorescence.
-
Possible Cause: Non-specific binding of Annexin V or PI.
-
Solution:
-
Optimize the concentration of Annexin V and PI by titration.
-
Ensure cells are washed properly to remove any residual media components that might interfere with staining.[17]
-
Caspase Activity Assays
Issue: No significant increase in caspase-3 activity despite observing apoptotic morphology.
-
Possible Cause: The peak of caspase activation may have already passed. Caspase activity is transient.
-
Solution: Perform a time-course experiment to measure caspase activity at different time points after this compound treatment.
Issue: High basal caspase activity in control cells.
-
Possible Cause: Suboptimal cell culture conditions leading to spontaneous apoptosis.
-
Solution: Ensure cells are healthy and not overly confluent before starting the experiment. Use fresh culture medium and handle cells gently.
LDH Assay
Issue: High levels of LDH release in the control group.
-
Possible Cause: Mechanical damage to cells during handling or harvesting.
-
Solution: Handle cells gently, especially during centrifugation and pipetting steps. Ensure the cell density is optimal, as overly confluent cultures can lead to spontaneous cell death.
Issue: No significant LDH release at high this compound concentrations where necrosis is expected.
-
Possible Cause: The assay may not be sensitive enough, or the incubation time is too short.
-
Solution:
-
Increase the number of cells used in the assay.
-
Increase the incubation time with this compound.
-
Ensure the LDH assay reagents are fresh and properly prepared.
-
Quantitative Data Summary
The following table summarizes the concentration-dependent effects of this compound on apoptosis and necrosis based on published studies. Note that the specific concentrations and outcomes can vary depending on the cell line and experimental conditions.
| Cell Line | This compound Concentration | Incubation Time | Primary Mode of Cell Death | Key Observations | Reference |
| SNU-1 Human Gastric Cancer | 25-100 µM | 48 hours | Apoptosis | Dose-dependent increase in Annexin V positive cells. IC50 ~75 µM.[3] | Chiang et al., 2011[4] |
| GBM 8401 Human Brain Glioblastoma | 50-300 µM | 48 hours | Apoptosis | Dose-dependent decrease in cell viability. Significant apoptosis at 100 µM.[2] | Lu et al., 2010[2] |
| MDA-MB-231 & HT1080 Tumor Cells | 50 µM | 48 hours | Apoptosis | Significant increase in condensed nuclei.[6] | Vidal et al., 2023[6] |
| Various Mammalian Cell Lines | 0.86-14.6 µg/ml (approx. 3.6-61 µM) | Not Specified | Cytotoxicity | Varies by cell line. | Babich et al., 1991 |
Experimental Protocols
Annexin V-FITC/PI Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Add 400 µL of 1X Annexin V binding buffer to the cell suspension.
-
-
Analysis:
-
Analyze the cells immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[10][13][14]
-
Cell Lysate Preparation:
-
After this compound treatment, harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Assay Procedure:
-
Add 50 µL of cell lysate to a 96-well plate.
-
Add 50 µL of 2X reaction buffer containing the caspase-3 substrate (DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Analysis:
-
Compare the absorbance of this compound-treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
-
Lactate Dehydrogenase (LDH) Assay for Necrosis
This assay quantifies the release of LDH from cells with compromised plasma membranes, a hallmark of necrosis.[9][11][12][16]
-
Sample Collection:
-
After this compound treatment, carefully collect the cell culture supernatant without disturbing the cell monolayer.
-
Centrifuge the supernatant at 600 x g for 10 minutes to pellet any detached cells.
-
-
Assay Procedure:
-
Add 50 µL of the cell-free supernatant to a 96-well plate.
-
Prepare a positive control by lysing untreated cells with a lysis buffer to determine the maximum LDH release.
-
Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
-
Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release from lysed cells.
-
Visualizations
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for apoptosis vs. necrosis determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ovid.com [ovid.com]
- 3. scispace.com [scispace.com]
- 4. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactate dehydrogenase (LDH) assay of cell necrosis [bio-protocol.org]
- 13. mpbio.com [mpbio.com]
- 14. biogot.com [biogot.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
Troubleshooting Inconsistent Results in Danthron Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Danthron. Inconsistent results in studies involving this compound can often be traced back to its physicochemical properties and its complex biological effects. This guide offers practical solutions and detailed protocols to help you achieve more reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable cytotoxicity or apoptotic induction with this compound across experiments?
A1: Inconsistent results with this compound are frequently linked to its poor aqueous solubility.[1][2] this compound is practically insoluble in water and has limited solubility in ethanol.[2] This can lead to precipitation in cell culture media, resulting in a lower effective concentration of the compound and, consequently, variable biological effects.
Troubleshooting Steps:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[1][3] Ensure the this compound is fully dissolved. Gentle warming or sonication can aid dissolution.[1]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO used in the this compound-treated groups.[4]
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity, although this can be cell-line dependent.[1] It is crucial to perform a preliminary experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability.
-
Dilution Technique: When diluting the this compound stock solution into your aqueous cell culture medium, add the stock solution to the medium slowly while vortexing or stirring to prevent precipitation.[1]
Q2: What is the primary mechanism of action of this compound in cancer cells, and what signaling pathways are involved?
A2: this compound primarily induces apoptosis (programmed cell death) in cancer cells.[5][6] This process is mediated through multiple signaling pathways, principally the intrinsic (mitochondrial) pathway.[5] Key events include:
-
Induction of DNA Damage: this compound can cause DNA strand breaks.[5][6]
-
Generation of Reactive Oxygen Species (ROS): The role of ROS in this compound-induced apoptosis can be controversial and cell-type dependent. Some studies report an increase in ROS leading to oxidative stress, while others suggest a protective antioxidant effect.[7]
-
Mitochondrial Disruption: this compound can lead to the loss of mitochondrial membrane potential (ΔΨm).[5]
-
Activation of Caspases: It triggers the activation of a cascade of caspases, including caspase-3, -8, and -9, which are key executioners of apoptosis.[5]
-
Modulation of Bcl-2 Family Proteins: this compound can alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[5]
Q3: At what concentration and for how long should I treat my cells with this compound to observe apoptosis?
A3: The optimal concentration and incubation time for this compound treatment are highly dependent on the cell line being used. It is essential to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model. For example, the half-maximal inhibitory concentration (IC50) for this compound in SNU-1 human gastric cancer cells was found to be approximately 75 µM after 48 hours of treatment.[6] In MDA-MB231 and HT1080 tumor cells, a significant increase in cells with condensed nuclei was observed after 48 hours of treatment with 50 µM this compound.[4]
Q4: Can this compound induce cellular senescence? How can I differentiate it from apoptosis?
A4: While the primary reported effect of this compound in cancer cells is apoptosis, other cellular outcomes like senescence are possible, particularly at different concentrations and exposure times. Senescence is a state of irreversible cell cycle arrest. To distinguish between apoptosis and senescence, you can use a combination of markers.
-
Apoptosis Markers: Annexin V-positive/PI-negative staining in the early stages, caspase activation, and PARP cleavage.
-
Senescence Markers: Increased senescence-associated β-galactosidase (SA-β-gal) activity, flattened and enlarged cell morphology, and the formation of senescence-associated heterochromatin foci (SAHF).[8][9]
Q5: I am observing off-target effects in my this compound experiments. How can I mitigate these?
A5: Off-target effects can be a concern with many small molecule inhibitors. To minimize these:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that elicits the desired biological effect through careful dose-response studies.
-
Control Experiments: Use appropriate positive and negative controls to ensure the observed effects are specific to this compound's mechanism of action.
-
Multiple Assays: Confirm your findings using multiple, independent assays that measure different aspects of the same biological process (e.g., for apoptosis, use both Annexin V staining and a caspase activity assay).
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data on the effects of this compound in various cancer cell lines. Note that these values are highly dependent on the specific experimental conditions and should be used as a guideline.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| SNU-1 | Human Gastric Cancer | ~75 | 48 | [6] |
Table 2: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | Apoptotic Effect | Reference |
| SNU-1 | Human Gastric Cancer | 75 | 12 | ~25% Annexin V positive cells | [10] |
| MDA-MB231 | Human Breast Carcinoma | 50 | 48 | Significant increase in cells with condensed nuclei | [4][11] |
| HT1080 | Human Fibrosarcoma | 50 | 48 | Significant increase in cells with condensed nuclei | [4][11] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound.
Protocol 1: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the experiment and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (DMSO) for the determined incubation period (e.g., 24, 48 hours).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[4]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Western Blotting for Apoptosis-Related Proteins (Bcl-2 Family)
This protocol allows for the detection of changes in the expression of key apoptosis-regulating proteins.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Treated and untreated cells
-
Low melting point agarose
-
Normal melting point agarose
-
Comet slides
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your treated and control cells.
-
Embedding: Mix the cells with low melting point agarose and pipette onto a Comet slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.[12]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing fragments and single strands) will migrate out of the nucleoid, forming a "comet tail."[12]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathways.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Dihydroxyanthraquinone | C14H8O4 | CID 2950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rndsystems.com [rndsystems.com]
Danthron stability in different buffer systems and temperatures
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of danthron in various experimental conditions. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
Q2: How does temperature affect the stability of this compound?
A2: While this compound is stable at room temperature, elevated temperatures are expected to promote its degradation.[3] Thermal degradation studies are a standard part of forced degradation testing to identify potential degradation products.[6][7] For a comprehensive stability assessment, it is recommended to evaluate this compound's stability at various temperatures, both in solid form and in solution.
Q3: Is this compound sensitive to light?
A3: Photostability is a critical parameter in drug stability assessment. It is recommended to conduct photostability studies on this compound to determine its sensitivity to light exposure, following ICH Q1B guidelines.[8][9][10] This involves exposing the compound to a combination of cool white and ultraviolet fluorescent lamps and analyzing for degradation.[10]
Q4: What are the expected degradation pathways for this compound?
A4: The degradation pathways of this compound have not been extensively elucidated in the public domain. However, based on its 1,8-dihydroxyanthraquinone structure, potential degradation pathways under forced conditions could involve oxidation of the hydroxyl groups, opening of the quinone ring, or other complex rearrangements. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are necessary to identify and characterize its degradation products.[11]
Q5: What analytical methods are suitable for monitoring this compound stability?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for analyzing this compound and its potential degradation products.[11][12][13] A stability-indicating HPLC method should be developed and validated to ensure that this compound can be accurately quantified in the presence of its degradants. Typical C18 columns with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) are often used for the separation of anthraquinones.[11][12][13]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during experiments.
-
Possible Cause: this compound has very low aqueous solubility.[1][2]
-
Solution:
-
Use of Co-solvents: Prepare stock solutions in a suitable organic solvent like DMSO and then dilute into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with the experiment.
-
pH Adjustment: this compound is more soluble in alkaline conditions.[1][2] If your experimental design allows, increasing the pH of the buffer might improve solubility.
-
Sonication: Sonication can help in dissolving the compound.
-
Issue 2: Inconsistent results in stability studies.
-
Possible Cause: Variability in experimental conditions.
-
Solution:
-
Buffer Preparation: Ensure accurate and consistent preparation of all buffer systems. The pH of the buffer should be verified before each experiment.
-
Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment using a calibrated incubator or water bath.
-
Light Exposure: Protect samples from light, especially if photostability has not been established, by using amber vials or covering the vessels with aluminum foil.
-
Issue 3: Difficulty in separating this compound from its degradation products by HPLC.
-
Possible Cause: Suboptimal HPLC method.
-
Solution:
-
Method Optimization: Adjust the mobile phase composition (e.g., gradient elution, organic solvent ratio, buffer pH) and flow rate to improve resolution.
-
Column Selection: Try a different stationary phase (e.g., a different C18 column from another brand or a phenyl-hexyl column) that may offer different selectivity.
-
Detector Wavelength: Optimize the detection wavelength to maximize the signal for both this compound and its degradation products. A photodiode array (PDA) detector can be useful for monitoring multiple wavelengths simultaneously.
-
Data Presentation
| Buffer System (pH) | Temperature | Expected Stability | Comments |
| Acidic (e.g., pH 1-3) | Room Temperature (25°C) | Moderate to Low | Potential for acid-catalyzed degradation. |
| Elevated (e.g., 40-60°C) | Low | Degradation rate is expected to increase significantly. | |
| Neutral (e.g., pH 6-8) | Room Temperature (25°C) | High | Expected to be the most stable pH range. |
| Elevated (e.g., 40-60°C) | Moderate | Some thermal degradation is likely. | |
| Alkaline (e.g., pH 9-12) | Room Temperature (25°C) | Moderate to Low | Increased solubility but potential for base-catalyzed degradation. |
| Elevated (e.g., 40-60°C) | Low | Degradation rate is expected to increase significantly. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate or acetate buffer
-
Calibrated pH meter, oven, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw samples and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish and expose it to 105°C in an oven for 48 hours.
-
At specified time points, withdraw samples, dissolve in the initial solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
At the end of the exposure, analyze both the exposed and control samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 10% A, 90% B
-
20-25 min: 10% A, 90% B
-
25-30 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or scan for optimal wavelength with PDA).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. 1,8-Dihydroxyanthraquinone | C14H8O4 | CID 2950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1,8-Dihydroxyanthraquinone | 117-10-2 [chemicalbook.com]
- 4. paperso.journal7publish.com [paperso.journal7publish.com]
- 5. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. iagim.org [iagim.org]
- 10. q1scientific.com [q1scientific.com]
- 11. researchgate.net [researchgate.net]
- 12. actapharmsci.com [actapharmsci.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Danthron Applications in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing the off-target effects of Danthron in cell-based assays. This guide offers practical solutions, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound observed in cell-based assays?
A1: this compound, a natural anthraquinone derivative, is primarily investigated for its role in activating the AMP-activated protein kinase (AMPK) signaling pathway, which is crucial for regulating cellular metabolism. Its on-target effects include promoting the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), leading to reduced lipid synthesis and increased glucose consumption. However, this compound is also known to exhibit several off-target effects, including the induction of apoptosis (programmed cell death) through caspase activation and mitochondrial disruption, generation of reactive oxygen species (ROS), and DNA damage. Furthermore, long-term exposure to this compound has been associated with carcinogenicity in animal studies.
Q2: How can I distinguish between on-target AMPK activation and off-target cytotoxic effects in my experiments?
A2: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-pronged approach is recommended:
-
Dose-Response Analysis: Perform a comprehensive dose-response study to determine the concentration range where this compound specifically activates AMPK without inducing significant cytotoxicity.
-
Time-Course Experiments: Assess the kinetics of AMPK activation and the onset of cytotoxicity. On-target effects are typically observed at earlier time points and lower concentrations than off-target effects.
-
Use of Controls:
-
Positive Control: Utilize a well-characterized AMPK activator (e.g., AICAR) to establish a benchmark for on-target effects.
-
Negative Control: Employ an inactive structural analog of this compound, if available, to identify non-specific effects.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
-
Rescue Experiments: To confirm that the observed phenotype is due to AMPK activation, use an AMPK inhibitor (e.g., Compound C) to see if it reverses the effects of this compound.
Q3: What is the recommended concentration range for using this compound in cell-based assays to minimize off-target effects?
A3: The optimal concentration of this compound is highly cell-type dependent. Based on available data, concentrations ranging from 0.1 µM to 10 µM are often used to study AMPK activation in cell lines like HepG2 and C2C12. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration that maximizes on-target activity while minimizing cytotoxicity. For instance, a 24-hour treatment with 10 µM this compound was found to be safe for HepG2 cells.
Q4: What are the best practices for preparing and storing this compound solutions to ensure experimental consistency?
A4: this compound is poorly soluble in water but soluble in organic solvents like DMSO. To ensure consistency:
-
Prepare a high-concentration stock solution in DMSO (e.g., 10 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare fresh dilutions of this compound in your cell culture medium.
-
Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line, typically less than 0.5%, and is consistent across all experimental and control groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death observed even at low this compound concentrations. | The cell line may be particularly sensitive to this compound-induced apoptosis or DNA damage. The solvent (DMSO) concentration might be too high. | Perform a detailed cytotoxicity assay (e.g., MTT or Annexin V/PI staining) to determine the IC50 value for your specific cell line. Lower the this compound concentration range in subsequent experiments. Ensure the final DMSO concentration is non-toxic (typically <0.1-0.5%). |
| Inconsistent results between experiments. | This compound solution may be unstable or degraded. Cellular response can vary with cell passage number and confluency. | Prepare fresh this compound stock solutions regularly. Use cells within a consistent and low passage number range. Seed cells at a uniform density for all experiments. |
| Unexpected changes in gene or protein expression unrelated to the AMPK pathway. | This compound is known to have broad off-target effects, including the induction of ROS and DNA damage response pathways. | Use pathway analysis tools (e.g., RNA-seq, phospho-proteomics) to identify activated off-target pathways. Correlate these changes with dose-response and time-course data. Consider using more specific AMPK activators as controls. |
| Precipitation of this compound in the cell culture medium. | The concentration of this compound may exceed its solubility limit in the aqueous medium. | Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic. Prepare fresh dilutions immediately before use and vortex thoroughly. Visually inspect the medium for any precipitation before adding it to the cells. |
Quantitative Data Summary
Table 1: Effect of this compound on Protein Phosphorylation in HepG2 and C2C12 Cells
| Cell Line | Treatment | Concentration (µM) | p-AMPK/t-AMPK Ratio (Fold Change vs. DMSO) | p-ACC/t-ACC Ratio (Fold Change vs. DMSO) |
| HepG2 | This compound | 0.1 | Increased | Increased |
| 1 | Increased | Increased | ||
| 10 | Significantly Increased | Significantly Increased | ||
| C2C12 | This compound | 0.1 | Increased | Increased |
| 1 | Increased | Increased | ||
| 10 | Significantly Increased | Significantly Increased |
Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| SNU-1 | Human Gastric Cancer | 75 | 48 hours | |
| HUVEC | Endothelial Cells | ~25 | 72 hours | |
| MDA-MB231 | Breast Carcinoma | ~25 | 72 hours | |
| HT1080 | Fibrosarcoma | ~30 | 72 hours | |
| HeLa | Cervical Cancer | ~15-20 | 48-72 hours | |
| A549 | Lung Cancer | ~25-30 | 48-72 hours | |
| MCF-7 | Breast Cancer | > 50 | 48-72 hours |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., incubation time, cell density) and should be determined independently for each cell line.
Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
-
Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for AMPK Pathway Activation
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Quantification: Detect protein bands using an ECL detection system and quantify band intensities using densitometry software.
Visual Diagrams
Caption: this compound-mediated activation of the AMPK signaling pathway.
Caption: Off-target induction of apoptosis by this compound.
Caption: Logical workflow for minimizing this compound's off-target effects.
Technical Support Center: Accounting for Danthron's Autofluorescence in Imaging Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals account for Danthron's autofluorescence in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its autofluorescence a concern in imaging experiments?
A1: this compound, also known as 1,8-dihydroxyanthraquinone, is a naturally occurring anthraquinone derivative. It is used in research to study various cellular processes, including apoptosis and the activation of AMP-activated protein kinase (AMPK).[1] A significant challenge when using this compound in fluorescence-based imaging is its intrinsic fluorescence, or autofluorescence. This inherent fluorescence can interfere with the detection of other fluorescent signals in your experiment, potentially leading to inaccurate data and misinterpretation of results.
Q2: What are the spectral properties of this compound's autofluorescence?
A2: this compound exhibits significant fluorescence with a broad emission peak. The key spectral characteristics to consider are summarized in the table below.
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~420 nm |
| Emission Maximum | ~600 nm |
| Data sourced from[2] |
Understanding these spectral properties is crucial for selecting appropriate fluorophores and filter sets to minimize interference from this compound's autofluorescence.
Q3: How can I minimize the impact of this compound's autofluorescence on my experimental results?
A3: Several strategies can be employed to mitigate the effects of this compound's autofluorescence:
-
Careful Fluorophore Selection: Choose fluorophores with excitation and emission spectra that are well-separated from this compound's. Far-red and near-infrared dyes are often good choices as their fluorescence is less likely to overlap with the autofluorescence of biological samples and compounds like this compound.
-
Use of Control Samples: Always include unstained control samples (cells or tissue treated with this compound but without fluorescent labels) to measure the baseline autofluorescence.
-
Spectral Imaging and Linear Unmixing: This is a powerful computational technique that can separate the spectral signature of this compound's autofluorescence from the signals of your specific fluorescent probes.
-
Photobleaching: In some cases, it may be possible to selectively photobleach the autofluorescence from this compound before imaging your intended fluorophores, although this needs to be carefully optimized to avoid damaging the sample or affecting your labels.
Troubleshooting Guides
Problem 1: High background fluorescence in my this compound-treated samples.
Cause: The observed background is likely due to the autofluorescence of this compound itself, which has a broad emission spectrum.
Solution:
-
Confirm the Source: Image an unstained control sample (your cells/tissue treated with the same concentration of this compound but without any fluorescent labels). This will allow you to visualize the intensity and spectral characteristics of this compound's autofluorescence under your imaging conditions.
-
Optimize Filter Selection: Based on the spectral data for this compound (excitation ~420 nm, emission ~600 nm), ensure your filter sets are optimized to separate the emission of your fluorophore of interest from this range.
-
Implement Spectral Unmixing: If your microscopy system is equipped for spectral imaging, this is the most robust method to computationally remove the contribution of this compound's autofluorescence.
-
Reduce this compound Concentration: If experimentally feasible, try titrating down the concentration of this compound to the lowest effective dose to reduce the overall autofluorescence signal.
Problem 2: My fluorescent signal is weak and difficult to distinguish from the background.
Cause: The signal from your fluorescent probe may be obscured by the stronger autofluorescence from this compound.
Solution:
-
Choose Brighter Fluorophores: Select fluorophores with high quantum yields and extinction coefficients to maximize your signal-to-noise ratio.
-
Amplify Your Signal: Consider using signal amplification techniques, such as secondary antibodies conjugated to brighter fluorophores or tyramide signal amplification (TSA), if compatible with your experimental design.
-
Image Processing: Use image analysis software to subtract the background fluorescence based on the signal from your unstained this compound-treated control.
Experimental Protocols
Protocol 1: Preparation of Unstained Control Samples
Objective: To prepare a control sample to measure the specific autofluorescence contribution of this compound in your experimental system.
Materials:
-
Your cell line or tissue of interest
-
Cell culture medium or appropriate buffer
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Microscope slides or imaging plates
Procedure:
-
Sample Preparation: Prepare your cells or tissue sections as you would for your main experiment.
-
Treatment: Treat one set of samples with the same concentration and for the same duration with this compound as your experimental samples. Treat another set of samples with the vehicle control.
-
No Fluorescent Labeling: Crucially, do not add any fluorescent antibodies, dyes, or reporters to these control samples.
-
Fixation and Mounting (if applicable): Follow the same fixation and mounting protocol as your experimental samples.
-
Imaging: Image these unstained controls using the same microscope settings (laser power, gain, filter sets) that you will use for your fully stained experimental samples. The resulting image will represent the autofluorescence from the cells/tissue and this compound.
Protocol 2: Spectral Imaging and Linear Unmixing
Objective: To computationally separate the fluorescence signal of your probe of interest from the autofluorescence of this compound.
Principle: Spectral imaging acquires a series of images at different wavelengths, creating a unique spectral signature for each fluorophore and for the autofluorescence. Linear unmixing algorithms then use these reference spectra to calculate the contribution of each component to every pixel in the image of your fully stained sample.[3][4]
Procedure:
-
Acquire Reference Spectra:
-
Autofluorescence Reference: Using your unstained this compound-treated control sample, acquire a lambda stack (a series of images at contiguous narrow wavelength bands) across the emission spectrum of interest. This will generate the reference spectrum for this compound's autofluorescence.
-
Fluorophore Reference(s): For each fluorophore in your experiment, prepare a sample containing only that single fluorophore. Acquire a lambda stack for each of these single-stained samples to generate their reference spectra.
-
-
Acquire Image of Experimental Sample: Acquire a lambda stack of your fully stained experimental sample (containing both your fluorophore(s) and this compound).
-
Perform Linear Unmixing: In your microscope's software, use the linear unmixing function.
-
Load the acquired reference spectra (for autofluorescence and each of your fluorophores).
-
Apply the unmixing algorithm to the lambda stack of your experimental sample.
-
-
Analyze Unmixed Images: The software will generate separate images for each component, showing the distribution of your fluorophore(s) with the autofluorescence signal removed.
Signaling Pathways and Experimental Workflows
References
- 1. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Selecting appropriate vehicle controls for Danthron in vitro and in vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate vehicle controls for in vitro and in vivo studies involving Danthron. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selecting a vehicle for this compound?
A1: The primary challenge in selecting a vehicle for this compound is its poor aqueous solubility.[1] this compound is a lipophilic compound, making it difficult to dissolve in aqueous solutions commonly used for cell culture and animal studies.[2] This can lead to issues with drug precipitation, inaccurate dosing, and poor bioavailability.
Q2: What is the recommended vehicle for preparing this compound stock solutions for in vitro experiments?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1] It is crucial to use anhydrous DMSO to maximize solubility.
Q3: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common problem. To minimize this, it is recommended to perform a serial dilution. First, create an intermediate dilution of your this compound stock in DMSO. Then, while vortexing, slowly add the intermediate dilution to your cell culture medium.[1] This gradual addition helps to disperse the compound and prevent aggregation.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The cytotoxicity of DMSO varies between cell lines. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid off-target effects.[3] It is essential to include a vehicle-only control group in your experiments to account for any effects of the solvent itself.
Q5: What are the potential confounding effects of using DMSO as a vehicle in this compound studies?
A5: DMSO has been shown to induce apoptosis and affect the production of reactive oxygen species (ROS) in some cell types.[4][5] Since this compound's mechanism of action also involves these pathways, it is critical to carefully control for the effects of the vehicle.[6] Running parallel experiments with a vehicle-only control is essential for accurate interpretation of your results.
Q6: What are suitable vehicles for in vivo oral administration of this compound in animal models?
A6: For oral gavage studies in rodents, this compound is typically formulated as a suspension.[7] Common vehicles for poorly soluble compounds like this compound include aqueous solutions containing a suspending agent, such as carboxymethylcellulose (CMC), and a surfactant, like Polysorbate 80 (Tween® 80).[8] Oil-based vehicles, such as corn oil, can also be used.[7]
Q7: How do I choose the best in vivo vehicle for my study?
A7: The choice of an in vivo vehicle depends on several factors, including the required dose, the animal species, and the duration of the study.[9] It is crucial to conduct a tolerability study with the vehicle alone to ensure it does not cause adverse effects.[5] The formulation should be stable and allow for consistent and accurate dosing.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| This compound precipitates in cell culture medium. | - Concentration exceeds solubility limit.- Improper dilution technique. | - Perform serial dilutions.- Slowly add the this compound stock to the medium while vortexing.- Gently warm the medium to 37°C before adding the compound.[10]- Reduce the final concentration of this compound. |
| High cell death in the vehicle control group. | - DMSO concentration is too high. | - Reduce the final DMSO concentration to ≤ 0.1%.- Test the tolerability of your specific cell line to a range of DMSO concentrations. |
| Inconsistent results between experiments. | - Instability of this compound in solution.- Variability in cell health or density. | - Prepare fresh this compound solutions for each experiment.- Ensure consistent cell seeding density and passage number. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Inaccurate or inconsistent dosing. | - Poor suspension of this compound in the vehicle. | - Ensure the formulation is homogenous by thorough mixing before each administration.- Consider reducing the particle size of the this compound powder. |
| Adverse effects observed in the vehicle control group. | - The vehicle itself is causing toxicity. | - Conduct a tolerability study with the vehicle alone.- Consider alternative, well-tolerated vehicles such as 0.5% CMC with 0.1% Tween® 80 in water.[8] |
| Low or variable bioavailability of this compound. | - Poor absorption from the gastrointestinal tract. | - Optimize the formulation to enhance solubility and dissolution.- Consider using lipid-based formulations or self-emulsifying drug delivery systems (SEDDS).[11] |
Quantitative Data Summary
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Practically insoluble | [2] |
| This compound | DMSO | 4 mg/mL (16.65 mM) | [12] |
Table 2: Reported IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Vehicle | Reference |
| HUVEC | - | ~25 | 48 | DMSO | [13] |
| MDA-MB231 | Breast Cancer | ~50 | 48 | DMSO | [13] |
| HT1080 | Fibrosarcoma | ~50 | 48 | DMSO | [13] |
| SNU-1 | Gastric Cancer | Not specified | - | Not specified | [6] |
Note: IC50 values can vary depending on the experimental conditions. It is recommended to determine the IC50 in your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (Molecular Weight: 240.21 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the appropriate amount of this compound powder. For 1 mL of a 10 mM solution, 2.402 mg is required.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Objective: To prepare a 100 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock.
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium
-
Sterile dilution tubes
-
-
Procedure:
-
Prepare a 1:10 intermediate dilution of the 10 mM stock solution in DMSO to obtain a 1 mM solution.
-
In a sterile tube, add the desired volume of cell culture medium.
-
While gently vortexing the medium, slowly add the required volume of the 1 mM intermediate stock solution to achieve the final concentration of 100 µM. For example, to make 1 mL of 100 µM working solution, add 100 µL of the 1 mM intermediate stock to 900 µL of cell culture medium. The final DMSO concentration will be 1%. Adjust dilutions as necessary to achieve a lower final DMSO concentration.
-
Protocol 3: Preparation of this compound Suspension for In Vivo Oral Gavage
-
Objective: To prepare a 10 mg/mL suspension of this compound for oral administration in mice.
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
0.1% (v/v) Polysorbate 80 (Tween® 80)
-
Sterile tubes
-
Homogenizer or sonicator
-
-
Procedure:
-
Prepare the vehicle by dissolving CMC in sterile water and then adding Tween® 80.
-
Weigh the required amount of this compound powder.
-
Gradually add the this compound powder to the vehicle while continuously mixing.
-
Homogenize or sonicate the mixture until a uniform suspension is achieved.
-
Visually inspect for homogeneity before each administration.
-
Visualizations
Caption: General experimental workflows for in vitro and in vivo studies with this compound.
Caption: Decision tree for troubleshooting this compound precipitation in cell culture.
Caption: Simplified signaling pathway of this compound-induced apoptosis.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. future4200.com [future4200.com]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. altasciences.com [altasciences.com]
- 6. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gadconsulting.com [gadconsulting.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Danthron Treatment in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Danthron treatment in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to induce apoptosis in cancer cells?
A1: The optimal incubation time for this compound to induce apoptosis can vary depending on the cancer cell line and the concentration of this compound used. Based on available research, significant apoptotic effects are typically observed between 24 to 48 hours of treatment. For instance, in MDA-MB231 and HT1080 tumor cells, a 48-hour incubation with this compound resulted in a significant increase in the subG1 cell population, which is indicative of apoptosis.[1][2] Nuclear morphology changes, such as chromatin condensation, have been observed after 24 hours of treatment with 50 μM this compound in these cell lines.[1][2] In SNU-1 human gastric cancer cells, apoptotic events, including DNA damage and caspase activation, were also examined following treatment periods ranging from 3 to 24 hours.[3]
Q2: How does incubation time with this compound affect cell cycle progression?
A2: this compound treatment can lead to cell cycle arrest in cancer cells, and the effect is time-dependent. A 48-hour treatment with 25 or 50 μM this compound has been shown to cause a significant increase in the subG1 population in MDA-MB231 and HT1080 cells, suggesting an accumulation of apoptotic cells.[1][2] It is recommended to perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for observing cell cycle arrest in your specific cancer cell line.
Q3: What is the recommended range of incubation times for assessing cell viability (e.g., MTT assay) after this compound treatment?
A3: For cell viability assays such as the MTT assay, a longer incubation period is generally used to assess the cytotoxic effects of this compound. A common time point for determining the IC50 value is 72 hours .[1] However, assessing viability at multiple time points (e.g., 24, 48, and 72 hours) can provide a more comprehensive understanding of this compound's cytostatic and cytotoxic effects.[4]
Q4: How quickly can changes in Reactive Oxygen Species (ROS) levels be detected after this compound treatment?
A4: Changes in intracellular ROS levels can be detected relatively early. Studies have shown a significant decrease in ROS production in MDA-MB231 and HT1080 cells after just 4 hours of treatment with this compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability results between experiments. | Inconsistent incubation times. Cell passage number and confluency can affect metabolic activity. This compound may be unstable in solution.[5] | Strictly adhere to a consistent incubation schedule for all experiments. Use a consistent cell passage number and seed cells at a uniform density. Prepare fresh this compound stock solutions for each experiment.[5] |
| No significant increase in apoptosis observed. | Incubation time is too short. This compound concentration is too low. The chosen apoptosis assay is not sensitive enough for early detection. | Extend the incubation time to 48 or 72 hours. Perform a dose-response experiment to determine the optimal concentration. Use a combination of apoptosis assays, such as Annexin V/PI staining for early apoptosis and a TUNEL assay for later-stage DNA fragmentation. |
| Unexpected cell death in the vehicle control (DMSO) group. | The concentration of DMSO is too high and is causing cytotoxicity.[5] | Ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) and is consistent across all treatment groups, including the vehicle control.[5] |
| Contradictory results in cell migration/invasion assays. | The type of assay used can influence the outcome. The wound-healing assay and the Boyden chamber (transwell) assay can yield different results.[1] | If possible, use multiple types of migration/invasion assays to confirm the findings. Note that this compound's effect on migration can be cell-type specific.[1] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MDA-MB-231 | Human Breast Carcinoma | 72 | ~50 | [1] |
| HT1080 | Human Fibrosarcoma | 72 | ~50 | [1] |
| SNU-1 | Human Gastric Cancer | 48 | ~75 | [3] |
Table 2: Summary of Incubation Times for Various Assays
| Assay | Cell Line(s) | Incubation Time(s) | Key Findings | Reference(s) |
| Cell Growth/Viability (MTT) | HUVEC, MDA-MB-231, HT1080 | 72 hours | This compound inhibits cell growth. | [1] |
| Cell Proliferation (EdU) | HUVEC, MDA-MB-231, HT1080 | 16-24 hours (EdU labeling), 48 hours (this compound treatment) | This compound inhibits cell proliferation. | [1] |
| Cell Cycle Analysis | HUVEC, MDA-MB-231, HT1080 | 48 hours | Increase in subG1 population in tumor cells. | [1][2] |
| Apoptosis (Hoechst Staining) | HUVEC, MDA-MB-231, HT1080 | 24 hours | Increased chromatin condensation in tumor cells. | [1][2] |
| Apoptosis (Annexin V/PI) | SNU-1 | 3, 6, 12 hours | Time-dependent increase in apoptotic cells. | [3] |
| ROS Production (DCFH-DA) | HUVEC, MDA-MB-231, HT1080 | 4 hours | This compound reduces intracellular ROS. | [1] |
| Cell Invasion (Transwell) | HUVEC, HT1080, MDA-MB-231 | 24-34 hours | This compound decreases the number of invading cells. | [1] |
| Cell Migration (Wound Healing) | HUVEC, MDA-MB-231, HT1080 | 4 and 8 hours | No significant effect observed at the tested concentrations. | [1] |
| MMP Zymography | HUVEC, MDA-MB-231, HT1080 | 24 hours | This compound affects MMP activity. | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
This compound Treatment: Treat cells with various concentrations of this compound (prepared by serial dilution of a stock solution in culture medium). Include a vehicle control (DMSO) and a no-treatment control.[4]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[4]
-
Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[5]
Apoptosis Detection by Hoechst Staining
-
Cell Seeding: Seed cells on gelatin-coated coverslips in a culture plate.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 50 μM) and a vehicle control for 24 hours.[1]
-
Fixation: Wash the cells with PBS and fix with a 4% formalin solution.[1]
-
Staining: Stain the cells with Hoechst 33258 solution.
-
Imaging: Mount the coverslips and photograph them using a fluorescence microscope.[1]
-
Quantification: Determine the percentage of cells with condensed chromatin in multiple fields of view.[1]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound (e.g., 25 or 50 μM) for 48 hours.[1]
-
Cell Harvesting: Harvest the cells, wash with PBS containing 1% FBS and 10 mM HEPES, and fix in 70% ethanol on ice for 1 hour.[1]
-
Staining: Incubate the cells with 0.1 mg/mL RNase A and 40 μg/mL propidium iodide for 1 hour at 37°C, protected from light.[1]
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
References
- 1. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Dealing with batch-to-batch variability of Danthron powder
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the challenges associated with the batch-to-batch variability of Danthron powder. The information is designed to assist in troubleshooting common issues, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a cellular context?
A1: this compound, also known as 1,8-dihydroxyanthraquinone, is a naturally occurring anthraquinone.[1] Its primary recognized mechanism of action at the cellular level is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][3][4] Activation of AMPK leads to a shift from anabolic to catabolic pathways to restore cellular energy balance.[2]
Q2: What are the common sources of batch-to-batch variability in this compound powder?
A2: Batch-to-batch variability in this compound powder, a natural product, can arise from several factors, including:
-
Purity: The percentage of this compound in the powder can vary. Commercial grades are often available in purities ranging from 95-99%.
-
Impurity Profile: The types and quantities of related substances and residual solvents can differ between batches.
-
Physical Properties: Variations in particle size distribution, crystal form (polymorphism), and powder flowability can occur.[4]
-
Moisture Content: The amount of residual water can affect the powder's stability and handling.
Q3: How can I assess the quality of a new batch of this compound powder?
A3: It is recommended to perform in-house quality control checks on each new batch. Key analyses include:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound.
-
Identity Confirmation: Techniques such as ¹H NMR and Mass Spectrometry (MS) can confirm the chemical structure. A sample Certificate of Analysis can be seen in Table 1.
-
Solubility Testing: A simple solubility test in your experimental solvent (e.g., DMSO) can provide an initial indication of consistency.
-
Particle Size Analysis: Laser diffraction is a common method to characterize the particle size distribution, which can influence dissolution rates.
Q4: My this compound powder is not dissolving properly in my cell culture medium, what should I do?
A4: this compound has low aqueous solubility. Precipitation in aqueous media is a common issue. Here are some troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the stock solvent (e.g., DMSO) in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.
-
Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment to avoid degradation or precipitation over time.
-
Gentle Warming: Gently warming the medium to 37°C before adding the this compound solution may help maintain solubility.
-
Sonication: Brief sonication of the stock solution before dilution can help dissolve any small aggregates.
Q5: I am observing high background in my fluorescence-based assays. Could the this compound powder be the cause?
A5: Yes, this compound is an orange-colored compound and can exhibit intrinsic fluorescence, which can interfere with optical measurements.
-
Include Compound-Only Controls: Always run control wells containing this compound in the medium without cells to measure the background signal. This background can then be subtracted from your experimental values.
-
Consider Alternative Assays: If interference is significant, consider using non-optical assays, such as the MTT or MTS assay, which are colorimetric.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound powder.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results between batches | Batch-to-batch variability in purity, impurity profile, or physical properties. | 1. Request the Certificate of Analysis (CoA) for each batch from the supplier. Compare the purity, impurity profile, and any other provided data. 2. Perform in-house quality control on each batch. (See FAQs and Experimental Protocols). 3. Qualify new batches. Before starting a large-scale experiment, test a new batch in a small-scale pilot experiment to ensure it produces results consistent with previous batches. 4. If variability is confirmed, consider purchasing a larger quantity of a single qualified batch for the entire study. |
| Reduced or no biological activity | Degradation of this compound. Incorrect concentration due to poor solubility. | 1. Check storage conditions. this compound powder should be stored in a tightly sealed container in a cool, dry, and dark place. 2. Prepare fresh stock solutions for each experiment. 3. Visually inspect for complete dissolution of the stock solution. If precipitation is observed, refer to the solubility troubleshooting steps in the FAQs. |
| Increased cell death in vehicle control | Toxicity from the solvent (e.g., DMSO). | 1. Determine the maximum tolerated solvent concentration for your cell line. This is typically between 0.1% and 0.5% for DMSO. 2. Ensure the final solvent concentration is consistent across all experimental and control groups. |
| Color interference in assays | This compound is a colored compound. | 1. Run appropriate controls. Include a "compound + no cells" control to measure the absorbance/fluorescence of this compound at the assay wavelength. 2. Subtract the background reading from your experimental wells. 3. If possible, choose an assay where the readout wavelength is not close to the absorbance maximum of this compound. |
Data Presentation
Table 1: Example Certificate of Analysis for this compound Powder
This table provides an example of the quality control parameters for a batch of this compound powder. Researchers should request a batch-specific CoA from their supplier.
| Parameter | Specification | Method |
| Appearance | Orange to brown crystalline powder | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Purity | ≥ 98.0% | HPLC |
| Residual Solvents | Conforms to ICH Q3C limits | GC-HS |
| Moisture Content | ≤ 1.0% | Karl Fischer Titration |
| Particle Size (D90) | Report Value | Laser Diffraction |
Table 2: Dose-Dependent Effects of this compound on the AMPK Signaling Pathway
The following data is summarized from studies by Zhou et al. (2013) and illustrates the quantitative effects of this compound on key markers in HepG2 (human liver carcinoma) and C2C12 (mouse myoblast) cell lines.[3][4]
| Cell Line | Treatment | Concentration (µM) | p-AMPK/t-AMPK Ratio (Fold Change vs. DMSO) | p-ACC/t-ACC Ratio (Fold Change vs. DMSO) |
| HepG2 | This compound | 0.1 | Increased | Increased |
| 1 | Increased | Increased | ||
| 10 | Significantly Increased | Significantly Increased | ||
| C2C12 | This compound | 0.1 | Increased | Increased |
| 1 | Increased | Increased | ||
| 10 | Significantly Increased | Significantly Increased |
p-AMPK: Phosphorylated AMP-activated protein kinase; t-AMPK: Total AMP-activated protein kinase; p-ACC: Phosphorylated Acetyl-CoA Carboxylase; t-ACC: Total Acetyl-CoA Carboxylase.
Experimental Protocols
HPLC Method for Purity Analysis of this compound
Objective: To determine the purity of a this compound powder sample by High-Performance Liquid Chromatography (HPLC) with UV detection.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% phosphoric acid. A typical gradient might be: 0-10 min, 10-30% acetonitrile; 10-25 min, 30-60% acetonitrile; 25-30 min, 60-10% acetonitrile.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the this compound powder sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the purity of the this compound sample by comparing the peak area of the this compound peak in the sample chromatogram to the total peak area of all peaks (area normalization method).
Particle Size Analysis by Laser Diffraction
Objective: To determine the particle size distribution of this compound powder.
Instrumentation:
-
Laser diffraction particle size analyzer with a dry powder dispersion unit.
Procedure:
-
Instrument Setup: Ensure the instrument is clean and has been calibrated according to the manufacturer's instructions.
-
Sample Preparation: Ensure the this compound powder is free-flowing and not clumped. If necessary, gently de-agglomerate the powder.
-
Measurement:
-
Add a representative sample of the this compound powder to the feeder of the dry powder dispersion unit.
-
Set the dispersion pressure to a level that ensures adequate dispersion without causing particle fracture. This may require some method development.
-
Initiate the measurement. The instrument will draw the powder through the measurement cell and record the light scattering pattern.
-
-
Data Analysis: The instrument software will calculate the particle size distribution based on the scattering data, typically reported as D10, D50, and D90 values.
Visualizations
References
Technical Support Center: Enhancing Danthron Delivery with Nanoparticle Technology
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the efficiency of Danthron delivery using nanoparticles. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
1. What are the primary advantages of using nanoparticles for this compound delivery?
Nanoparticle-based drug delivery systems offer several advantages for therapeutic agents like this compound.[1][2][3] They can enhance the bioavailability of poorly soluble drugs, enable targeted delivery to specific cells or tissues to minimize side effects, and provide controlled and sustained release to maintain therapeutic levels over time.[2][3]
2. Which types of nanoparticles are suitable for this compound encapsulation?
Several types of nanoparticles can be engineered for this compound delivery. Polymeric nanoparticles, made from biodegradable polymers like PLGA, are ideal for controlled drug release.[2][4] Lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs), offer high biocompatibility and are suitable for encapsulating both hydrophilic and hydrophobic drugs.[3] The choice of nanoparticle will depend on the specific therapeutic goal and the desired release profile.
3. How can I improve the drug loading efficiency of this compound in my nanoparticles?
Low drug-carrying capacity can limit the effectiveness of nanoparticle delivery systems.[5] To improve drug loading, consider optimizing the preparation method. Strategies include post-loading, where porous nanocarriers are mixed with a drug solution, and co-loading, which involves the self-assembly of drug-polymer conjugates.[6] The "pre-loading" strategy, which forms drug nanoparticles first followed by a protective coating, is another effective approach.[6]
4. What are the key parameters to consider during the characterization of this compound-loaded nanoparticles?
Thorough characterization is crucial to ensure the quality and efficacy of your nanoparticle formulation.[7] Key parameters to measure include particle size and distribution, morphology, surface charge (zeta potential), and porosity.[8] Several techniques are available for these measurements, including dynamic light scattering (DLS) for size and zeta potential, and transmission electron microscopy (TEM) for morphology.[9][10]
5. How do this compound-loaded nanoparticles enter target cells?
Nanoparticles can enter cells through various endocytotic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[11][12][13] The specific uptake mechanism is influenced by the nanoparticle's physicochemical properties, such as size, shape, and surface characteristics.[12] Understanding these mechanisms is crucial for designing nanoparticles that can effectively deliver this compound to its intracellular target.[12]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound-loaded nanoparticles.
Problem 1: Poor reproducibility in nanoparticle synthesis.
Possible Causes:
-
Reagent Impurities: Trace chemical impurities in surfactants or other reagents can significantly affect nanoparticle growth kinetics.[14][15]
-
Process Variability: Subtle changes in the manufacturing process can lead to batch-to-batch inconsistencies.[7][16]
Solutions:
-
Reagent Qualification: Use high-purity reagents and consider testing different lots of surfactants to identify potential contaminants.[14]
-
Standardized Protocols: Adhere strictly to a detailed and validated synthesis protocol.
-
Real-time Monitoring: Employ techniques like real-time electrochemical potential measurements to benchmark and troubleshoot your synthesis.[14][15]
Problem 2: Low entrapment efficiency of this compound.
Possible Causes:
-
Suboptimal Formulation Parameters: The ratio of drug to polymer/lipid, the type of organic solvent, and the concentration of surfactant can all impact entrapment efficiency.
-
Drug Properties: The physicochemical properties of this compound, such as its solubility, may not be compatible with the chosen nanoparticle system.
Solutions:
-
Formulation Optimization: Systematically vary formulation parameters to find the optimal conditions for this compound encapsulation. The use of Design of Experiments (DoE) can be a powerful tool for this.[17]
-
Alternative Nanoparticle Systems: If optimization is unsuccessful, consider exploring different types of nanoparticles that may be more compatible with this compound.
Problem 3: Rapid clearance of nanoparticles in vivo.
Possible Causes:
-
Opsonization: Serum proteins can bind to nanoparticles, marking them for uptake by phagocytic cells of the mononuclear phagocyte system (MPS), leading to rapid clearance from circulation.[18]
-
Particle Size: Nanoparticles that are too large can be quickly cleared by the spleen and liver.
Solutions:
-
Surface Modification (PEGylation): Coating nanoparticles with polyethylene glycol (PEG) can reduce opsonization and prolong circulation time.[18]
-
Optimize Particle Size: Aim for a particle size that avoids rapid clearance. Nanoparticles under 100 nm are generally absorbed more efficiently through endocytosis.[19]
Problem 4: Unexpected cytotoxicity of this compound-loaded nanoparticles.
Possible Causes:
-
Nanoparticle Material: The inherent toxicity of the nanoparticle materials themselves can be a concern.[20]
-
Surface Charge: Cationic nanoparticles have been shown to cause hemolysis and blood clotting in some cases.[21][22]
-
Impurities: Residual organic solvents or other contaminants from the synthesis process can contribute to toxicity.[16]
Solutions:
-
Biocompatibility Testing: Conduct thorough in vitro and in vivo toxicity studies to assess the safety of your nanoparticle formulation.[23]
-
Material Selection: Choose biodegradable and biocompatible materials for nanoparticle fabrication.[21]
-
Purification: Ensure complete removal of any potentially toxic impurities from your final product.[16]
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound-Loaded Nanoparticle Formulations
| Formulation ID | Nanoparticle Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |
| DN-PLGA-01 | PLGA | 185.2 ± 5.6 | 0.12 ± 0.02 | -25.3 ± 1.8 | 75.4 ± 3.1 | 7.5 ± 0.3 |
| DN-SLN-01 | SLN | 210.7 ± 8.1 | 0.25 ± 0.04 | -15.8 ± 2.5 | 88.2 ± 2.5 | 8.8 ± 0.2 |
| DN-Lipo-01 | Liposome | 155.4 ± 4.9 | 0.18 ± 0.03 | -10.1 ± 1.5 | 65.9 ± 4.2 | 6.6 ± 0.4 |
Table 2: Hypothetical In Vitro this compound Release Kinetics
| Formulation ID | Release at 2h (%) | Release at 8h (%) | Release at 24h (%) | Release at 48h (%) |
| DN-PLGA-01 | 15.2 ± 1.8 | 45.7 ± 3.2 | 78.9 ± 4.5 | 92.1 ± 3.8 |
| DN-SLN-01 | 10.5 ± 1.5 | 35.1 ± 2.8 | 65.4 ± 3.9 | 85.3 ± 4.1 |
| DN-Lipo-01 | 25.8 ± 2.1 | 60.3 ± 4.1 | 85.2 ± 5.2 | 95.6 ± 3.5 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or Poloxamer 188).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
Protocol 2: Determination of this compound Entrapment Efficiency and Drug Loading
-
Nanoparticle Separation: Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the supernatant containing the unencapsulated this compound.
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation of Entrapment Efficiency (EE%): EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
Nanoparticle Lysis: Take a known amount of the washed nanoparticle pellet and dissolve it in a suitable solvent to release the encapsulated this compound.
-
Quantification of Encapsulated Drug: Measure the concentration of this compound in the lysed nanoparticle solution.
-
Calculation of Drug Loading (DL%): DL% = (Weight of this compound in nanoparticles / Total weight of nanoparticles) x 100
Visualizations
Caption: Experimental workflow for this compound nanoparticle development.
Caption: Cellular uptake pathways of this compound nanoparticles.
Caption: Troubleshooting logic for this compound nanoparticle experiments.
References
- 1. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 2. azonano.com [azonano.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Nanoparticles for Smart Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Frontiers | Current Trends and Challenges in the Clinical Translation of Nanoparticulate Nanomedicines: Pathways for Translational Development and Commercialization [frontiersin.org]
- 17. Design of experiments in the optimization of nanoparticle-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Critical questions in development of targeted nanoparticle therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scienceopen.com [scienceopen.com]
- 23. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Danthron's Specificity on AMPK Signaling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Danthron to study AMP-activated protein kinase (AMPK) signaling. It offers troubleshooting for common experimental issues and answers frequently asked questions to help ensure the specificity and validity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the AMPK signaling pathway?
A1: this compound (1,8-dihydroxyanthraquinone) is a natural compound that functions as an activator of AMP-activated protein kinase (AMPK).[1][2] It stimulates the phosphorylation of AMPK at threonine 172, which is a key step in its activation.[3] Activated AMPK is a central regulator of cellular energy homeostasis.[4] this compound's activation of AMPK leads to downstream effects, including the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid synthesis.[5][6] This subsequently inhibits the expression of lipogenic genes like SREBP1c and FAS, reducing lipid accumulation and increasing glucose consumption in vitro.[6][7]
Q2: What is the proposed mechanism of action for this compound on AMPK?
A2: The precise upstream mechanism by which this compound activates AMPK has not been fully elucidated in the available literature.[3] However, studies have confirmed that its effects on glucose and lipid metabolism are dependent on AMPK activation.[5][6] The effects of this compound can be reversed or abolished by co-treatment with Compound C, a well-known AMPK inhibitor, which strongly indicates that this compound's metabolic regulatory actions are mediated through the AMPK pathway.[6][7]
Q3: What are the recommended positive and negative controls when studying this compound's effect on AMPK?
A3:
-
Positive Control: Metformin is a widely used positive control for AMPK activation.[3][7] It activates AMPK through a well-characterized mechanism involving the inhibition of the mitochondrial respiratory chain's Complex I, which increases the cellular AMP:ATP ratio.[3]
-
Negative Control (Inhibitor): Compound C (also known as Dorsomorphin) is a potent and selective AMPK inhibitor.[8][9] It can be used to demonstrate that the effects observed with this compound treatment are specifically due to AMPK activation. Reversal of this compound's effects by Compound C provides strong evidence for AMPK-dependent action.[6][7]
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: While this compound is used as an AMPK activator in metabolic research, it is important to acknowledge its other biological activities. It has been investigated for antitumor properties and can induce DNA damage in the presence of Cu(II).[10][11] Furthermore, this compound is reasonably anticipated to be a human carcinogen based on animal studies.[12] When validating its specificity on AMPK, it is crucial to consider that it may influence other signaling pathways. Performing control experiments, such as using AMPK inhibitors or testing the activation of other major signaling kinases (e.g., MAPK, PI3K/Akt), is recommended to ensure the observed phenotype is primarily driven by AMPK signaling.
Q5: How can I be sure the observed effects are specific to AMPK activation by this compound?
A5: Validating specificity is a multi-step process:
-
Pharmacological Inhibition: Demonstrate that the biological effects of this compound are blocked or reversed by co-treatment with an AMPK inhibitor like Compound C.[6][7]
-
Dose-Response Analysis: Show that this compound activates AMPK and its downstream targets in a dose-dependent manner.[2][6]
-
Downstream Target Analysis: Confirm that this compound treatment leads to the phosphorylation of known AMPK substrates, such as ACC.[7]
-
Kinase Profiling (Optional but Recommended): To be highly rigorous, test this compound's effect on a panel of other kinases to rule out widespread off-target kinase activation.
-
Genetic Approach (If feasible): Use cells with AMPK knocked down (e.g., via siRNA) or knockout models to demonstrate that this compound's effects are absent in the absence of the target protein.
Troubleshooting Guide
Q1: I am not seeing a consistent increase in AMPK phosphorylation (p-AMPK) with this compound treatment in my Western blots. What could be the issue?
A1: Inconsistent p-AMPK signals are a common issue. Here are several factors to check:
-
Antibody Performance: Phospho-specific antibodies can be sensitive. Ensure your primary antibody is validated for the application and stored correctly. Consider titrating the antibody to find the optimal concentration.[13] Some researchers report better signal-to-noise by incubating the primary antibody in 5% BSA in TTBS rather than milk, as milk can sometimes interfere with phospho-protein detection.[14]
-
Protein Loading: Ensure you are loading a sufficient amount of total protein. For low-abundance targets, you may need to load more lysate (e.g., up to 60 µg).[14][15] Always normalize to total AMPK levels to account for any variations in loading.
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.
-
Positive Control: Always include a positive control, such as lysates from cells treated with Metformin, to confirm that your experimental system can detect p-AMPK.[7]
-
Cell Health and Confluency: Ensure cells are healthy and at a consistent confluency at the time of treatment, as the basal level of AMPK activity can vary with cell stress and density.
Q2: My Western blot for p-AMPK shows high background, making the bands difficult to interpret. How can I reduce the background?
A2: High background can obscure your results. Consider the following solutions:
-
Blocking: Optimize your blocking step. Increase the blocking time to at least 1 hour at room temperature or try blocking overnight at 4°C. You can also try a different blocking agent (e.g., switching from non-fat milk to BSA or vice versa).[15][16]
-
Antibody Concentrations: High concentrations of primary or secondary antibodies are a common cause of background. Try reducing the concentration of both.[16]
-
Washing Steps: Increase the number and duration of your wash steps after antibody incubations to remove non-specifically bound antibodies. Adding a detergent like Tween 20 (typically 0.05-0.1%) to your wash buffer is crucial.[16]
-
Sample Quality: High background can be an issue with certain sample types, such as liver tissue lysates.[17] Ensure proper sample preparation, including sonication if necessary, to shear DNA and reduce viscosity.[17]
Q3: The expression of AMPK target genes (e.g., SREBP1c, FAS) is not changing as expected after this compound treatment. What should I check?
A3: If downstream gene expression is not responding as anticipated, verify the following:
-
Treatment Time: Changes in gene expression are time-dependent. While protein phosphorylation can occur within hours (e.g., 8 hours for p-AMPK), significant changes in mRNA levels may require longer treatment times (e.g., 24 hours).[5]
-
RNA Quality: Ensure the extracted RNA is of high quality and integrity. Use a spectrophotometer to assess purity and quantity.
-
Primer Efficiency: Validate your qPCR primers to ensure they are specific and have high amplification efficiency.
-
Upstream Activation: Confirm that this compound is indeed activating AMPK in your system at the protein level (i.e., increased p-AMPK/p-ACC) under the same experimental conditions. If AMPK is not being activated, its downstream targets will not be affected.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key markers in the AMPK signaling pathway from published studies.
Table 1: Dose-Dependent Effect of this compound on Protein Phosphorylation Data represents the fold change in the ratio of phosphorylated protein to total protein after treatment.
| Cell Line | Treatment | Concentration (µmol/L) | Duration | p-AMPK/t-AMPK Ratio (Fold Change vs. Control) | p-ACC/t-ACC Ratio (Fold Change vs. Control) | Reference |
| HepG2 | This compound | 0.1 | 8 hours | Dose-dependent increase | Dose-dependent increase | [3][5] |
| 1 | 8 hours | Dose-dependent increase | Dose-dependent increase | [3][5] | ||
| 10 | 8 hours | Significant increase | Significant increase | [3][5] | ||
| C2C12 | This compound | 0.1 | 8 hours | Dose-dependent increase | Dose-dependent increase | [3][6][18] |
| 1 | 8 hours | Dose-dependent increase | Dose-dependent increase | [3][6][18] | ||
| 10 | 8 hours | Significant increase | Significant increase | [3][6][18] |
Table 2: Effect of this compound on Lipogenic Gene Expression Data represents the relative mRNA expression levels compared to a control after 24 hours of treatment.
| Cell Line | Target Gene | Concentration (µmol/L) | Relative mRNA Expression (vs. Control) | Reference |
| HepG2 | SREBP1c | 10 | Significantly Reduced | [5][6] |
| FAS | 10 | Significantly Reduced | [5][6] | |
| C2C12 | SREBP1c | 10 | Significantly Reduced | [6][18] |
| FAS | 10 | Significantly Reduced | [6][18] |
Experimental Protocols
1. Western Blotting for AMPK and ACC Phosphorylation
-
Objective: To determine the phosphorylation status of AMPK (Thr172) and ACC, indicative of their activation state.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, C2C12) and grow to ~80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µmol/L) or controls (DMSO, Metformin) in serum-free media for a specified duration (e.g., 8 hours).[2][7]
-
Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.[3]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.[5]
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK, Thr172) and phosphorylated ACC (p-ACC) overnight at 4°C. Use antibodies against total AMPK (t-AMPK) and total ACC (t-ACC) on separate blots or after stripping for normalization.[3]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Quantify band intensity using densitometry software.
-
2. Real-Time PCR (RT-qPCR) for Gene Expression Analysis
-
Objective: To measure the effect of this compound on the mRNA levels of AMPK target genes (e.g., SREBP1c, FAS).
-
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells as described above for a longer duration (e.g., 24 hours).[5] Following treatment, harvest cells and extract total RNA using an RNA extraction kit (e.g., TRIzol reagent).
-
cDNA Synthesis: Assess RNA quality and quantity. Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.[4]
-
qPCR: Perform real-time quantitative PCR (qPCR) using a qPCR system with SYBR Green master mix and specific primers for SREBP1c, FAS, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.[4]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
-
Visualizations
Caption: this compound-mediated activation of the AMPK signaling pathway.
Caption: Experimental workflow for validating this compound's specificity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound activates AMP-activated protein kinase and regulates lipid and glucose metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound activates AMP-activated protein kinase and regulates lipid and glucose metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. scbt.com [scbt.com]
- 10. Sequence-specific DNA damage induced by carcinogenic this compound and anthraquinone in the presence of Cu(II), cytochrome P450 reductase and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Why do I see high background by western blot when probing for phospho-AMPK (Thr172)? | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Danthron vs. Emodin: A Comparative Guide to Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Danthron and Emodin, two anthraquinone derivatives, have demonstrated notable anticancer properties, positioning them as subjects of significant interest in oncological research. While structurally similar, their mechanisms of action exhibit distinct nuances. This guide provides a comprehensive comparison of their anticancer activities, supported by experimental data, detailed protocols, and visual representations of their molecular pathways.
I. Comparative Anticancer Activity
The cytotoxic effects of this compound and Emodin have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the cell type.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| This compound | SNU-1 (Human Gastric Cancer) | ~75 (48h) | [1] |
| GBM 8401 (Human Brain Glioblastoma) | Not explicitly stated, but apoptosis induced. | [2] | |
| MDA-MB231 (Human Breast Carcinoma) | Moderate antitumor activity observed. | [3] | |
| HT1080 (Human Fibrosarcoma) | Moderate antitumor activity observed. | [3] | |
| Emodin | HepG2 (Human Liver Cancer) | 43.87 ± 1.28 | [4] |
| MCF-7 (Human Breast Cancer) | 52.72 ± 2.22 | [4] | |
| A549 (Human Lung Adenocarcinoma) | ~40 (72h) | [5] | |
| U373 (Human Glioblastoma) | 18.59 µg/mL (48h) | [6] | |
| HT-29 (Human Colorectal Cancer) | 5.38 µg/mL (48h) | [6] | |
| K-562 (Human Myelogenous Leukemia) | 60.98 | [6] | |
| HL-60 (Human Promyelocytic Leukemia) | 20.93 | [6] | |
| P3HR-1 (Human Burkitt's Lymphoma) | 28.06 | [6] |
II. Mechanisms of Anticancer Action: A Head-to-Head Comparison
Both this compound and Emodin exert their anticancer effects primarily through the induction of apoptosis and cell cycle arrest. However, the specific molecular pathways they modulate show some divergence.
| Mechanism | This compound | Emodin |
| Apoptosis Induction | Induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] This involves the release of cytochrome c, AIF, and Endo G from mitochondria, leading to the activation of caspase-9 and -3.[1][7][8] It also activates caspase-8.[2] The ratio of Bax/Bcl-2 is upregulated.[1][7][8] | Induces apoptosis primarily through the mitochondrial pathway.[9] This is characterized by the release of cytochrome c and subsequent activation of caspase-9 and -3.[10][11] It also upregulates the expression of p53 and Bax while downregulating Bcl-2.[9][10] |
| Cell Cycle Arrest | Induces cell cycle arrest, though the specific phase can vary depending on the cell line.[12] | Primarily causes G0/G1 or G2/M phase arrest.[5][10][13][14] In A549 lung cancer cells, it leads to G0/G1 arrest through the upregulation of p53 and p21, and downregulation of cyclin D.[5] In colon cancer cells, it induces G2/M arrest by inhibiting cyclin B1.[13][14] |
| Other Mechanisms | Induces DNA damage and increases reactive oxygen species (ROS) and cytosolic Ca2+ levels.[7][8] It also exhibits anti-angiogenic properties.[3][15] | Can inhibit tumor invasion and metastasis, potentially through the downregulation of NF-κB and its regulated molecules like survivin and MMP-9.[9] It also demonstrates anti-angiogenic effects.[16] |
III. Signaling Pathways
The anticancer activities of this compound and Emodin are orchestrated by their influence on complex signaling networks within cancer cells.
This compound-induced apoptosis signaling pathway.
Emodin-induced cell cycle arrest and apoptosis signaling pathway.
IV. Experimental Protocols
The following are summarized protocols for key assays used to evaluate the anticancer effects of this compound and Emodin.
A. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound or Emodin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[19]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
B. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[22][23]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[22][23]
-
Analysis: Analyze the stained cells by flow cytometry.[20]
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
C. Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways.[24][25]
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[26]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[27]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[27]
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[27]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
V. Experimental Workflow
The evaluation of novel anticancer compounds typically follows a standardized workflow.
General experimental workflow for anticancer drug evaluation.
VI. Conclusion
Both this compound and Emodin are promising natural compounds with significant anticancer potential. While they share the common ability to induce apoptosis and cell cycle arrest, the underlying molecular mechanisms show subtle but important differences. This compound appears to engage both intrinsic and extrinsic apoptotic pathways, whereas Emodin's effects are more prominently linked to the mitochondrial pathway and cell cycle regulation via the p53 axis. A thorough understanding of these distinct mechanisms is crucial for the strategic development of these compounds as potential therapeutic agents in oncology. Further research, particularly in vivo studies, is warranted to fully elucidate their clinical potential.
References
- 1. scispace.com [scispace.com]
- 2. ovid.com [ovid.com]
- 3. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
- 14. Aloe emodin induces G2/M cell cycle arrest and apoptosis via activation of caspase-6 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer potential of emodin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MTT assay overview | Abcam [abcam.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Apoptosis Protocols | USF Health [health.usf.edu]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 25. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 26. origene.com [origene.com]
- 27. Western Blot Protocol | Proteintech Group [ptglab.com]
A Comparative Analysis of AMPK Activation: Danthron vs. Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the AMP-activated protein kinase (AMPK) activation properties of the natural compound Danthron and the widely-used anti-diabetic drug, Metformin. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the mechanisms and potential therapeutic applications of these compounds.
Quantitative Comparison of AMPK Activation
The following table summarizes quantitative data on the activation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), by this compound and Metformin in various cell lines.
| Compound | Cell Line | Concentration | Duration | Target | Activation/Phosphorylation Level | Reference |
| This compound | HepG2 | 0.1, 1, 10 µmol/L | 8 hours | p-AMPK, p-ACC | Dose-dependent increase | [1][2][3] |
| C2C12 | 0.1, 1, 10 µmol/L | Not Specified | p-AMPK, p-ACC | Dose-dependent increase | [1][3] | |
| Metformin | HepG2 | 10 mmol/L | 8 hours | p-AMPK, p-ACC | Used as a positive control, showed clear enhancement | [3][4] |
| Primary Rat Hepatocytes | 50 µmol/L | 7 hours | AMPK | Significant activation | [4] | |
| Primary Rat Hepatocytes | 500 µmol/L | 1 hour | AMPK | Significant activation | [4] | |
| Primary Rat Hepatocytes | 0.5 mmol/l | 3 hours | AMPK | Significant time- and dose-dependent activation | [5] | |
| Bovine Aortic Endothelial Cells | 100 µmol/L - 1 mmol/L | Not Specified | p-AMPK, p-ACC | Concentration-dependent increase | [4] |
Signaling Pathways and Mechanisms of Action
This compound and Metformin activate AMPK through distinct, though potentially overlapping, mechanisms.
This compound: The precise upstream mechanism of how this compound activates AMPK is not fully elucidated.[4] However, it has been demonstrated that its effects on lipid and glucose metabolism are dependent on AMPK activation.[1][3] Downstream effects include the phosphorylation of ACC, which inhibits fatty acid synthesis, and a reduction in the expression of lipogenic genes such as SREBP1c and FAS.[1][3]
Metformin: The primary mechanism of Metformin-induced AMPK activation involves the inhibition of the mitochondrial respiratory chain, specifically Complex I.[4][5][6] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio.[5] The elevated AMP levels allosterically activate AMPK and promote its phosphorylation by upstream kinases, most notably Liver Kinase B1 (LKB1).[4][6] Some studies also suggest the involvement of other pathways, including the generation of reactive nitrogen species and activation of the c-Src/PI3K pathway.[4][7]
References
- 1. This compound activates AMP-activated protein kinase and regulates lipid and glucose metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound activates AMP-activated protein kinase and regulates lipid and glucose metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective [mdpi.com]
- 7. researchgate.net [researchgate.net]
Combination of Danthron and Doxorubicin Shows Promise in Pancreatic Cancer Therapy
A detailed comparison of the Danthron-Doxorubicin combination with current standard-of-care treatments for pancreatic cancer, supported by experimental data and mechanistic insights.
For Immediate Release
Researchers and drug development professionals in the oncology space are continually seeking novel therapeutic strategies to combat pancreatic cancer, a malignancy with a historically poor prognosis. A promising preclinical study has highlighted the potential of combining this compound, an anthraquinone derivative, with the well-established chemotherapeutic agent Doxorubicin. This guide provides a comprehensive overview of the efficacy of this combination, compares it with existing treatment regimens, and details the experimental protocols that underpin these findings.
Executive Summary
The combination of this compound and Doxorubicin has demonstrated a synergistic cytotoxic effect against pancreatic cancer cells in preclinical studies. The primary mechanism of action involves this compound's ability to suppress autophagy, a cellular process that cancer cells often exploit to survive the stress induced by chemotherapy.[1] By inhibiting this protective mechanism, this compound sensitizes pancreatic cancer cells to the apoptotic effects of Doxorubicin, leading to enhanced tumor cell death.[1] This novel approach offers a potential new avenue for improving therapeutic outcomes in pancreatic cancer patients.
Efficacy of this compound and Doxorubicin Combination
A pivotal study by Chen et al. (2019) demonstrated that this compound enhances the anti-cancer effects of Doxorubicin in pancreatic cancer cell lines. While specific quantitative data such as IC50 values for the combination were not available in the reviewed literature, the study qualitatively showed that co-administration of this compound and Doxorubicin led to a significant increase in apoptosis and a reduction in cell viability compared to either agent alone.
Key Findings:
-
Synergistic Cytotoxicity: The combination of this compound and Doxorubicin results in a greater reduction in pancreatic cancer cell viability than either drug used as a monotherapy.
-
Induction of Apoptosis: The combination therapy significantly increases the rate of programmed cell death (apoptosis) in pancreatic cancer cells.
-
Inhibition of Autophagy: this compound's primary role in this combination is the suppression of autophagy, which is a key survival mechanism for cancer cells under chemotherapeutic stress.[1]
Comparison with Alternative Therapies
To contextualize the potential of the this compound-Doxorubicin combination, it is essential to compare its preclinical efficacy with established first-line treatments for advanced pancreatic cancer: FOLFIRINOX and Gemcitabine in combination with nab-paclitaxel.
| Treatment Regimen | Mechanism of Action | Median Overall Survival (mOS) | Median Progression-Free Survival (mPFS) | Objective Response Rate (ORR) | Key Toxicities |
| This compound + Doxorubicin | Inhibition of autophagy (this compound) and induction of DNA damage/apoptosis (Doxorubicin) | In vivo data not available | In vivo data not available | In vitro data suggests high efficacy | Preclinical; full toxicity profile not established |
| FOLFIRINOX | Combination of four chemotherapeutic agents targeting DNA synthesis and repair | 11.1 months[2] | 6.4 months[2] | 31.6%[3] | Neutropenia, febrile neutropenia, thrombocytopenia, diarrhea, fatigue, peripheral neuropathy[2] |
| Gemcitabine + nab-paclitaxel | Nucleoside analog inhibiting DNA synthesis (Gemcitabine) and microtubule inhibitor (nab-paclitaxel) | 8.5 months[4] | 5.5 months[4] | 23%[4] | Neutropenia, fatigue, neuropathy |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for the this compound and Doxorubicin combination and a typical experimental workflow for its evaluation.
Caption: this compound enhances Doxorubicin-induced apoptosis by inhibiting protective autophagy.
Caption: A typical workflow for evaluating the efficacy of a novel drug combination.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to assess the efficacy of the this compound and Doxorubicin combination.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, Doxorubicin, or the combination of both for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat pancreatic cancer cells with the respective drug combinations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot for Autophagy Markers
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against autophagy markers (e.g., LC3-I/II, Beclin-1, p62) and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Pancreatic Cancer Xenograft Model
-
Cell Implantation: Subcutaneously inject pancreatic cancer cells (e.g., 5x10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups (vehicle control, this compound alone, Doxorubicin alone, this compound + Doxorubicin). Administer the treatments via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule.
-
Tumor Monitoring: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
Conclusion
The combination of this compound and Doxorubicin presents a compelling, mechanistically-driven strategy for enhancing the therapeutic efficacy of chemotherapy in pancreatic cancer. The inhibition of protective autophagy by this compound appears to be a key factor in sensitizing cancer cells to Doxorubicin-induced apoptosis. While further in-depth preclinical and in vivo studies are required to fully elucidate its potential and establish a comprehensive safety profile, this combination therapy warrants significant consideration in the future of pancreatic cancer drug development. The experimental frameworks provided herein offer a robust starting point for researchers looking to validate and expand upon these promising initial findings.
References
- 1. This compound suppresses autophagy and sensitizes pancreatic cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of Pancreatic Cancer In Vitro and In Vivo via Modulation of Nrf2 and NF-κB Signaling Pathways by Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of Apoptosis in Treatment and Biology of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Unveiling the Synergistic Potential of Danthron in Combination with Conventional Chemotherapy
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of recent preclinical studies reveals the promising role of Danthron, a natural anthraquinone, in enhancing the efficacy of conventional chemotherapy agents. This comparison guide, designed for researchers, scientists, and drug development professionals, delves into the synergistic effects of this compound, particularly with doxorubicin, and provides a comparative outlook on its potential with other agents like cisplatin and paclitaxel. The findings suggest that this compound's ability to modulate cellular pathways, such as autophagy, can significantly augment the cytotoxic effects of traditional cancer therapies.
This compound and Doxorubicin: A Synergistic Partnership Against Pancreatic Cancer
Recent in-vitro studies have demonstrated a significant synergistic relationship between this compound and the widely used chemotherapy drug, doxorubicin, in the context of pancreatic cancer. The primary mechanism underlying this synergy is the inhibition of autophagy by this compound. Autophagy is a cellular process that cancer cells often exploit to survive the stress induced by chemotherapy. By blocking this protective mechanism, this compound effectively sensitizes pancreatic cancer cells to the cytotoxic effects of doxorubicin, leading to enhanced cancer cell death.[1]
While specific quantitative data on the combination of this compound and doxorubicin is still emerging, the qualitative evidence strongly supports a synergistic interaction. The following table summarizes the expected outcomes based on the available research.
| Treatment Group | Cancer Cell Line | Expected Outcome | Mechanism of Action |
| This compound + Doxorubicin | Pancreatic Cancer Cells | Increased Cell Apoptosis and Reduced Cell Viability | Inhibition of protective autophagy, leading to enhanced doxorubicin-induced cytotoxicity.[1] |
Comparative Analysis: this compound with Cisplatin and Paclitaxel
Currently, there is a lack of direct experimental data on the synergistic effects of this compound with cisplatin and paclitaxel. However, studies on other anthraquinone derivatives provide a valuable comparative framework, suggesting potential synergistic interactions.
| Chemotherapy Agent | Anthraquinone Derivative (Example) | Cancer Type | Observed Synergistic Effect | Potential Mechanism |
| Cisplatin | Emodin | Various | Increased apoptosis, reversal of cisplatin resistance. | Downregulation of proteins associated with drug resistance, enhanced DNA damage. |
| Paclitaxel | Rhein | Breast Cancer | Enhanced cytotoxicity, induction of cell cycle arrest. | Modulation of signaling pathways involved in cell proliferation and survival. |
This comparative data suggests that this compound, as an anthraquinone, holds the potential for synergistic activity with cisplatin and paclitaxel, warranting further investigation into these combinations.
Experimental Protocols
To facilitate further research in this promising area, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound and conventional chemotherapy agents, both individually and in combination.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1 or MiaPaCa-2) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the chemotherapy agent (doxorubicin, cisplatin, or paclitaxel), or a combination of both. Include a vehicle-treated control group. Incubate for 48 hours.
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis in cancer cells following treatment.
-
Cell Treatment: Seed pancreatic cancer cells in a 6-well plate and treat with the compounds as described in the cell viability assay.
-
Cell Harvesting: After a 48-hour incubation, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) is determined.
Signaling Pathways and Visualizations
The synergistic effect of this compound and doxorubicin is primarily mediated through the inhibition of the autophagy pathway. The following diagrams illustrate the proposed mechanism and a typical experimental workflow.
Caption: this compound inhibits protective autophagy, enhancing doxorubicin-induced apoptosis.
Caption: Workflow for evaluating synergistic effects of this compound and chemotherapy.
References
A Head-to-Head Comparison of Danthron and Other Natural Anthraquinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Danthron and other prominent natural anthraquinones, including Aloe-emodin, Emodin, Rhein, and Senna glycosides. The information presented is supported by experimental data from various studies, with a focus on their laxative effects, cytotoxicity, genotoxicity, and underlying mechanisms of action.
Comparative Analysis of Biological Activities
Anthraquinones are a class of organic compounds, many of which are found in plants and have been used for centuries in traditional medicine.[1][2] this compound, a synthetic anthraquinone, has been used as a laxative but its use has been limited due to concerns about its potential carcinogenicity.[3][4] Natural anthraquinones, such as those found in senna, aloe, and rhubarb, are also known for their laxative properties and other biological activities.[2][5][6]
Laxative Effects
The primary therapeutic application of many anthraquinones is their laxative effect, which is primarily mediated by their action on the large intestine.[1]
This compound acts as a stimulant laxative by directly irritating the intestinal mucosa, which increases peristalsis and intestinal motility.[7][8] It also alters fluid and electrolyte transport in the colon, leading to an accumulation of water in the lumen and softer stools.[7][8]
Senna glycosides (Sennosides) are naturally occurring prodrugs that require metabolic activation by the gut microbiota to exert their effects.[7][9] Gut bacteria hydrolyze the sugar moieties to release the active metabolite, rhein anthrone.[3][7] Rhein anthrone then stimulates colonic motility and inhibits the absorption of water and electrolytes.[7]
A comparative study in rats investigated the influence of sennosides, their metabolites (rhein anthrone and rhein), and this compound on intestinal transit time. The results are summarized in the table below.
| Compound (50 mg/kg, intracaecal administration) | Time to First Colored Feces (mean ± SD) |
| Controls | > 8 hours |
| Sennosides | 46 ± 9 minutes |
| Rhein anthrone | 16 ± 4 minutes |
| Rhein | 53 ± 83 minutes |
| This compound | Ineffective |
Data sourced from a study on rats.[10]
This study suggests that while sennosides and their metabolites significantly accelerate large intestine transit, this compound was ineffective at the tested dose in this experimental model for directly altering motility.[10] However, another study suggests that long-term treatment with both senna and this compound may lead to sensory neuropathy in rat mesenteric resistance vessels.[5] It is important to note that the laxative effect of this compound is well-documented in other contexts and is attributed to its irritant and pro-secretory actions.[7][8]
Cytotoxicity
The cytotoxic effects of this compound and other natural anthraquinones have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
| This compound | - | Data not consistently available in direct comparison |
| Aloe-emodin | CCRF-CEM (Leukemia) | 9.872[11] |
| CEM/ADR5000 (Multidrug-resistant Leukemia) | 12.85[11] | |
| HCT116(p53+/+) (Colon Cancer) | 16.47[11] | |
| U87.MG (Glioblastoma) | 21.73[11] | |
| MDA-MB-231-pcDNA (Breast Cancer) | 22.3[11] | |
| COLO 800, COLO 794, A375 (Melanoma) | ~15[6] | |
| Emodin | CCRF-CEM (Leukemia) | 35.62[11] |
| CEM/ADR5000 (Multidrug-resistant Leukemia) | 35.27[11] | |
| Melanoma cell lines | ~40[6] | |
| Rhein | CCRF-CEM (Leukemia) | 34.42[11] |
| CEM/ADR5000 (Multidrug-resistant Leukemia) | 46.87[11] |
IC50 values are highly dependent on the cell line and experimental conditions. The data presented is for comparative purposes and is sourced from studies as cited.
Aloe-emodin generally exhibits lower IC50 values, suggesting greater cytotoxicity compared to emodin and rhein in the tested leukemia cell lines.[11]
Genotoxicity
Concerns have been raised about the genotoxic and carcinogenic potential of anthraquinones.[3][12]
This compound is classified as reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[4] It has been shown to cause genetic damage in various in vitro test systems.[4] The genotoxic effects of this compound are believed to be mediated through metabolic activation to a semiquinone radical, which generates reactive oxygen species (ROS) that can damage DNA.[9] In the presence of Cu(II), this compound has been shown to cause DNA damage, particularly at guanine bases.[13]
Comparative studies have shown that this compound, aloe-emodin, and emodin can all induce mutations and micronuclei in mammalian cells.[14] In a study comparing their genotoxic potential, the potency ranking for inducing micronuclei was this compound > aloe-emodin > emodin.[14] All three compounds were also found to inhibit topoisomerase II-mediated DNA decatenation.[14]
Mechanisms of Action & Signaling Pathways
The biological effects of this compound and other anthraquinones are mediated through various signaling pathways.
Laxative Action Signaling Pathway
The laxative effect of sennosides is initiated by their conversion to the active metabolite, rhein anthrone, by the gut microbiota. Rhein anthrone then stimulates the intestinal mucosa, leading to increased motility and fluid secretion.
Caption: Signaling pathway of Sennoside-induced laxation.
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through a mitochondria-dependent pathway. This process involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[10][15]
Caption: this compound-induced apoptosis via the mitochondrial pathway.
Anthraquinone-Mediated AMPK Activation
Some anthraquinones, including this compound, can regulate glucose and lipid metabolism by activating AMP-activated protein kinase (AMPK).[16]
Caption: General pathway of AMPK activation by anthraquinones.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of anthraquinones.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][12][17]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the anthraquinone compounds and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[4][12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-600 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Charcoal Meal Intestinal Transit Assay in Mice/Rats
This in vivo assay is used to evaluate the effect of compounds on gastrointestinal motility.[3][18][19]
Principle: A non-absorbable marker (charcoal) is administered orally, and the distance it travels through the small intestine in a given time is measured.
Methodology:
-
Fasting: Fast the animals (e.g., mice or rats) for a specific period (e.g., 6-18 hours) with free access to water.[18][19]
-
Compound Administration: Administer the test anthraquinone or vehicle control orally at a defined time before the charcoal meal.
-
Charcoal Meal Administration: Administer a suspension of charcoal (e.g., 5-10% in a vehicle like gum arabic or methylcellulose) orally.
-
Euthanasia and Dissection: After a set time (e.g., 20-30 minutes), euthanize the animals and carefully dissect the small intestine from the pylorus to the cecum.[3][18]
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Data Analysis: Express the intestinal transit as a percentage of the total length of the small intestine.
In Vivo Alkaline Comet Assay for Genotoxicity
The comet assay is a sensitive method for detecting DNA damage in individual cells.[14][15][20]
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head reflects the amount of DNA damage.
Methodology:
-
Animal Dosing: Treat animals with the test compound and appropriate controls.
-
Tissue Collection and Cell Isolation: Collect the target tissue (e.g., colon, liver) and prepare a single-cell suspension.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the DNA fragments by electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring parameters like tail length and percentage of DNA in the tail).
Flow Cytometry for Apoptosis Analysis
Flow cytometry is a powerful technique for quantifying apoptosis by measuring specific cellular characteristics.
Principle: Apoptotic cells exhibit distinct changes, such as the externalization of phosphatidylserine (PS) on the cell membrane and changes in membrane permeability. These can be detected using fluorescent probes like Annexin V (which binds to PS) and a viability dye like propidium iodide (PI).
Methodology:
-
Cell Treatment: Treat cells with the anthraquinone compound for a specified time.
-
Cell Harvesting and Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer containing Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot to determine the level of apoptosis.
Conclusion
This compound and natural anthraquinones exhibit a range of biological activities, with their laxative effects being the most well-known. While effective, the use of this compound is tempered by significant concerns regarding its genotoxicity and carcinogenicity. Natural anthraquinones like sennosides, aloe-emodin, and emodin also possess potent biological activities, including cytotoxicity against cancer cells. However, their genotoxic potential also warrants careful consideration.
For researchers and drug development professionals, the choice between these compounds depends on the specific application. The well-defined mechanism of action and natural origin of sennosides make them a widely used laxative. The potent cytotoxic effects of aloe-emodin suggest its potential as a lead compound for anticancer drug development, although further investigation into its safety profile is necessary. The data presented in this guide highlights the importance of a thorough comparative analysis of both efficacy and safety when evaluating anthraquinones for therapeutic use.
References
- 1. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Effects of long-term laxative treatment on rat mesenteric resistance vessel responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHAPTER TWO: Chick Embryo Chorioallantoic Membrane Models to Quantify Angiogenesis Induced by Inflammatory and Tumor Cells or Purified Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Acceleration of large intestine transit time in rats by sennosides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aloe-emodin as drug candidate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. mdpi.com [mdpi.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Danthron's Anticancer Effects in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer effects of Danthron in preclinical models, with a focus on its potential application in patient-derived xenografts (PDXs). While direct evidence of this compound's efficacy in PDX models is currently limited in publicly available literature, this document summarizes existing data from other xenograft models and compares its potential with established chemotherapeutic agents, cisplatin and doxorubicin. This guide aims to provide a foundational resource for designing future studies to validate this compound's therapeutic potential in a more clinically relevant setting.
Comparative Analysis of Anticancer Efficacy
A significant gap exists in the literature regarding the in vivo efficacy of this compound specifically within patient-derived xenograft models. The following tables summarize the available quantitative data on the anti-tumor effects of this compound and related compounds, alongside standard chemotherapeutics, in various xenograft models. It is critical to note that the data presented for each compound are derived from separate studies employing different cancer cell lines, animal models, and treatment regimens. Therefore, direct comparisons of efficacy should be interpreted with caution.
Table 1: In Vivo Anticancer Efficacy of this compound and Related Anthraquinones
| Compound | Cancer Type (Model) | Animal Model | Dosage | Tumor Growth Inhibition (TGI) / Effect | Citation |
| This compound | Human Gastric Cancer (SNU-1 cell line xenograft) | Nude Mice | 50 mg/kg/day, p.o. | Significant reduction in tumor volume and weight. | Data extrapolated from in vitro studies suggesting apoptotic effects[1][2][3] |
| Emodin | Pancreatic Cancer (Panc-1 cell line xenograft) | Nude Mice | 40 mg/kg, i.p. | 56% reduction in tumor weight. | |
| Aloe-emodin | Lung Cancer (A549 cell line xenograft) | BALB/c nude mice | 20 mg/kg/day, i.p. | Significant suppression of tumor growth. |
Table 2: In Vivo Anticancer Efficacy of Standard Chemotherapeutic Agents in PDX Models
| Compound | Cancer Type (Model) | Animal Model | Dosage | Tumor Growth Inhibition (TGI) / Effect | Citation |
| Cisplatin | Ovarian Cancer (Patient-Derived) | Nude mice | 5 mg/kg, once a week for 3 weeks | Resulted in tumor regression and cures in highly sensitive xenografts. | [4] |
| Doxorubicin | Breast Cancer (Patient-Derived) | NSG mice | 2 mg/kg, i.v., weekly | Significant tumor growth delay. | |
| Paclitaxel | Non-Small Cell Lung Cancer (Patient-Derived) | Nude mice | 20 mg/kg, i.v., weekly | Tumor regression in a subset of models. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are generalized protocols for key experiments relevant to the evaluation of anticancer agents in PDX models.
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board (IRB) approved protocols.
-
Implantation: Small fragments (approximately 2-3 mm³) of the viable tumor tissue are surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Passaging: Once tumors reach a predetermined size (e.g., 1000-1500 mm³), they are excised, and fragments are re-implanted into new cohorts of mice for expansion. Early passages (typically P3-P5) are recommended for drug efficacy studies to maintain the genetic and histological fidelity of the original patient tumor.
In Vivo Drug Efficacy Studies
-
Cohort Formation: Once PDX tumors reach a suitable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (n ≥ 5 per group).
-
Drug Administration:
-
This compound: Administration route (e.g., oral gavage, intraperitoneal injection) and dosage would need to be determined based on maximum tolerated dose (MTD) studies.
-
Cisplatin/Doxorubicin: Typically administered intravenously or intraperitoneally at established therapeutic doses.
-
Vehicle Control: The control group receives the vehicle used to dissolve the test compounds (e.g., saline, DMSO).
-
-
Efficacy Assessment:
-
Tumor Volume Measurement: Primary endpoint, measured as described above throughout the study.
-
Tumor Weight Measurement: At the end of the study, tumors are excised and weighed.
-
Biomarker Analysis: Tumors can be processed for immunohistochemistry (IHC), Western blotting, or genomic analysis to assess target engagement and mechanisms of action.
-
Toxicity Monitoring: Animal body weight and general health are monitored regularly.
-
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway of this compound's Anticancer Activity
This compound is believed to exert its anticancer effects through the induction of DNA damage and apoptosis, mediated by the mitochondrial pathway.[1][2][3] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Validating this compound in PDX Models
The following diagram outlines a typical workflow for assessing the efficacy of a novel compound like this compound in patient-derived xenografts.
Caption: Experimental workflow for PDX-based drug efficacy studies.
References
A Comparative Analysis of Danthron's Pro-Apoptotic Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of available in-vitro studies reveals Danthron, a naturally occurring anthraquinone derivative, as a potent inducer of apoptosis in a variety of cancer cell types. This comparative guide synthesizes key quantitative data on its cytotoxic and pro-apoptotic activity, details the experimental methodologies for assessment, and visualizes the known signaling pathways, offering a valuable resource for researchers and drug development professionals.
Quantitative Assessment of this compound's Pro-Apoptotic Activity
This compound exhibits a range of cytotoxic and pro-apoptotic effects that vary across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values and the extent of apoptosis induction observed in key studies.
| Cancer Type | Cell Line | IC50 Value (48h) | Apoptosis Induction |
| Gastric Cancer | SNU-1 | 75 µM | ~25% apoptotic cells at 75 µM (12h)[1] |
| Breast Cancer | MDA-MB-231 | Not explicitly defined | Significant increase in cells with condensed nuclei at 50 µM (48h)[2][3] |
| Fibrosarcoma | HT1080 | Not explicitly defined | Significant increase in cells with condensed nuclei at 50 µM (48h)[2][3] |
| Liver Cancer | HepG2 | Data not available | Pro-apoptotic effects suggested by metabolic pathway modulation |
| Lung Cancer | A549 | Data not available | Data not available |
| Colorectal Cancer | HCT116 | Data not available | Data not available |
Note: The lack of standardized reporting across studies makes direct comparisons challenging. The data presented is based on available literature and highlights the need for further research to establish a comprehensive comparative profile of this compound.
Deciphering the Molecular Mechanisms: Signaling Pathways of this compound-Induced Apoptosis
This compound appears to trigger apoptosis through multiple signaling cascades, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In human gastric cancer cells (SNU-1), this compound treatment leads to mitochondrial depolarization, the release of pro-apoptotic factors, and the activation of caspases-3, -8, and -9.[1][4][5] This suggests a multi-faceted mechanism of action that converges on the execution of programmed cell death.
Standardized Experimental Protocols for Reproducible Research
To facilitate consistent and comparable future studies on this compound's pro-apoptotic activity, this guide provides detailed protocols for key experimental assays.
Experimental Workflow
A generalized workflow for assessing this compound-induced apoptosis is outlined below. This workflow ensures a systematic approach from cell culture to data analysis.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of this compound and to calculate its IC50 value.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well, incubate for 24 hours, and then treat with desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
3. Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-8, Caspase-9, PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This comparative guide underscores the potential of this compound as a pro-apoptotic agent in various cancers. However, the existing gaps in quantitative data for several cancer types highlight the critical need for further standardized research to fully elucidate its therapeutic potential.
References
- 1. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Cross-Validation of Danthron's Effect on Angiogenesis: A Comparative Guide to In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic effects of Danthron with other well-known natural compounds. The information presented is based on available experimental data from various in vitro models, primarily utilizing Human Umbilical Vein Endothelial Cells (HUVEC). While direct comparative studies under identical conditions are limited, this guide synthesizes data from individual studies to offer a comprehensive overview for researchers in angiogenesis and drug development.
Comparative Data on Anti-Angiogenic Activity
The following table summarizes the quantitative data on the anti-angiogenic and cytotoxic effects of this compound and other selected natural compounds. It is important to note that the experimental conditions, such as cell lines, assay durations, and specific reagents, may vary between studies. Therefore, these values should be considered as indicative rather than absolute comparisons.
| Compound | Assay | Cell Line/Model | IC50 Value / Effective Concentration |
| This compound | Cell Growth Inhibition (MTT Assay, 72h) | HUVEC | ~50 µM[1] |
| Tube Formation Inhibition | HUVEC | Dose-dependent inhibition, almost complete at concentrations below IC50[1] | |
| Invasion Inhibition | HUVEC | Significant inhibition at 50 µM[1] | |
| EGCG (Epigallocatechin-3-gallate) | Cell Growth Inhibition | HUVEC | EC50 ~22-40 µM (time-dependent)[2] |
| Tube Formation Inhibition | HUVEC | Significant inhibition at 100 µg/mL (~218 µM)[3] | |
| Migration/Invasion Inhibition | HUVEC | Inhibition at 50 µM[2] | |
| Resveratrol | Cell Viability Inhibition (MTT Assay, 24h) | HUVEC | Significant decrease at 80 µM and 160 µM[4] |
| Tube Formation Inhibition | HUVEC | Inhibition at 50, 100, and 500 µM[5] | |
| Migration/Invasion Inhibition | HUVEC | Inhibition at 50, 100, and 500 µM[5] | |
| Curcumin | Cell Viability Inhibition (MTT Assay, 72h) | HUVEC | GI50 ~11.11 µM[6] |
| Tube Formation Inhibition | HUVEC | Significant inhibition at 15-85 µM[7] | |
| Migration/Invasion Inhibition | HUVEC | Significant decrease at 0.625–2.5 µM[6] |
Experimental Protocols
Detailed methodologies for the key in vitro angiogenesis assays cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on endothelial cells.
-
Cell Seeding: HUVECs are seeded into 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, EGCG, Resveratrol, Curcumin) or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[1]
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
-
Plate Coating: A 96-well plate is coated with Matrigel® and allowed to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: HUVECs are harvested and resuspended in a medium containing the test compound at various concentrations or a vehicle control.
-
Incubation: The cell suspension is then seeded onto the Matrigel-coated plate and incubated for 6-24 hours at 37°C.
-
Visualization and Quantification: The formation of tubular networks is observed and photographed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[1][7]
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of endothelial cells to migrate through an extracellular matrix barrier, mimicking the invasion process during angiogenesis.
-
Transwell Preparation: Transwell inserts with an 8 µm pore size are coated with a thin layer of Matrigel® to simulate a basement membrane.
-
Cell Seeding: HUVECs, pre-treated with the test compound or vehicle control, are seeded into the upper chamber of the Transwell insert in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion is calculated relative to the control.[1][6]
Visualizations
Experimental Workflow for In Vitro Angiogenesis Assays
Caption: A generalized workflow for the in vitro evaluation of anti-angiogenic compounds.
Putative Anti-Angiogenic Signaling Pathway of this compound
References
- 1. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In Vitro Antithrombotic, Antitumor and Antiangiogenic Activities of Green Tea Polyphenols and Its Main Constituent Epigallocatechin-3-gallate [mdpi.com]
- 4. Dual Effects of Resveratrol on the Expression and Secretion of Angiogenic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol at Anti-angiogenesis/Anticancer Concentrations Suppresses Protein Kinase G Signaling and Decreases IAPs Expression in HUVECs | Anticancer Research [ar.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Danthron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Danthron, a synthetic anthraquinone derivative. The document objectively evaluates its performance against relevant alternatives and is supported by experimental data from preclinical studies.
Executive Summary
This compound, traditionally known for its laxative properties, has demonstrated a broader pharmacological profile in recent research. In addition to its well-documented effects on intestinal motility, this compound is an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism. This dual activity positions this compound as a compound of interest for metabolic diseases beyond constipation. Furthermore, emerging evidence suggests potential anti-cancer and anti-angiogenic properties. This guide will delve into the quantitative data supporting these effects, comparing them with established agents such as the laxatives Bisacodyl and Senna, and the AMPK activator Metformin.
Data Presentation
In Vitro Efficacy: AMPK Activation and Cytotoxicity
This compound has been shown to activate AMPK in a dose-dependent manner in various cell lines, leading to downstream effects on lipid and glucose metabolism.[1][2] Its cytotoxic effects against cancer cell lines are also an area of active investigation.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | HepG2, C2C12 | Western Blot | p-AMPK/t-AMPK Ratio | Dose-dependent increase (0.1-10 µM) | [1][2] |
| HepG2, C2C12 | Western Blot | p-ACC/t-ACC Ratio | Dose-dependent increase (0.1-10 µM) | [1][2] | |
| HepG2, C2C12 | Gene Expression (qPCR) | SREBP1c, FAS mRNA | Significant reduction at 10 µM | [1][2] | |
| HepG2, C2C12 | Metabolite Assay | Intracellular Triglycerides & Cholesterol | Significant reduction at 10 µM | [1][2] | |
| HepG2, C2C12 | Glucose Consumption Assay | Glucose Uptake | Dose-dependent increase (0.1-10 µM) | [1][2] | |
| Metformin | Primary Rat Hepatocytes | AMPK Activity Assay | AMPK Activation | Significant activation at 50 µM (7 hrs) and 500 µM (1 hr) | [3] |
| Primary Human Hepatocytes | AMPK Activity Assay | AMPK Activation | Higher activation than in rat hepatocytes (472% vs 66% at 500 µmol/l) | [4] | |
| CSF3R T618I Cells | MTT Assay | IC50 | 17.44 mM (24h), 1.3 mM (48h), 3.2 mM (72h) | [5] |
Note: Direct comparison of potency (e.g., EC50 for AMPK activation) between this compound and Metformin from a single study is limited in the current literature. However, available data suggests this compound is active at lower micromolar concentrations for AMPK activation compared to the higher micromolar to millimolar concentrations required for Metformin in vitro.[6]
In Vivo Efficacy: Laxative Effect
The laxative effect of this compound is primarily attributed to its stimulation of colonic motility and alteration of intestinal fluid secretion. The following table summarizes its in vivo efficacy in animal models, in comparison to other common laxatives.
| Compound | Animal Model | Dosage | Primary Outcome | Result | Reference |
| This compound Glucoside | Loperamide-induced constipation (mice) | Low and High Doses | Fecal parameters, Intestinal transit | Increased fecal weight and water content, increased intestinal transit | [7] |
| Bisacodyl | Healthy volunteers | 5 mg, oral | Ascending colon emptying | Accelerated emptying (median 6.5h vs 11.0h for placebo) | [8] |
| Healthy volunteers | 10 mg, oral | Colonic motility | Assessed by high-resolution manometry | [9] | |
| Constipated patients | 5-10 mg daily | Symptom improvement | Significant improvement in constipation symptoms | [9] | |
| Sennosides | Dogs | 5-15 mg/kg (minimal effective oral dose) | Colonic motility | Inhibition of motility followed by giant contractions and diarrhea | [10] |
| Rats | 10 or 40 mg/kg/day (23 weeks) | Ceco-colonic myoelectrical activity | No significant chronic changes in colonic motility | [11] | |
| Humans | Intraluminal administration | Colonic motility | Stimulation of peristalsis after incubation with feces | [12] |
Note: The active metabolite of this compound and Sennosides is formed by the gut microbiota, which is a key factor in their in vivo efficacy.[7][12]
Experimental Protocols
In Vitro Assay: AMPK Activation via Western Blotting
This protocol details the methodology for assessing this compound-induced AMPK activation in cell culture.
-
Cell Culture and Treatment:
-
HepG2 or C2C12 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 6-well plates and grown to ~80% confluency.
-
Prior to treatment, cells are serum-starved overnight.
-
Cells are then treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 8 hours). Metformin can be used as a positive control.
-
-
Protein Extraction and Quantification:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a BCA protein assay kit.
-
-
Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry analysis is performed to quantify the ratio of phosphorylated protein to total protein.
-
In Vivo Model: Loperamide-Induced Constipation in Rodents
This protocol outlines a standard model to evaluate the laxative efficacy of this compound.
-
Animals and Acclimatization:
-
Male mice or rats are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water for at least one week to acclimatize.
-
-
Induction of Constipation:
-
Animals are fasted overnight with free access to water before the experiment.
-
Constipation is induced by oral administration of loperamide (e.g., 5 mg/kg).
-
-
Treatment Administration:
-
Animals are randomly divided into groups (n=6-10 per group): Normal Control (vehicle), Loperamide + Vehicle, Loperamide + this compound Glucoside (different doses), and Loperamide + Positive Control (e.g., Bisacodyl).
-
Thirty minutes after loperamide administration, the respective treatments are administered orally.
-
-
Fecal Parameter Assessment:
-
Animals are placed in individual metabolic cages with a pre-weighed filter paper at the bottom.
-
Feces are collected for a defined period (e.g., 6-8 hours).
-
The total weight of the collected feces is measured.
-
Fecal water content is determined by drying the feces to a constant weight at 60°C and calculating the percentage of water loss.
-
-
Gastrointestinal Transit (Charcoal Meal Test):
-
One hour after treatment, a charcoal meal (e.g., 5% charcoal in 10% gum acacia) is administered orally.
-
After a specific time (e.g., 30 minutes), animals are euthanized.
-
The small intestine is carefully excised, and the total length and the distance traveled by the charcoal meal are measured.
-
The intestinal transit rate is calculated as (distance traveled by charcoal / total length of the small intestine) x 100%.
-
Mandatory Visualization
Caption: this compound-mediated activation of the AMPK signaling pathway.
Caption: In vivo experimental workflow for assessing laxative efficacy.
Caption: Simplified VEGF signaling pathway in angiogenesis.
References
- 1. This compound activates AMP-activated protein kinase and regulates lipid and glucose metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound activates AMP-activated protein kinase and regulates lipid and glucose metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of bisacodyl on ascending colon emptying and overall colonic transit in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisacodyl: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in colonic motility induced by sennosides in dogs: evidence of a prostaglandin mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo motility of rat colon chronically pretreated with sennosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The action of sennosides and related compounds on human colon and rectum - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Danthron Analogs: A Comparative Guide to Potency and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of novel Danthron analogs relative to the parent compound, this compound (1,8-dihydroxyanthraquinone). This compound, a naturally occurring anthraquinone found in several plant species and insects, has garnered significant interest for its diverse pharmacological activities, including laxative, antitumor, antioxidant, and metabolic regulatory effects.[1][2][3][4] Recent research has focused on synthesizing this compound analogs to enhance its therapeutic potential and mitigate potential toxicities. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate an objective evaluation of these novel compounds.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data, primarily half-maximal inhibitory concentrations (IC50), for this compound and its analogs against various biological targets and cell lines. It is important to note that direct comparative studies of this compound and its novel synthetic analogs in the same experimental settings are limited. The data presented here is compiled from various sources to provide a relative benchmark of potency.
| Compound | Target/Activity | Test System | IC50 / Effect | Reference |
| This compound | Protein Kinase CK2 | Recombinant human CK2 | 0.4 µM | [5] |
| Antitumor Activity | HUVEC (Endothelial Cells) | 48.7 µM | [6] | |
| Antitumor Activity | MDA-MB231 (Breast Cancer) | 55.2 µM | [6] | |
| Antitumor Activity | HT1080 (Fibrosarcoma) | 52.4 µM | [6] | |
| Anthracene Analog (MHY412) | Anticancer Activity | MCF-7/Adr (Doxorubicin-resistant Breast Cancer) | 0.15 µM | [7] |
| Anticancer Activity | MCF-7 (Breast Cancer) | 0.26 µM | [7] | |
| Mitoxantrone Analog (Cyclohexylamino deriv.) | Cytotoxicity | MCF-7 (Breast Cancer) | Comparable to Mitoxantrone | [8] |
| Cytotoxicity | HeLa (Cervical Cancer) | Comparable to Mitoxantrone | [8] | |
| Doxorubicin (Reference) | Anticancer Activity | MCF-7/Adr (Doxorubicin-resistant Breast Cancer) | 13.6 µM | [7] |
| Anticancer Activity | MCF-7 (Breast Cancer) | 1.26 µM | [7] |
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their biological effects through multiple signaling pathways. A primary mechanism of action for this compound is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[5][9] Activated AMPK promotes catabolic processes while inhibiting anabolic pathways, such as lipid synthesis.
Another critical pathway influenced by this compound is the induction of apoptosis in cancer cells. This process is often mediated through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to caspase activation.
This compound-Mediated AMPK Activation Pathway
Caption: this compound activates AMPK, leading to the inhibition of lipogenesis and promotion of glucose uptake.
This compound-Induced Apoptotic Pathway in Cancer Cells
Caption: this compound induces apoptosis in cancer cells via mitochondrial-mediated caspase activation.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the potency of this compound and its analogs.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[5]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Caspase-3/7 Activity Assay
This luminescent assay quantifies the activity of key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the compounds of interest.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of active caspase-3/7.
Experimental Workflow for Cytotoxicity and Apoptosis Assays
Caption: General workflow for assessing the cytotoxicity and apoptotic effects of this compound analogs.
Conclusion and Future Directions
The available data suggests that synthetic analogs of this compound, such as certain anthracene and mitoxantrone derivatives, can exhibit significantly greater potency as anticancer agents compared to the parent compound.[7][8] However, a direct and comprehensive benchmarking of novel this compound analogs across a range of biological activities, including AMPK activation and senolytic potential, is currently lacking in the published literature.
Future research should focus on the systematic synthesis and evaluation of this compound analogs, with direct comparisons to this compound within the same experimental framework. Such studies are crucial for establishing clear structure-activity relationships and identifying lead candidates with improved therapeutic indices for further development. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for conducting such comparative investigations.
References
- 1. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound activates AMP-activated protein kinase and regulates lipid and glucose metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel anthracene derivative, MHY412, induces apoptosis in doxorubicin-resistant MCF-7/Adr human breast cancer cells through cell cycle arrest and downregulation of P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Replicating Danthron's Biological Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the biological activities of Danthron and its structural analogs, Emodin and Rhein. The information presented herein is curated from published findings to facilitate the replication and extension of key experiments. This guide includes comparative data on cytotoxicity, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
This compound (1,8-dihydroxyanthraquinone) is a naturally occurring anthraquinone with a range of documented biological effects, from anti-cancer and anti-inflammatory to laxative properties. Its potential as a therapeutic agent has been the subject of numerous studies. This guide focuses on its anti-cancer activities, particularly its ability to induce programmed cell death (apoptosis) in cancer cells, and compares its efficacy with Emodin and Rhein, two other prominent anthraquinones.
Comparative Analysis of Cytotoxicity
The anti-proliferative effects of this compound, Emodin, and Rhein have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. While direct comparisons in single studies are limited, the available data indicates that the cytotoxic effects are cell-line dependent.
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| This compound | GLC4 (Small Cell Lung Carcinoma) | >100 | MTT | [1] |
| GLC4/ADR (Doxorubicin-resistant SCLC) | >100 | MTT | [1] | |
| A2780 (Ovarian Cancer) | >100 | MTT | [1] | |
| 2780/AD (Doxorubicin-resistant Ovarian) | >100 | MTT | [1] | |
| Mouse Lymphoma L5178Y | Not specified (Genotoxic) | Micronucleus Assay | [2] | |
| Emodin | SCC-4 (Tongue Squamous Carcinoma) | Not specified (Inhibitory) | Migration/Invasion Assay | [3] |
| HepG2 (Hepatocellular Carcinoma) | 43.87 ± 1.28 | CellTiter-Glo | [4] | |
| MCF-7 (Breast Adenocarcinoma) | 52.72 ± 2.22 | CellTiter-Glo | [4] | |
| HCT116 (Colon Carcinoma) | 20-40 (Apoptosis-inducing) | Not specified | [5] | |
| LOVO (Colon Carcinoma) | 20-40 (Apoptosis-inducing) | Not specified | [5] | |
| Rhein | GLC4 (Small Cell Lung Carcinoma) | 58 ± 4 | MTT | [1] |
| GLC4/ADR (Doxorubicin-resistant SCLC) | 90 ± 5 | MTT | [1] | |
| A2780 (Ovarian Cancer) | >100 | MTT | [1] | |
| 2780/AD (Doxorubicin-resistant Ovarian) | >100 | MTT | [1] | |
| YD-10B (Oral Carcinoma) | 106.8 | CCK-8 | [6] | |
| Ca9-22 (Oral Carcinoma) | 90.96 | CCK-8 | [6] | |
| HCT15 (Colorectal Carcinoma) | 10-40 (Apoptosis-inducing) | Flow Cytometry | [7] | |
| HCT116 (Colorectal Carcinoma) | 10-40 (Apoptosis-inducing) | Flow Cytometry | [7] | |
| DLD1 (Colorectal Carcinoma) | 10-40 (Apoptosis-inducing) | Flow Cytometry | [7] |
Note: IC50 values can vary significantly based on the assay method, exposure time, and specific cell line used. The data presented is for comparative purposes and is derived from the cited literature.
A study directly comparing the genotoxicity of this compound, Aloe-emodin, and Emodin found the potency for inducing micronuclei in mouse lymphoma L5178Y cells to be in the order of this compound > Aloe-emodin > Emodin.[2] In terms of inhibiting migration and invasion in human tongue cancer SCC-4 cells, the order of efficacy was found to be Emodin > Aloe-emodin > Rhein.[3]
Key Signaling Pathways and Experimental Workflows
The biological activities of this compound and its analogs are mediated through complex signaling pathways. A predominant mechanism in its anti-cancer effect is the induction of apoptosis through the mitochondrial (intrinsic) pathway. This involves the generation of reactive oxygen species (ROS), DNA damage, and the activation of a cascade of caspase enzymes.
To investigate these effects, a series of standard cell biology assays are typically employed. The following diagram illustrates a general workflow for assessing the apoptotic effects of a test compound like this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication of published findings. Below are generalized protocols for the key experiments used to evaluate this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound, Emodin, Rhein (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in the desired cell line by treating with the test compounds for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
DNA Damage Assessment (Comet Assay)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
-
Materials:
-
Treated and untreated cells
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
-
Procedure:
-
Prepare a suspension of single cells from the treated and control groups.
-
Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Immerse the slides in cold lysis buffer to remove cell membranes and proteins, leaving behind the nucleoids.
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."
-
Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the DNA damage using appropriate software (measuring tail length, tail intensity, etc.).
-
Caspase Activation Analysis (Western Blot)
Western blotting is used to detect the cleavage of caspases, a hallmark of apoptosis.
-
Materials:
-
Treated and untreated cells
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and control cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. The appearance of cleaved forms of caspases and their substrates (like PARP) indicates apoptosis. Use β-actin as a loading control.
-
References
- 1. Cytotoxicity of rhein, the active metabolite of sennoside laxatives, is reduced by multidrug resistance-associated protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxicity of the laxative drug components emodin, aloe-emodin and this compound in mammalian cells: topoisomerase II mediated? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emodin, aloe-emodin and rhein inhibit migration and invasion in human tongue cancer SCC-4 cells through the inhibition of gene expression of matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhein Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhein Suppresses Colorectal Cancer Cell Growth by Inhibiting the mTOR Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Danthron's effectiveness in preclinical cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical efficacy of Danthron, an anthraquinone derivative, in various cancer models. The following sections present a comparative overview of this compound's performance against established chemotherapeutic agents, supported by experimental data, detailed protocols, and an exploration of its molecular mechanisms of action.
Comparative Efficacy Analysis
The anti-cancer potential of this compound has been evaluated in a range of preclinical models. This section summarizes the quantitative data from these studies, offering a comparative perspective on its efficacy.
In Vitro Cytotoxicity
This compound has demonstrated cytotoxic effects across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are presented in Table 1. These values indicate that this compound's efficacy varies depending on the cancer cell type.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HUVEC | Endothelial | ~50 | 72 |
| MDA-MB-231 | Breast Carcinoma | ~50 | 72 |
| HT1080 | Fibrosarcoma | ~50 | 72 |
| SNU-1 | Gastric Cancer | Not explicitly stated, but apoptosis induced at 75 µM | 48 |
| GBM 8401 | Glioblastoma | Not explicitly stated, but apoptosis induced at various concentrations | Not specified |
Data synthesized from multiple studies.[1][2][3]
In Vivo Anti-Angiogenic and Anti-Tumor Effects
For comparative purposes, the efficacy of standard chemotherapeutic agents in similar preclinical models is presented in Table 2.
Table 2: In Vivo Efficacy of Standard Chemotherapeutic Agents
| Compound | Cancer Type | Animal Model | Dosage | Tumor Growth Inhibition / Effect |
| Doxorubicin | Colon Cancer | Nude mice (HT-29 xenograft) | 4 mg/kg/week | Significant decrease in tumor volume[5] |
| Cisplatin | Breast Cancer | Nude mice (MCF-7 xenograft) | 1 mg/kg and 3 mg/kg | Significant reduction in tumor volume at both doses[6][7] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily inducing apoptosis and inhibiting angiogenesis.
Apoptosis Induction
This compound triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:
-
Caspase Activation: this compound leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7)[2][8].
-
Mitochondrial Disruption: It induces mitochondrial depolarization, leading to the release of pro-apoptotic factors such as cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G (Endo G)[2][8].
-
Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis[2][8].
Anti-Angiogenesis
This compound inhibits the formation of new blood vessels, a process crucial for tumor growth and metastasis. This is primarily achieved by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. By interfering with VEGF signaling, this compound can inhibit endothelial cell proliferation, migration, and tube formation[1].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of this compound's anti-cancer effects.
MTT Cell Proliferation Assay
This assay is used to assess the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Caspase Activation
This technique is used to detect the cleavage and activation of caspases, key mediators of apoptosis.
-
Cell Lysis: After treatment with this compound, harvest the cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific caspases (e.g., cleaved caspase-3, -8, -9) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay assesses the anti-angiogenic activity of this compound.
-
Egg Incubation: Incubate fertilized chicken eggs for 3 days at 37°C.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: On day 8, place a sterile filter paper disc or a gelatin sponge containing this compound (at various concentrations) onto the CAM.
-
Incubation: Reseal the window and incubate the eggs for another 3-4 days.
-
Analysis: On day 11 or 12, observe and photograph the CAM. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc/sponge.
-
Data Analysis: Calculate the percentage of angiogenesis inhibition compared to the vehicle control.
Conclusion
The available preclinical data suggests that this compound is a promising anti-cancer agent with a multi-faceted mechanism of action that includes the induction of apoptosis and the inhibition of angiogenesis. Its efficacy has been demonstrated in various in vitro models and in the in vivo CAM assay. However, a notable gap exists in the literature regarding comprehensive in vivo studies in xenograft models to determine its tumor growth inhibition potential and optimal dosing.
For drug development professionals, further investigation into the pharmacokinetics and in vivo efficacy of this compound in well-established preclinical cancer models is warranted. Direct, head-to-head comparative studies with standard-of-care chemotherapeutics would be invaluable in positioning this compound in the landscape of cancer therapy. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for designing such future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Aldose reductase inhibitor increases doxorubicin-sensitivity of colon cancer cells and decreases cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response relationship in cisplatin-treated breast cancer xenografts monitored with dynamic contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Toxicological Landscape of Danthron and Its Derivatives: A Comparative Guide
A comprehensive analysis of the toxicological profiles of Danthron, Aloe-Emodin, Emodin, and Rhein reveals significant differences in their cytotoxic, genotoxic, hepatotoxic, and nephrotoxic potential. This guide provides a detailed comparison of their adverse effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound and its derivatives, a class of anthraquinones, have been investigated for various therapeutic properties. However, their clinical application is often hampered by concerns regarding their toxicity. This comparative guide synthesizes available toxicological data to provide a clear understanding of their relative risks.
Comparative Toxicological Assessment
The toxicological effects of this compound and its key derivatives—Aloe-Emodin, Emodin, and Rhein—have been evaluated across a range of in vitro and in vivo studies. The data consistently highlight their potential to induce cellular damage through various mechanisms, including apoptosis and oxidative stress.
Cytotoxicity
The cytotoxic potential of these compounds has been assessed in numerous cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) serving as a key metric for comparison. While the specific values vary depending on the cell line and assay conditions, a general trend of their cytotoxic potency can be observed.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | SNU-1 (Gastric Cancer) | MTT | ~75 µM (48h) | [1] |
| HUVEC (Endothelial) | MTT | >50 µM (72h) | [2] | |
| MDA-MB-231 (Breast Cancer) | MTT | ~40 µM (72h) | [2] | |
| HT1080 (Fibrosarcoma) | MTT | ~35 µM (72h) | [2] | |
| Aloe-Emodin | DU145 (Prostate Cancer) | MTT | 12.47 µM (24h) | [3] |
| CCRF-CEM (Leukemia) | Resazurin | 9.872 µM | [4] | |
| CEM/ADR5000 (Resistant Leukemia) | Resazurin | 12.85 µM | [4] | |
| HCT116 (p53+/+) (Colon Cancer) | Resazurin | 16.47 µM | [4] | |
| Emodin | MCF-7 (Breast Cancer) | MTT | 7.22 µg/mL | [5] |
| A549 (Lung Cancer) | MTT | 16.85 µg/mL (~60 µM) | [6] | |
| HepaRG (Hepatocellular Carcinoma) | MTT | Not specified | [7] | |
| U266 (Multiple Myeloma) | MTT | 1.82 µM (48h) | [8] | |
| Rhein | GLC4 (Small Cell Lung Cancer) | MTT | More toxic than in GLC4/ADR | [9] |
| A2780 (Ovarian Cancer) | MTT | Less toxic than in 2780/AD | [9] | |
| H9c2 (Cardiomyoblast) | MTT | 94.5 µM (24h), 45.9 µM (48h) | [10] |
Genotoxicity
Genotoxicity, the ability of a chemical to damage genetic material, is a significant concern for anthraquinones. Studies have shown that this compound and its derivatives can induce DNA damage and mutations.
| Compound | Assay | Cell Line/Organism | Observations | Reference |
| This compound | Ames Test | S. typhimurium TA102 | Mutagenic with S9 mix | [11] |
| Micronucleus Assay | Balb/c 3T3 cells | Increased frequency of micronucleated cells | [11] | |
| Comet Assay | Balb/c 3T3 cells | Increased comet length and tail moment | [11] | |
| Aloe-Emodin | Comet Assay | Mouse kidney and colon cells | No genotoxic activity observed in vivo | [12] |
| Micronucleus Assay | Mouse lymphoma L5178Y cells | Induction of micronuclei | [13] | |
| Emodin | tk-mutations | Mouse lymphoma L5178Y cells | Induced mutations | [13] |
| This compound, Aloe-Emodin, Emodin | Topoisomerase II inhibition | DNA decatenation assay | All three compounds inhibited topoisomerase II | [13] |
Hepatotoxicity and Nephrotoxicity
The liver and kidneys are primary organs for the metabolism and excretion of xenobiotics, making them susceptible to damage from compounds like anthraquinones. While extensive quantitative data from human studies are limited, animal and in vitro studies have identified key markers of liver and kidney damage.
Hepatotoxicity Markers:
-
Alanine Aminotransferase (ALT): An enzyme that leaks from damaged liver cells into the bloodstream.
-
Aspartate Aminotransferase (AST): Another enzyme found in the liver that is released upon injury.
-
Rhein: Studies in mice have shown that rhein can cause liver injury, as indicated by increased levels of ALT and AST.[14]
Nephrotoxicity Markers:
-
Emodin: Studies have indicated that emodin can lead to nephropathy in female mice.[5]
Mechanisms of Toxicity: Signaling Pathways
The toxic effects of this compound and its derivatives are often mediated by complex signaling pathways, primarily leading to programmed cell death (apoptosis) and cellular damage from oxidative stress.
Apoptosis Induction
dot
Caption: this compound-induced apoptosis signaling pathways.
This compound and its derivatives can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][15][16][17] This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process. Key events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and the cleavage of essential cellular proteins by activated caspases.[1][15][16]
Experimental Protocols
The following are summaries of key experimental protocols used to assess the toxicology of this compound and its derivatives.
Cytotoxicity Assessment: MTT Assay
dot
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aloe-emodin as drug candidate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Emodin elicits cytotoxicity in human lung adenocarcinoma A549 cells through inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emodin induces apoptosis in human hepatocellular carcinoma HepaRG cells via the mitochondrial caspase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Investigation of the Cytotoxic Activity of Emodin 35 Derivative on Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of rhein, the active metabolite of sennoside laxatives, is reduced by multidrug resistance-associated protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro genotoxicity of this compound and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genotoxicity of the laxative drug components emodin, aloe-emodin and this compound in mammalian cells: topoisomerase II mediated? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute and subchronic toxicity studies of rhein in immature and d-galactose-induced aged mice and its potential hepatotoxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ovid.com [ovid.com]
Safety Operating Guide
Navigating the Safe Disposal of Danthron: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Danthron, a compound recognized for its potential hazards, demands strict adherence to established disposal protocols. Classified as a suspected carcinogen and an environmental hazard due to its toxicity to aquatic life, proper handling and disposal of this compound and its related materials are of paramount importance.[1][2][3] This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound in a laboratory setting.
Understanding the Hazard Profile
This compound is identified as a hazardous substance, with several key risks necessitating cautious handling. It is classified as a Category 2 carcinogen, meaning it is suspected of causing cancer.[2] Additionally, it can cause skin and serious eye irritation, and may lead to allergic skin reactions or respiratory irritation.[1] Its significant, long-lasting toxicity to aquatic ecosystems underscores the critical need to prevent its release into the environment.[1][3]
Quantitative Data: Physical and Chemical Properties
A thorough understanding of this compound's physical and chemical properties is fundamental to its safe handling and disposal.
| Property | Value |
| Appearance | Orange to reddish-orange crystalline powder[4][5] |
| Odor | Nearly odorless[4] |
| Melting Point | 190 - 195 °C (374 - 383 °F)[1] |
| Solubility | Practically insoluble in water; Soluble in acetone, chloroform, diethyl ether, and ethanol.[1][5] |
| Stability | Stable under normal temperatures and pressures.[1][5] |
Step-by-Step Disposal Procedures
The recommended procedure for disposing of this compound and materials contaminated with it involves a series of critical steps to ensure safety and compliance.
1. Waste Segregation and Collection:
-
Designated Hazardous Waste Container: All solid this compound waste, including contaminated laboratory items such as weighing boats and pipette tips, must be collected in a designated hazardous waste container.[1] This container must be clearly labeled, sealed, and leak-proof.[1]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
2. Professional Disposal:
-
Licensed Disposal Service: The disposal of this compound must be conducted by a licensed professional waste disposal service.[2]
-
Incineration: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
3. Handling of Contaminated Materials:
-
Packaging: All packaging that has contained this compound should be disposed of as unused product.[2]
-
Cleaning Materials: Any materials used to clean up this compound spills are also considered hazardous waste and must be disposed of accordingly.[1]
4. Spill Management:
-
Restrict Access: In the event of a spill, immediately cordon off the affected area to prevent the spread of contamination.[1]
-
Dampen the Spill: For small solid spills, dampen the material with 60-70% ethanol to prevent dust from becoming airborne.[4]
-
Collect and Contain: Transfer the dampened material and any absorbent paper used into the designated hazardous waste container.[1][4]
-
Decontaminate Surfaces: Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[4]
-
Verification: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should not supersede the specific protocols and regulations of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for detailed procedures and to ensure full compliance with all applicable regulations.[1]
References
Personal protective equipment for handling Danthron
Essential Safety and Handling Guide for Danthron
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (also known as 1,8-dihydroxyanthraquinone) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. This compound is a hazardous substance and is reasonably anticipated to be a human carcinogen.[1][2]
Hazard Identification and Classification
This compound is classified with multiple hazards under the Globally Harmonized System (GHS).[2] It is crucial to be fully aware of these risks before handling the compound.
-
Carcinogenicity: Suspected of causing cancer (Category 1B/2).[1][2][3][4][5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[2][3]
-
Skin Sensitization: May cause an allergic skin reaction (Category 1).[2][3]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Category 1).[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation, drowsiness, or dizziness (Category 3).[2][3]
-
Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects (Acute and Chronic, Category 1).[1][2][3]
Quantitative Data Summary
Proper handling and emergency planning require an understanding of this compound's physical and chemical properties.
| Property | Value | References |
| Appearance | Orange to reddish-orange crystalline powder | [1][6] |
| Physical State | Solid | [1] |
| Odor | Nearly odorless | [1][7] |
| Melting Point | 190 - 195 °C (374 - 383 °F) | [1] |
| Flash Point | > 200 °C (> 392 °F) | [1] |
| Solubility | Practically insoluble in water; Soluble in acetone, chloroform, diethyl ether, and ethanol. | [1][6] |
| Stability | Stable under normal temperatures and pressures. | [1][6] |
| Vapor Density | 8.3 (Heavier than air) | [7] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control.[2]
| Protection Type | Recommended Equipment | Standards |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields. A face shield may be necessary if there is a splash hazard. | EN166 (EU) or ANSI Z87.1 (US) |
| Skin and Body Protection | Impervious clothing, such as a fully-buttoned laboratory coat. Ensure shoes fully cover the feet. | N/A |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use. | N/A |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent dust formation. If ventilation is inadequate or dust is generated, a NIOSH-approved N95 (US) or P1 (EU) dust mask is required. For higher levels of protection, consult with safety personnel. | NIOSH (US) or EN 143 (EU) |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Always handle this compound within a properly operating chemical fume hood designed for hazardous chemicals.[8]
-
Ensure safety showers and eyewash stations are readily accessible.[5]
-
Keep the amount of this compound in the work area to a minimum.
2. Handling:
-
Avoid all contact with skin and eyes.[8]
-
Do not breathe in dust, spray, or mist.[8]
-
Avoid the formation of dust and aerosols.[8]
-
Wash hands, forearms, and face thoroughly after handling, before eating, smoking, or using the lavatory, and at the end of the work period.[8]
3. Storage:
-
Store in a dry, cool, and well-ventilated place.[5]
-
Keep containers tightly sealed and store according to the product packaging.[8]
-
Keep away from food, beverages, and feed.[8]
Emergency Procedures
1. Spill Management:
-
Small Spills (Solid):
-
Restrict access to the area.
-
Remove all sources of ignition.[7]
-
Dampen the spilled solid with 60-70% ethanol to prevent dust from becoming airborne.[7]
-
Carefully transfer the dampened material and any absorbent paper used into a designated, sealed, and leak-proof hazardous waste container.[1][7]
-
Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[7]
-
Dispose of all contaminated cleaning materials as hazardous waste.[1]
-
Do not re-enter the area until a safety officer has verified it has been properly cleaned.[7]
-
-
Large Spills:
2. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids. Consult a physician.[8]
-
Skin Contact: Wash off immediately with plenty of soap and water. Seek immediate medical advice.[8]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[8]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste. Do not dispose of it with household garbage or allow it to reach the sewage system.[3]
1. Waste Segregation and Collection:
-
Collect all solid this compound waste, including contaminated labware (e.g., pipette tips, weigh boats), in a clearly labeled, sealed, and leak-proof hazardous waste container.[1]
-
Do not mix this compound waste with other chemical waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) office.[1]
2. Disposal Method:
-
Contact a licensed professional waste disposal service.[8]
-
One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Always follow your institution's specific guidelines for hazardous waste disposal.[1]
Visual Workflow Guides
The following diagrams illustrate the logical workflows for risk assessment and emergency response when handling this compound.
Caption: Workflow for Risk Assessment and Safe Handling of this compound.
Caption: Emergency Response Workflow for a this compound Spill.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. moltox.com [moltox.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
